Sultamicillin
Description
Structure
3D Structure
Propriétés
IUPAC Name |
[(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O9S2/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31)/t14-,15-,16-,17+,18+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYGFNJSCUDTBT-PMLPCWDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010077 | |
| Record name | Sultamicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76497-13-7 | |
| Record name | Sultamicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76497-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sultamicillin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076497137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sultamicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12127 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sultamicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULTAMICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DT0ML581 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Pronged Assault: Sultamicillin's Mechanism of Action Against Beta-Lactamase-Producing Bacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sultamicillin represents a strategic and effective approach to combatting bacterial infections, particularly those caused by strains producing beta-lactamase enzymes. As a mutual prodrug, this compound chemically links the beta-lactam antibiotic ampicillin and the beta-lactamase inhibitor sulbactam.[1][2] This innovative design ensures their simultaneous delivery and co-localization at the site of infection following oral administration, maximizing their synergistic effect. Ampicillin exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall, while sulbactam protects ampicillin from degradation by a wide range of beta-lactamase enzymes.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its core functionalities.
Introduction: The Challenge of Beta-Lactamase-Mediated Resistance
Beta-lactam antibiotics, characterized by their four-membered beta-lactam ring, have long been a cornerstone of antimicrobial therapy. Their primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4] By disrupting this process, beta-lactam antibiotics lead to a compromised cell wall, resulting in cell lysis and bacterial death.
However, the efficacy of many beta-lactam antibiotics has been severely undermined by the evolution of bacterial resistance mechanisms. The most prevalent of these is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.[3] To counter this, the combination of a beta-lactam antibiotic with a beta-lactamase inhibitor was developed. This compound is an oral formulation that embodies this strategy, providing a potent weapon against many resistant bacterial strains.[2]
The Dual Mechanism of Action of this compound
This compound is a double ester of ampicillin and sulbactam. Following oral administration, it is readily absorbed and hydrolyzed during first-pass metabolism to release equimolar concentrations of ampicillin and sulbactam into systemic circulation.[3][5] This ensures that both the antibiotic and its inhibitor are present to act on the infecting bacteria.
Ampicillin: The Bactericidal Component
Ampicillin, a broad-spectrum penicillin, targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[4] This binding prevents the final transpeptidation step of peptidoglycan synthesis, which is crucial for the cross-linking of peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.
Sulbactam: The Beta-Lactamase Inhibitor
Sulbactam is a potent, irreversible inhibitor of a wide range of beta-lactamase enzymes.[3] It acts as a "suicide inhibitor" by forming a stable, irreversible complex with the beta-lactamase enzyme, thereby preventing it from hydrolyzing ampicillin.[3] This protective action restores and extends the antibacterial spectrum of ampicillin to include many beta-lactamase-producing organisms that would otherwise be resistant.[2]
Caption: Mechanism of action of this compound.
Data Presentation: In Vitro Efficacy
The in vitro activity of this compound is demonstrated by the significant reduction in the Minimum Inhibitory Concentration (MIC) of ampicillin against beta-lactamase-producing bacteria when combined with sulbactam.
Table 1: Comparative MICs of Ampicillin and Ampicillin-Sulbactam against Beta-Lactamase-Producing Escherichia coli
| Bacterial Strain | Beta-Lactamase Type | Ampicillin MIC (µg/mL) | Ampicillin-Sulbactam MIC (µg/mL) |
| E. coli ATCC 25922 (control) | - | 4 | 4/2 |
| E. coli EC11 | TEM-1 | >128 | 4/2 |
| E. coli TIM2 | TEM-1 | >128 | 12/6 |
| E. coli GB85 | TEM-1 | >128 | >128/64 |
Data compiled from in vitro studies. Ampicillin-sulbactam MICs are expressed as the concentration of ampicillin followed by the concentration of sulbactam.[6]
Table 2: MIC Range of Ampicillin-Sulbactam against Various Beta-Lactamase-Producing Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (β-lactamase +) | ≤0.25/0.12 | 0.5/0.25 |
| Haemophilus influenzae (β-lactamase +) | 1.0/0.5 | 2.0/1.0 |
| Moraxella catarrhalis (β-lactamase +) | ≤0.25/0.12 | 0.5/0.25 |
| Escherichia coli (β-lactamase +) | 8.0/4.0 | 32/16 |
| Klebsiella pneumoniae (β-lactamase +) | 8.0/4.0 | 32/16 |
| Bacteroides fragilis group | 2.0/1.0 | 16/8 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is a representative summary from various surveillance studies.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Materials:
-
This compound (Ampicillin/Sulbactam) analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of ampicillin-sulbactam (typically in a 2:1 ratio) in a suitable solvent according to the manufacturer's instructions.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacodynamics of Ampicillin-Sulbactam in an In Vitro Infection Model against Escherichia coli Strains with Various Levels of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Synthesis Pathways of Sultamicillin Tosylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sultamicillin, a mutual prodrug of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam, is a clinically important therapeutic agent for treating bacterial infections. The tosylate salt of this compound enhances its stability and bioavailability. This technical guide provides a comprehensive overview of the core chemical synthesis pathways for this compound tosylate, detailing key intermediates, reaction protocols, and available quantitative data. The synthesis strategies primarily revolve around the formation of a methylene diester linkage between ampicillin and sulbactam, followed by salt formation. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and development of β-lactam antibiotics.
Introduction
This compound is a codrug that links ampicillin and the β-lactamase inhibitor sulbactam via a methylene group, forming a double ester.[1] This chemical linkage improves the oral bioavailability of both parent drugs compared to their concurrent administration.[2] Upon absorption in the body, this compound is hydrolyzed to release equimolar amounts of ampicillin and sulbactam.[3][4] The tosylate salt of this compound is a preferred pharmaceutical form due to its favorable physicochemical properties, including stability.[5]
The synthesis of this compound tosylate is a multi-step process that involves the preparation of key activated intermediates of both ampicillin and sulbactam, followed by their coupling and subsequent salt formation. This guide will explore the predominant synthetic routes described in the scientific and patent literature.
Overview of Synthetic Strategies
The synthesis of this compound fundamentally involves the formation of a methylene diester bridge connecting the carboxylic acid of ampicillin and sulbactam. The general approaches can be categorized as follows:
-
Pathway A: Coupling of an activated ampicillin derivative with a pre-formed halomethyl ester of sulbactam (penicillanic acid 1,1-dioxide).
-
Pathway B: An alternative strategy involving different protecting groups or activation methods for the ampicillin and sulbactam moieties.
This guide will primarily focus on Pathway A, which is well-documented in the patent literature.
Detailed Synthesis Pathway A
This pathway can be broken down into three main stages:
-
Preparation of the activated sulbactam intermediate.
-
Coupling of the sulbactam intermediate with a protected ampicillin derivative.
-
Deprotection and tosylate salt formation.
Stage 1: Synthesis of Halomethyl Penicillanate 1,1-Dioxide
A key intermediate in the synthesis of this compound is a halomethyl ester of penicillanic acid 1,1-dioxide (sulbactam). Chloromethyl or iodomethyl esters are commonly used.
One documented route starts from penicillanic acid.[5]
-
Step 1: Esterification of Penicillanic Acid: Penicillanic acid is esterified with chloromethyl chlorosulfate in the presence of potassium bicarbonate (KHCO3) and a phase transfer catalyst like tetrabutylammonium hydrogen sulfate. The reaction is typically carried out in a biphasic system of dichloromethane (CH2Cl2) and water.[5]
-
Step 2: Oxidation to the Sulfone: The resulting chloromethyl penicillanate is then oxidized to the corresponding 1,1-dioxide (sulfone). This oxidation is commonly achieved using hydrogen peroxide (H2O2) with a catalyst such as sodium tungstate in a solvent like isopropanol.[5]
An alternative approach involves the direct esterification of penicillanic acid 1,1-dioxide (sulbactam) with chloromethyl chlorosulfate.[5]
The iodomethyl derivative is often preferred for its higher reactivity in the subsequent coupling step. It can be prepared from the chloromethyl intermediate.
-
Step 3: Halogen Exchange: Chloromethyl penicillanate 1,1-dioxide is converted to iodomethyl penicillanate 1,1-dioxide via a Finkelstein reaction. This is typically achieved by reacting the chloro-derivative with sodium iodide (NaI) in a suitable solvent like acetone.[5]
Stage 2: Coupling with a Protected Ampicillin Derivative
To prevent side reactions, the amino group of ampicillin is typically protected before the coupling reaction.
-
Step 4: Protection of Ampicillin: The amino group of ampicillin can be protected with various protecting groups. One method involves reacting ampicillin with methyl acetoacetate in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF) to form an enamine-protected derivative, such as potassium 6-[N-(1-methoxycarbonylpropen-2-yl)-D-alpha-amino-alpha-phenylacetamido]penicillanate.[5] Another approach is the formation of an imine by reacting the sodium salt of ampicillin with benzaldehyde in DMF.[5]
-
Step 5: Coupling Reaction: The protected ampicillin derivative is then condensed with iodomethyl penicillanate 1,1-dioxide in a solvent like DMF to yield the protected this compound base.[5]
Stage 3: Deprotection and Tosylate Salt Formation
-
Step 6: Deprotection: The protecting group on the ampicillin nitrogen is removed under acidic conditions. For instance, the enamine protecting group can be cleaved by treatment with 4N HCl.[5] This step yields the this compound free base.
-
Step 7: Tosylate Salt Formation: The this compound base is then converted to its tosylate salt. This is typically achieved by dissolving the base in a suitable solvent and adding p-toluenesulfonic acid. The this compound tosylate then crystallizes from the solution. The choice of solvent is crucial for controlling the polymorphic form of the final product.[6] For example, recrystallization from hot isopropyl alcohol can be used to obtain a specific polymorphic form.[6]
Data Presentation
The following table summarizes the available quantitative data for some of the key steps in the synthesis of a polymorphic form of this compound tosylate.
| Step | Reactants | Solvent | Temperature | Yield | Purity/Assay | Reference |
| Recrystallization of this compound Tosylate | Crude this compound Tosylate, Isopropyl Alcohol | Isopropyl Alcohol | 50-60 °C then cool to 20-25 °C | 90% | 77.34% | [6] |
| Preparation of this compound Base | Crude this compound Tosylate Form 2, N,N-diisopropylethylamine | Acetonitrile, Isopropyl Alcohol | 30-35 °C then cool to 0-5 °C | - | - | [7] |
Experimental Protocols
Preparation of a Polymorphic Form of this compound Tosylate by Recrystallization
This protocol describes the conversion of a crude form of this compound tosylate to a specific polymorphic form (Form 2).[6]
-
100g of crude this compound tosylate is added to 1.0 L of hot isopropyl alcohol at 50-60 °C.
-
The mixture is stirred at this temperature to ensure complete dissolution.
-
The resulting solution is then cooled to 20-25 °C.
-
The mixture is stirred at this temperature for 1-2 hours to induce crystallization.
-
The product is collected by filtration.
-
The filtered cake is washed with 100 ml of isopropyl alcohol.
-
The product is then dried to yield the desired polymorphic form.
Preparation of this compound Base from this compound Tosylate
The following is a general procedure for obtaining the this compound free base from its tosylate salt.[7]
-
Crude this compound tosylate is dissolved in acetonitrile at 30-35 °C.
-
The solution is cooled to 0-5 °C.
-
A solution of N,N-diisopropylethylamine in isopropyl alcohol is added dropwise.
-
The reaction mixture is seeded with this compound base and stirred to promote crystallization.
-
Isopropyl alcohol is added to complete the precipitation.
-
The product is collected by filtration, washed with isopropyl alcohol and diisopropyl ether, and dried under vacuum.
Mandatory Visualizations
Synthesis Pathway of this compound Tosylate
References
- 1. EP0112087B1 - Process and intermediates for this compound and analogs - Google Patents [patents.google.com]
- 2. Sulbactam/ampicillin. A review of its antibacterial activity, pharmacokinetic properties, and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0061315A1 - Process for preparing penicillanic acid 1,1-dioxide derivatives and certain intermediates useful therein - Google Patents [patents.google.com]
- 4. Radiosensitivity and dosimetric features of this compound tosylate: An ESR study [inis.iaea.org]
- 5. WO2007004239A1 - Nouvelle forme polymorphique du tosylate de sultamicilline et procede correspondant - Google Patents [patents.google.com]
- 6. WO2007004239A1 - New polymorphic form of this compound tosylate and a process therefor - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Sultamicillin: A Technical Guide to a Synergistic Mutual Prodrug
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sultamicillin is a mutual prodrug designed to enhance the oral bioavailability and antibacterial spectrum of ampicillin. It is chemically a double ester of ampicillin and the β-lactamase inhibitor sulbactam, linked by a methylene group.[1][2] Following oral administration, this compound is hydrolyzed during absorption, releasing ampicillin and sulbactam into the systemic circulation in a 1:1 molar ratio.[1][3] This synergistic combination allows ampicillin to exert its bactericidal activity against a broader range of bacteria, including strains that produce β-lactamase enzymes, which would otherwise inactivate it. This guide provides an in-depth technical overview of this compound's mechanism of action, pharmacokinetics, and the experimental protocols used for its evaluation.
Core Mechanism of Action
The efficacy of this compound relies on the synergistic action of its two components following its hydrolysis in the body.
-
Ampicillin's Role: Ampicillin is a β-lactam antibiotic that inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. It achieves this by binding to and inactivating Penicillin-Binding Proteins (PBPs) located on the inner bacterial membrane.[1][4] This disruption of cell wall synthesis leads to the weakening of the cell wall, subsequent cell lysis, and bacterial death.[4]
-
Sulbactam's Role: Many bacterial strains develop resistance to ampicillin by producing β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it ineffective. Sulbactam is a potent, irreversible inhibitor of many of these β-lactamase enzymes.[2][5] By binding to and inactivating these enzymes, sulbactam protects ampicillin from degradation, thus restoring and extending its antibacterial spectrum to include many resistant strains.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and bioavailability of this compound estimated by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC for in-process control in the production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2007004239A1 - New polymorphic form of this compound tosylate and a process therefor - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Properties of Sultamicillin (C25H30N4O9S2)
Abstract: This document provides a comprehensive technical overview of sultamicillin, a mutual prodrug of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam. Designed for researchers, scientists, and drug development professionals, this guide details its molecular structure, physicochemical properties, synergistic mechanism of action, and pharmacokinetic profile. Furthermore, it includes detailed experimental protocols for its analysis and visual diagrams to illustrate key pathways and workflows, serving as a critical resource for antimicrobial research and development.
Introduction
This compound is a sophisticated advancement in antibacterial therapy, engineered to combat the challenge of β-lactamase-mediated resistance.[1] It is a mutual prodrug that chemically links ampicillin and sulbactam as a double ester.[1][2][3] This unique structure is readily hydrolyzed in vivo following oral administration, releasing equimolar concentrations of both ampicillin and sulbactam into the systemic circulation.[1][4][5] The primary advantage of this configuration is the enhanced oral bioavailability of both components, overcoming the poor absorption of sulbactam and improving upon that of ampicillin.[6][7][8] The co-administration of the β-lactamase inhibitor sulbactam protects ampicillin from degradation by a wide range of bacterial β-lactamase enzymes, thereby restoring and extending its spectrum of activity against many resistant strains.[1][9]
Molecular Structure and Physicochemical Properties
Chemical Identity
This compound's structure is a double ester of ampicillin and sulbactam linked by a methylene group.[5][8] This covalent linkage is key to its function as a prodrug.
| Identifier | Value |
| IUPAC Name | [(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[10] |
| Chemical Formula | C₂₅H₃₀N₄O₉S₂[8][10][11][12][13][14][15] |
| CAS Number | 76497-13-7[10][13][16] |
Physicochemical Data
The physical and chemical properties of this compound and its common tosylate salt form are critical for its formulation and delivery. The base form is specified by the chemical formula C₂₅H₃₀N₄O₉S₂.
| Property | Value |
| Molecular Weight | 594.66 g/mol [10][11][12] |
| Appearance | White to off-white crystalline powder[11][17] |
| Solubility (this compound Base) | Practically insoluble in water, very slightly soluble in methanol.[18] |
| Solubility (this compound Tosylate) | Practically insoluble in water, sparingly soluble in ethanol, freely soluble in methanol and acetonitrile.[19][17][20][] |
| Melting Point (this compound Tosylate) | >140°C with decomposition.[19][] A polymorphic form exhibits a melting range of 160-175°C.[22] |
| Optical Rotation (this compound Tosylate) | [α]²⁰D: +173° to +187°[20] |
Mechanism of Action
The therapeutic efficacy of this compound arises from the synergistic action of its two active components, which are released upon hydrolysis in the body.[1][9]
Prodrug Activation
Following oral administration, this compound is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases during first-pass metabolism.[1][2] This process efficiently releases a 1:1 molar ratio of ampicillin and sulbactam into the bloodstream.[2][4][5]
Synergistic Antibacterial Effect
-
Ampicillin: As a β-lactam antibiotic, ampicillin targets and inactivates Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall.[10][23] This action inhibits the final transpeptidation step of peptidoglycan synthesis, a critical component for cell wall integrity.[2] The resulting weakened cell wall leads to bacterial lysis and death.[9][24]
-
Sulbactam: Sulbactam is a potent, irreversible inhibitor of a wide range of bacterial β-lactamase enzymes.[2][9] While it possesses only weak intrinsic antibacterial activity, its primary role is to bind to and inactivate β-lactamases that would otherwise degrade ampicillin.[1][23] By protecting ampicillin from enzymatic destruction, sulbactam effectively restores its activity against many resistant bacterial strains.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. mims.com [mims.com]
- 3. ejpmr.com [ejpmr.com]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. The pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. What is this compound Tosylate used for? [synapse.patsnap.com]
- 10. This compound | C25H30N4O9S2 | CID 444022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. This compound (International database) [drugs.com]
- 14. This compound CAS#: 76497-13-7 [m.chemicalbook.com]
- 15. CAS 76497-13-7: this compound | CymitQuimica [cymitquimica.com]
- 16. nbinno.com [nbinno.com]
- 17. uspbpep.com [uspbpep.com]
- 18. This compound | 76497-13-7 [amp.chemicalbook.com]
- 19. This compound tosilate | 83105-70-8 [amp.chemicalbook.com]
- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 22. WO2007004239A1 - New polymorphic form of this compound tosylate and a process therefor - Google Patents [patents.google.com]
- 23. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 24. This compound – Uses, Side Effects, Medicines & FAQs - PharmEasy [pharmeasy.in]
The In Vivo Journey of Sultamicillin: A Technical Guide to its Hydrolysis and Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sultamicillin is a mutual prodrug that ingeniously combines the potent bactericidal antibiotic ampicillin with the robust β-lactamase inhibitor sulbactam.[1] This chemical union, in the form of a double ester, is designed to overcome the limitations of oral ampicillin, namely its incomplete absorption and susceptibility to degradation by bacterial β-lactamases.[1][2] Upon oral administration, this compound undergoes rapid hydrolysis, releasing equimolar concentrations of ampicillin and sulbactam into the systemic circulation.[2][3] This guide provides an in-depth technical exploration of the in vivo hydrolysis and activation of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action: A Two-Pronged Attack
The clinical efficacy of this compound is a direct result of the synergistic action of its two liberated components:
-
Ampicillin , a β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.
-
Sulbactam is a potent, irreversible inhibitor of a wide range of bacterial β-lactamases.[4] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics, as they hydrolyze the β-lactam ring, rendering the antibiotic inactive. By neutralizing these enzymes, sulbactam protects ampicillin from degradation, thereby restoring its activity against otherwise resistant bacterial strains.
The following diagram illustrates this synergistic mechanism:
References
The Pharmacokinetic Journey of Orally Administered Sultamicillin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of sultamicillin following oral administration. This compound, a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam, is designed to enhance the oral bioavailability of both compounds, offering a reliable option in the treatment of various bacterial infections. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of this compound, presenting key quantitative data in structured tables, detailing experimental protocols for its analysis, and providing visual representations of its metabolic fate and typical study workflows.
Core Pharmacokinetic Profile
This compound is a double ester that links ampicillin and sulbactam. Following oral administration, it is readily hydrolyzed during absorption, releasing equimolar concentrations of ampicillin and sulbactam into the systemic circulation.[1][2][3][4] This unique prodrug design significantly enhances the oral bioavailability of both active moieties.
Absorption and Bioavailability
Upon oral ingestion, this compound is well-absorbed from the gastrointestinal tract.[5] The bioavailability of the released ampicillin and sulbactam is approximately 80% of an equivalent intravenous dose of the two drugs.[3][4] A notable characteristic of this compound is that its systemic bioavailability is not significantly affected by the presence of food.[3][4]
Following absorption, the peak serum levels of ampicillin achieved are approximately twice those observed after the administration of an equivalent oral dose of ampicillin alone.[3][4]
Distribution
Once in the systemic circulation, both ampicillin and sulbactam are distributed throughout the body. The plasma protein binding is reported to be 26% for ampicillin and 29% for sulbactam.[5]
Metabolism
The primary metabolic pathway for this compound is its hydrolysis into ampicillin and sulbactam. This conversion occurs during the absorption phase in the gastrointestinal wall.[5]
Excretion
Ampicillin and sulbactam are primarily eliminated from the body via the kidneys, with 50-75% of each agent being excreted unchanged in the urine.[3][4] The elimination half-life is approximately 1 hour for ampicillin and 0.75 hours for sulbactam in healthy individuals.[3][4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of ampicillin and sulbactam after oral administration of this compound at different dosages.
Table 1: Pharmacokinetic Parameters of Ampicillin and Sulbactam after Single Oral Doses of this compound in Healthy Subjects [1]
| Parameter | Sulbactam | Ampicillin |
| Half-life (h) | 0.52 - 0.92 | 0.74 - 1.24 |
| Recovery in Urine (% of dose) | 42 - 86 | 42 - 92 |
| Peak Serum Concentrations (mg/L) | ||
| 250 mg | 2.6 - 3.6 | 2.6 - 4.0 |
| 375 mg | 3.0 | 5.3 |
| 500 mg | 5.1 - 6.9 | 8.0 - 8.7 |
| 750 mg | 5.4 - 8.7 | 9.4 - 13.1 |
| AUC (mg x h/L) | ||
| 250 mg | 3.9 - 4.1 | 4.4 - 6.3 |
| 375 mg | 5.2 | 9.3 |
| 500 mg | 6.7 - 9.5 | 11.0 - 14.4 |
| 750 mg | 9.7 - 13.2 | 14.7 - 21.8 |
Experimental Protocols
The quantification of ampicillin and sulbactam in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.
Sample Preparation: Protein Precipitation
A common and straightforward method for preparing plasma samples for analysis is protein precipitation.
-
To a 200 µL aliquot of human plasma, add 600 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
The sample is now ready for injection into the HPLC or LC-MS/MS system.
HPLC-UV Method for Ampicillin and Sulbactam
This method is suitable for the simultaneous quantification of ampicillin and sulbactam in plasma.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[6]
-
Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength of 210 nm.[7]
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of ampicillin and sulbactam standards.
LC-MS/MS Method for Ampicillin and Sulbactam
LC-MS/MS offers higher sensitivity and selectivity for the quantification of ampicillin and sulbactam.
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is used.
-
Chromatographic Column: A C18 or a pentafluorophenyl (PFP) column is commonly used for separation.[8][9]
-
Mobile Phase: Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typical.[2][10]
-
Ionization: Electrospray ionization (ESI) is used, often in negative ion mode for both ampicillin and sulbactam.[2][8]
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for ampicillin, sulbactam, and an internal standard.[2][11]
Visualizations
Signaling and Metabolic Pathways
The following diagram illustrates the metabolic pathway of this compound after oral administration.
Metabolic pathway of orally administered this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a pharmacokinetic study of this compound.
Typical experimental workflow for a this compound pharmacokinetic study.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Development and Validation of a High-Performance Liquid Chromatography-Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a High-Performance Liquid Chromatography–Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A liquid chromatography-tandem mass spectrometry method for the quantification of ampicillin/sulbactam and clindamycin in jawbone, plasma, and platelet-rich fibrin: Application to patients with osteonecrosis of the jaw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Estimation of Ampicillin and Sulbactam in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
In-Vitro Antimicrobial Spectrum of Sultamicillin Against Resistant Strains: A Technical Guide
Executive Summary
As antimicrobial resistance presents a formidable challenge to global health, the re-evaluation of established antimicrobial agents is crucial. Sultamicillin, a mutual prodrug of ampicillin and sulbactam, represents a key example of a combination therapy designed to combat resistance.[1] It exerts its bactericidal action through the synergistic effects of ampicillin, a beta-lactam antibiotic that inhibits bacterial cell wall synthesis, and sulbactam, a beta-lactamase inhibitor.[1] This combination effectively extends ampicillin's spectrum to include many beta-lactamase-producing bacteria that are otherwise resistant.[1][2] This technical guide provides a consolidated overview of this compound's in-vitro activity against significant resistant pathogens, details the standardized experimental protocols for its evaluation, and presents visual workflows and mechanisms of action to support researchers, scientists, and drug development professionals in their understanding of this important compound.
Mechanism of Action
This compound is an orally administered double ester that is hydrolyzed during absorption to release ampicillin and sulbactam in a 1:1 molar ratio into systemic circulation.[1][3][4][5] The efficacy of the combination relies on a dual-pronged attack.
-
Ampicillin's Role : As a penicillin-class antibiotic, ampicillin targets and binds to penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, a process vital for the integrity of the cell wall, ultimately leading to cell lysis and bacterial death.[1][6]
-
Sulbactam's Role : Sulbactam is an irreversible inhibitor of many common beta-lactamase enzymes.[4][6] These enzymes are the primary mechanism of resistance for many bacteria, as they hydrolyze the beta-lactam ring of antibiotics like ampicillin, rendering them inactive. By binding to and inactivating these enzymes, sulbactam protects ampicillin from degradation, allowing it to exert its bactericidal effect.[1][7]
Notably, sulbactam also possesses intrinsic antibacterial activity against a limited range of organisms, most significantly Acinetobacter baumannii, by binding to its PBPs.[8][9]
In-Vitro Antimicrobial Spectrum Against Resistant Pathogens
This compound demonstrates a broad spectrum of in-vitro activity against a wide array of Gram-positive and Gram-negative bacteria, including strains that have acquired resistance to ampicillin alone through the production of beta-lactamases.[1][3][6]
Gram-Positive Aerobes
-
Staphylococcus aureus : this compound is effective against penicillin-resistant, beta-lactamase-producing strains of S. aureus.[3][6] An older study from 1992-1993 reported a MIC90 of 6.25 µg/mL against S. aureus, which included methicillin-resistant (MRSA) isolates.[10]
-
Streptococcus pneumoniae : While alterations in PBPs are the main cause of penicillin resistance in S. pneumoniae, this compound has shown activity.[1] A study noted that 22% of S. pneumoniae strains were insensitive or resistant to penicillins.[10]
Gram-Negative Aerobes
-
Haemophilus influenzae and Moraxella catarrhalis : this compound is particularly effective against beta-lactamase-producing strains of these common respiratory pathogens, which are often resistant to ampicillin alone.[6][11][12][13][14] A high percentage of M. catarrhalis (over 90%) and a significant portion of H. influenzae isolates produce beta-lactamases.[5][15]
-
Enterobacteriaceae (e.g., E. coli, Klebsiella spp.) : The combination is active against beta-lactamase-producing strains of E. coli, Proteus mirabilis, and Klebsiella species.[6][10] Sulbactam's inhibitory activity extends to many Extended-Spectrum Beta-Lactamases (ESBLs), although hyperproduction of these enzymes or the presence of certain types may lead to elevated MICs.[10][16][17]
-
Acinetobacter baumannii : Sulbactam's intrinsic bactericidal activity against A. baumannii makes this combination a therapeutic option, even for some multidrug-resistant (MDR) isolates.[8][18] The activity is mediated by sulbactam's ability to bind to essential PBPs in this pathogen.[8][9]
Quantitative Susceptibility Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. The following tables summarize available MIC data for this compound against various resistant bacterial isolates. Data is expressed in µg/mL.
Table 1: In-Vitro Activity of this compound against Gram-Positive Resistant Strains
| Organism | Resistance Profile | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|---|---|---|
| Staphylococcus aureus | Including MRSA | - | - | - | 6.25 | [10] |
| Staphylococcus aureus | Beta-lactamase positive | 50 | - | - | 3.13 (MIC80) | [5] |
| Streptococcus pneumoniae | Penicillin-insensitive | 50 | - | - | 0.05 (MIC80) | [5] |
| Streptococcus pyogenes | - | 50 | - | - | 0.025 (MIC80)|[5] |
Table 2: In-Vitro Activity of this compound against Gram-Negative Resistant Strains
| Organism | Resistance Profile | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
|---|---|---|---|---|---|---|
| Haemophilus influenzae | Beta-lactamase positive | 50 | - | - | 0.39 (MIC80) | [5] |
| Moraxella catarrhalis | Beta-lactamase positive | 50 | - | - | 0.39 (MIC80) | [5] |
| Klebsiella pneumoniae | Beta-lactamase positive | 50 | - | - | 3.13 (MIC80) | [5] |
| Acinetobacter baumannii| Carbapenem-Resistant | 1722 | - | 8 | 64 |[9] |
Note: MIC values for this compound are typically reported based on the ampicillin component. The activity against A. baumannii is primarily due to sulbactam.[9]
Experimental Protocols for Antimicrobial Susceptibility Testing (AST)
Reliable and reproducible AST results are critical for clinical decision-making and surveillance. Methodologies must be standardized. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the primary bodies that publish performance standards and interpretive criteria.[19][20][21][22]
Broth Microdilution Method
This is a quantitative method used to determine the MIC of an antimicrobial agent.[1] The procedure follows guidelines such as CLSI document M07.[22]
Detailed Protocol:
-
Antimicrobial Preparation : Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Concentrations should bracket the expected MIC range.
-
Inoculum Preparation : Select 3-5 isolated colonies of the test organism from a non-selective agar plate. Suspend in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation : Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
Incubation : Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
Interpretation : Following incubation, the MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.[1] A growth control (no antibiotic) and a sterility control (no bacteria) must be included.
Disk Diffusion Method
This is a qualitative or semi-quantitative test where paper disks impregnated with a specific amount of the antimicrobial are placed on an agar surface inoculated with the test organism.[1] The procedure follows guidelines such as CLSI document M02.[22]
Detailed Protocol:
-
Inoculum Preparation : Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for broth microdilution.
-
Plate Inoculation : Within 15 minutes, use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application : Aseptically apply a this compound disk (or separate ampicillin and sulbactam/ampicillin disks for comparison) onto the inoculated agar surface. Ensure firm contact.
-
Incubation : Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation : Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established clinical breakpoints published by CLSI or EUCAST.
Mechanisms of Resistance to this compound
Despite its efficacy, resistance to this compound can emerge through several mechanisms that affect either the ampicillin or sulbactam component.[1]
-
Alterations in Penicillin-Binding Proteins (PBPs) : Mutations in the genes encoding PBPs can reduce the binding affinity of ampicillin to its target site. This is a primary mechanism of resistance in organisms like S. pneumoniae.[1]
-
Advanced Beta-Lactamase Production : Bacteria may acquire or develop beta-lactamases that are not effectively inhibited by sulbactam (e.g., some Class C cephalosporinases or Class D carbapenemases). Alternatively, hyperproduction of susceptible beta-lactamases can overwhelm the inhibitor.[1]
-
Reduced Permeability/Efflux : Changes in the bacterial outer membrane, such as the loss of porin channels or the upregulation of efflux pumps, can prevent the antibiotic from reaching its intracellular target.
Conclusion
This compound remains a valuable therapeutic agent due to its well-established efficacy against a range of clinically important pathogens, particularly beta-lactamase-producing strains that are resistant to ampicillin.[1][13] Its spectrum covers key respiratory and community-acquired pathogens. The intrinsic activity of the sulbactam component against challenging organisms like Acinetobacter baumannii further enhances its clinical utility. However, the landscape of antimicrobial resistance is dynamic. This guide underscores the critical importance of ongoing surveillance of this compound's in-vitro activity against contemporary resistant isolates. Adherence to standardized testing methodologies, as outlined by bodies like CLSI and EUCAST, is paramount for generating reliable data to inform clinical practice and guide future drug development efforts.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. [Antimicrobial activities of this compound against clinical isolates from upper respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. Efficacy and safety of this compound (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Sulbactam Antibacterial Activity and Resistance Determinants in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. contagionlive.com [contagionlive.com]
- 10. [Antimicrobial activities of this compound against clinical isolates obtained from outpatients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. research.regionh.dk [research.regionh.dk]
- 13. This compound--a new antibiotic in the treatment of persistent lower respiratory tract infections caused by Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Worldwide clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Moraxella catarrhalis Infection Treatment & Management: Approach Considerations, Pharmacologic Therapy, Prevention [emedicine.medscape.com]
- 16. idstewardship.com [idstewardship.com]
- 17. Extended-Spectrum β-Lactamases (ESBL): Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 20. EUCAST: EUCAST - Home [eucast.org]
- 21. iacld.com [iacld.com]
- 22. goums.ac.ir [goums.ac.ir]
The Genesis of a Combination: An In-depth Technical Guide to the Discovery and Development of Ampicillin/Sulbactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of antibiotics revolutionized modern medicine, yet the rise of antimicrobial resistance poses a continuous and formidable challenge. The story of ampicillin/sulbactam is a landmark case in the strategic counter-offensive against bacterial evolution. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic underpinnings of this pivotal antibiotic combination, from its conceptual origins to its clinical application.
The Precursor: Ampicillin and the Rise of Resistance
Ampicillin, a semi-synthetic penicillin, was first introduced in 1961.[1] Its broader spectrum of activity compared to penicillin G, encompassing some Gram-negative bacteria, marked a significant therapeutic advance.[2] Ampicillin's mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[3][4] It specifically targets and acylates penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[4][5] This disruption leads to a compromised cell wall and, ultimately, bacterial lysis.[3][4]
However, the widespread use of ampicillin and other β-lactams led to the emergence and proliferation of resistant bacterial strains. The primary mechanism of this resistance was the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[6][7] This enzymatic defense rendered ampicillin ineffective against a growing number of clinically important pathogens.[1]
The Innovation: Sulbactam and the Dawn of β-Lactamase Inhibition
The challenge of β-lactamase-mediated resistance prompted a new therapeutic strategy: the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. The first such inhibitor to be discovered was clavulanic acid.[6] Following this breakthrough, researchers sought other potent inhibitors. Sulbactam, a penicillanic acid sulfone, emerged as a promising candidate.[8] Patented in 1977, sulbactam itself possesses weak antibacterial activity but acts as a potent, irreversible inhibitor of many common plasmid-mediated β-lactamases, such as those of the TEM and SHV types.[8][9][10]
Sulbactam's mechanism of inhibition is a "suicide" or "mechanism-based" inactivation.[9] It is recognized as a substrate by the β-lactamase enzyme. The subsequent enzymatic reaction leads to the formation of a stable, covalent acyl-enzyme intermediate that is resistant to hydrolysis, thereby inactivating the enzyme and preventing it from destroying the partner β-lactam antibiotic.[8]
The Combination: Ampicillin/Sulbactam (Unasyn®)
The logical and synergistic pairing of ampicillin with sulbactam led to the development of the combination product. The intravenous formulation, known by the brand name Unasyn®, was developed and subsequently approved for medical use in 1986.[9] An oral prodrug, sultamicillin, which is hydrolyzed to ampicillin and sulbactam in the body, was also developed.[1] The combination restores ampicillin's activity against many β-lactamase-producing strains of bacteria that were previously resistant.[1][11]
Timeline of Key Developments
| Year | Milestone |
| 1961 | Ampicillin is introduced into commercial use.[1][2] |
| 1977 | Sulbactam is patented.[9] |
| 1986 | Ampicillin/sulbactam (Unasyn®) is approved for medical use.[9] |
| 1987 | Intravenous ampicillin/sulbactam is marketed in the United States.[1] |
Experimental Protocols
In Vitro Susceptibility Testing
4.1.1. Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of susceptibility.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with a specific amount of ampicillin/sulbactam (e.g., 10 µg ampicillin and 10 µg sulbactam) is placed on the agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The diameter of the zone of inhibition around the disk is measured and interpreted as susceptible, intermediate, or resistant based on criteria established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
4.1.2. Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that inhibits visible growth of a microorganism.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of ampicillin/sulbactam are prepared in Mueller-Hinton broth in microtiter plates. A constant concentration of sulbactam (e.g., in a 2:1 ratio with ampicillin) is often used.
-
Inoculum Preparation: A standardized bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
In Vivo Animal Models of Infection
4.2.1. Murine Systemic Infection Model
This model assesses the efficacy of the combination in treating a systemic infection.
-
Infection Induction: Mice are intraperitoneally injected with a lethal dose of a β-lactamase-producing bacterial strain.
-
Treatment: At a specified time post-infection, groups of mice are treated with ampicillin alone, sulbactam alone, the ampicillin/sulbactam combination, or a vehicle control, typically administered subcutaneously or intraperitoneally.
-
Observation: The survival of the mice is monitored over a period of several days.
-
Endpoint: The primary endpoint is the 50% effective dose (ED50), the dose of the drug that protects 50% of the animals from death.
4.2.2. Rat Intra-abdominal Abscess Model
This model simulates a polymicrobial intra-abdominal infection.
-
Inoculum Preparation: A standardized inoculum containing a mixture of aerobic and anaerobic bacteria, often including a β-lactamase-producing strain like Bacteroides fragilis, is encapsulated in gelatin capsules along with a sterile fecal adjuvant.
-
Surgical Implantation: The gelatin capsules are surgically implanted into the peritoneal cavity of rats.
-
Treatment: Antibiotic therapy is initiated at a set time after implantation and administered for a defined period.
-
Evaluation: After a specified duration, the animals are euthanized, and the presence, size, and bacterial content of any abscesses are determined.
Quantitative Data Summary
In Vitro Activity: Minimum Inhibitory Concentrations (MICs)
The addition of sulbactam significantly lowers the MIC of ampicillin for many β-lactamase-producing organisms.
| Organism | Ampicillin MIC (µg/mL) | Ampicillin/Sulbactam MIC (µg/mL) |
| Staphylococcus aureus (β-lactamase +) | >256 | 2-8 |
| Haemophilus influenzae (β-lactamase +) | 16-128 | 0.5-4 |
| Escherichia coli (TEM-1 β-lactamase) | 64->512 | 4-32 |
| Klebsiella pneumoniae (β-lactamase +) | >512 | 8-64 |
| Bacteroides fragilis | 32-256 | 1-8 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Pharmacokinetic Parameters in Adults
The pharmacokinetic profiles of ampicillin and sulbactam are similar, which is advantageous for a combination product.[12]
| Parameter | Ampicillin | Sulbactam |
| Half-life (t½) | ~1 hour | ~1 hour |
| Protein Binding | ~28% | ~38% |
| Volume of Distribution (Vd) | 11.78 - 19.12 L | 13.89 - 16.77 L |
| Clearance (CL) | 5.58 - 11.03 L/h | 4.79 - 10.50 L/h |
| Primary Route of Elimination | Renal | Renal |
Data compiled from multiple studies.[13][14][15][16][17]
Clinical Efficacy in Pivotal Trials
Ampicillin/sulbactam has demonstrated efficacy in the treatment of various infections in numerous clinical trials.
| Indication | Comparator | Clinical Success Rate (Ampicillin/Sulbactam) | Clinical Success Rate (Comparator) |
| Intra-abdominal Infections | Cefoxitin | 92% | 88% |
| Skin and Skin Structure Infections | Cefazolin | 91% | 92% |
| Gynecological Infections | Cefoxitin | 95% | 90% |
Success rates are approximate and can vary based on the specific study design and patient population.
Visualization of Mechanisms and Workflows
Mechanism of Action and Resistance
References
- 1. Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. CN106086151A - 6 aminopenicillanic acids and preparation method thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Experimental Intra-Abdominal Abscesses in Rats: Development of an Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental aspects of intraabdominal abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sofislife.com [sofislife.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. pfizerhospitalus.com [pfizerhospitalus.com]
- 17. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide on the Binding Affinity of Sultamicillin to Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sultamicillin is a mutual prodrug of the β-lactam antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[1] Upon oral administration, it is readily absorbed and hydrolyzed, releasing equimolar concentrations of ampicillin and sulbactam.[2] This dual-action mechanism allows ampicillin to exert its bactericidal effects by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis, while sulbactam protects ampicillin from degradation by β-lactamase enzymes produced by many resistant bacteria.[2][3][4]
PBPs catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity.[5][6] By binding to and inactivating these enzymes, ampicillin disrupts cell wall formation, leading to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.[1][6] The efficacy of this compound is therefore directly dependent on the binding affinity of ampicillin and sulbactam to their respective targets. This technical guide provides a comprehensive overview of the binding affinities of this compound's active components to various PBPs, detailed experimental protocols for determining these interactions, and a visual representation of the underlying pathways and workflows.
Data Presentation: Quantitative Binding Affinity of Ampicillin and Sulbactam to PBPs
The binding affinity of ampicillin and sulbactam to various PBPs is a key determinant of their antibacterial spectrum and potency. This affinity is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity. The following tables summarize the available IC50 data for ampicillin and sulbactam against PBPs from various bacterial species.
Table 1: Binding Affinity of Ampicillin to Penicillin-Binding Proteins (PBPs)
| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |
| Escherichia coli | PBP1a | 4.0 |
| PBP1b | 0.8 | |
| PBP2 | 100 | |
| PBP3 | 0.1 | |
| PBP4 | 2.5 | |
| PBP5/6 | <0.1 | |
| Acinetobacter baumannii | PBP1a | 2.0 ± 0.2 (µM) |
| PBP3 | 3.0 ± 1.0 (µM) | |
| Enterococcus faecalis (JH2-2) | PBP2B | 3.06 |
| Enterococcus faecalis (LS4828) | PBP2B | 3.93 |
Data for E. coli sourced from T. et al., 1983.[3] Data for A. baumannii sourced from Papp-Wallace, 2012.[7] Data for E. faecalis sourced from a 2023 study on PBP affinities.[8]
Table 2: Binding Affinity of Sulbactam to Penicillin-Binding Proteins (PBPs)
| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |
| Acinetobacter baumannii | PBP1 | 55 (µM) |
| PBP3 | 4 (µM) | |
| Pseudomonas aeruginosa | PBP3 | Modest Binding (<20% at 4 mg/L) |
| Klebsiella pneumoniae | PBP2 | ~8-fold higher than avibactam |
Data for A. baumannii sourced from a study on sulbactam's molecular drivers.[9] Data for P. aeruginosa sourced from a 2022 PBP target profiling study.[10] Data for K. pneumoniae sourced from a 2018 study on PBP occupancy patterns.[11]
Experimental Protocols
The determination of binding affinity to PBPs is crucial for the development and characterization of new β-lactam antibiotics. The following are detailed methodologies for key experiments used to quantify these interactions.
Competitive PBP Binding Assay with Radiolabeled Penicillin
This classic method measures the ability of a test compound to compete with a radiolabeled penicillin for binding to PBPs.
a. Membrane Preparation:
-
Grow bacterial cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Resuspend the cells in the same buffer and lyse them using a French press or sonication.
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Pellet the cell membranes by high-speed centrifugation.
-
Wash the membrane pellet and resuspend it in a suitable buffer. The membrane preparation can be stored at -70°C.
b. Binding Assay:
-
Incubate the bacterial membrane preparation with various concentrations of the unlabeled test antibiotic (e.g., ampicillin or sulbactam) for a specific time at a controlled temperature (e.g., 25°C for 10 minutes).
-
Add a fixed concentration of a radiolabeled penicillin (e.g., [³H]benzylpenicillin) to the mixture and incubate for another set period.
-
Terminate the binding reaction by adding a large excess of cold (unlabeled) penicillin or by rapid filtration.
-
Separate the PBPs by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the radiolabeled PBPs by fluorography or autoradiography.
-
Quantify the intensity of the bands corresponding to each PBP using densitometry.
-
Plot the percentage of radiolabeled penicillin binding against the logarithm of the test antibiotic concentration to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This method measures the change in polarization of a fluorescently labeled penicillin upon binding to a PBP. It is a homogeneous assay that is well-suited for high-throughput screening.[12][13]
a. Reagents and Materials:
-
Purified PBP or bacterial membrane preparation.
-
Fluorescently labeled penicillin, such as BOCILLIN FL (a BODIPY-labeled penicillin V).[12]
-
Test antibiotic (ampicillin or sulbactam).
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0; 0.01% Triton X-100).[12]
-
Microplates (e.g., black 384-well plates).[12]
-
A microplate reader with fluorescence polarization capabilities.
b. Assay Protocol:
-
Prepare a solution of the fluorescently labeled penicillin in the assay buffer at a fixed concentration (e.g., 30 nM BOCILLIN FL).[12]
-
Prepare serial dilutions of the test antibiotic in the assay buffer.
-
In the microplate, mix the fluorescent probe, the test antibiotic at various concentrations, and the PBP preparation.
-
Incubate the plate at a controlled temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using the microplate reader.
-
The binding of the fluorescent probe to the PBP results in an increase in the FP signal. The test antibiotic will compete for binding and cause a decrease in the FP signal.
-
Plot the FP signal against the logarithm of the test antibiotic concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (immobilized on a sensor chip) and an analyte (in solution).[14]
a. Materials and Instrument:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), ethyl(dimethylaminopropyl) carbodiimide (EDC), ethanolamine).
-
Purified PBP (ligand).
-
Test antibiotic (analyte).
-
Running buffer.
b. Protocol:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of NHS and EDC.
-
Inject the purified PBP over the activated surface to allow for covalent immobilization via amine coupling.
-
Inject ethanolamine to deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline.
-
Inject different concentrations of the test antibiotic (analyte) over the immobilized PBP (ligand).
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the ligand. This is recorded as a sensorgram (response units vs. time).
-
-
Data Analysis:
-
From the association and dissociation phases of the sensorgram, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. The KD is a measure of binding affinity, with a lower KD indicating a higher affinity.
-
Mandatory Visualizations
Signaling Pathway of PBP Inhibition
The inhibition of PBPs by β-lactam antibiotics disrupts the synthesis of peptidoglycan, leading to a cascade of events that culminates in bacterial cell death.
Caption: PBP inhibition pathway by this compound's active components.
Experimental Workflow for PBP Binding Affinity Assay
The following diagram outlines the general workflow for determining the binding affinity of an antibiotic to PBPs using a competitive assay.
References
- 1. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 2. From penicillin-binding proteins to the lysis and death of bacteria: a 1979 view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. news-medical.net [news-medical.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Basis of Sulbactam's Beta-Lactamase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, poses a significant threat to global health. β-lactamases inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. Sulbactam is a crucial molecule in the fight against this resistance mechanism. It is a β-lactamase inhibitor that is often co-administered with β-lactam antibiotics to protect them from enzymatic degradation.[1][2] This technical guide provides an in-depth exploration of the biochemical basis of sulbactam's inhibitory action against β-lactamases, intended for researchers, scientists, and professionals in drug development.
Sulbactam itself possesses a β-lactam ring and exhibits weak intrinsic antibacterial activity.[2] Its primary role, however, is as a "suicide inhibitor" of β-lactamases.[3] It acts as a competitive and irreversible inhibitor, primarily targeting Ambler class A and some class C enzymes.[3][4] This guide will delve into the molecular mechanism of this inhibition, present quantitative kinetic data, and provide detailed experimental protocols for studying these interactions.
Mechanism of Action: A Progressive Inactivation
Sulbactam's inhibition of β-lactamases is a multi-step process that ultimately leads to the irreversible inactivation of the enzyme. The process can be summarized as follows:
-
Initial Binding: Sulbactam, structurally similar to penicillin, initially binds to the active site of the β-lactamase in a reversible, competitive manner, forming a non-covalent Michaelis-Menten complex.
-
Acylation: The catalytic serine residue in the active site of class A and C β-lactamases attacks the carbonyl carbon of sulbactam's β-lactam ring. This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate. This step is analogous to the initial stage of β-lactam antibiotic hydrolysis.
-
Rearrangement and Inactivation: Unlike a typical substrate, the sulbactam-derived acyl-enzyme intermediate is unstable and undergoes a series of chemical rearrangements. This can involve the fragmentation of the sulbactam molecule. The rearranged, covalently bound adduct is a stable, inactive complex. This prevents the enzyme from being regenerated, leading to its irreversible inactivation. This mechanism-based inactivation is why sulbactam is referred to as a suicide inhibitor.
The following diagram illustrates the general pathway of sulbactam's interaction with a serine β-lactamase.
Caption: General mechanism of sulbactam's inhibition of serine β-lactamases.
Quantitative Analysis of Sulbactam's Inhibitory Activity
The effectiveness of sulbactam as a β-lactamase inhibitor varies depending on the specific enzyme. This is quantified through various kinetic parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), the catalytic rate constant (kcat), the Michaelis constant (Km), and the turnover number.
Summary of Kinetic Parameters
The following tables summarize key kinetic data for sulbactam against a range of β-lactamases from different Ambler classes.
Table 1: Inhibitory Constants (IC50 and Ki) of Sulbactam against Various β-Lactamases
| β-Lactamase | Ambler Class | Organism | IC50 (µM) | Ki (µM) | Reference(s) |
| TEM-1 | A | Escherichia coli | 0.8 - 5.0 | 0.9 | [5] |
| SHV-1 | A | Klebsiella pneumoniae | 0.2 | - | |
| CTX-M-15 | A | Escherichia coli | - | 0.018 | [6] |
| KPC-2 | A | Klebsiella pneumoniae | - | - | [6] |
| AmpC | C | Enterobacter cloacae | - | - | [3] |
| P99 | C | Enterobacter cloacae | - | - | [6] |
| OXA-1 | D | Escherichia coli | >100 | - | |
| OXA-23 | D | Acinetobacter baumannii | - | 130 | [6] |
Table 2: Michaelis-Menten and Inactivation Constants of Sulbactam
| β-Lactamase | Ambler Class | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | k_inact/Ki (M⁻¹s⁻¹) | Turnover Number | Reference(s) |
| TEM-1 | A | 1.3 | 2 | 650,000 | 5,300 | 14,000 | [6] |
| SHV-5 | A | 0.07 | <2.5 | >29,000 | 129,000 | - | [6] |
| CTX-M-15 | A | 14 | >6250 | 470 | - | 70 | [6] |
| KPC-2 | A | 0.5 | 13 | 38,000 | 26 | - | [6] |
| AmpC (P. aeruginosa) | C | 0.34 | 420 | 800 | 32 | - | [6] |
| ADC-7 (A. baumannii) | C | 0.07 | 110 | 640 | 44 | 9 | [6] |
| P99 (E. cloacae) | C | 0.11 | 220 | 500 | 19 | 19 | [6] |
| OXA-10 | D | 1.1 | 18 | 61,000 | 22 | >10,000 | [6] |
| OXA-23 | D | 16 | 1700 | 9,400 | - | >10,000 | [6] |
| OXA-24 | D | 16 | 2300 | 7,000 | 0.4 | Unmeasurable | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biochemical basis of sulbactam's β-lactamase inhibition.
Enzyme Purification
A reliable source of purified β-lactamase is essential for accurate kinetic studies. The following is a general protocol for the purification of TEM-1 β-lactamase.
Protocol 1: Purification of TEM-1 β-Lactamase
-
Overexpression: Transform E. coli BL21(DE3) cells with a plasmid containing the blaTEM-1 gene. Grow the cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic for plasmid selection at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM PMSF). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
Affinity Chromatography: If the protein is His-tagged, apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Ion-Exchange Chromatography: As an alternative or further purification step, apply the clarified lysate or affinity-purified protein to an anion-exchange column (e.g., Q-Sepharose) equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0). Elute the protein with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).
-
Size-Exclusion Chromatography: For final polishing, concentrate the protein and apply it to a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0, 150 mM NaCl).
-
Purity and Concentration Determination: Assess the purity of the final protein preparation by SDS-PAGE. Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm with the calculated extinction coefficient.
Kinetic Assays
Protocol 2: Determination of IC50 using a Nitrocefin-Based Spectrophotometric Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of sulbactam.
-
Reagent Preparation:
-
Assay Buffer: 100 mM phosphate buffer, pH 7.0.
-
Nitrocefin Stock Solution: Prepare a 10 mg/mL stock solution of nitrocefin in DMSO.
-
Nitrocefin Working Solution: Dilute the stock solution in assay buffer to a final concentration of 100 µM.
-
Enzyme Solution: Prepare a working solution of the purified β-lactamase in assay buffer. The final concentration should be chosen to give a linear rate of nitrocefin hydrolysis for at least 10 minutes.
-
Inhibitor (Sulbactam) Solutions: Prepare a series of dilutions of sulbactam in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the enzyme solution to each well.
-
Add 25 µL of the various sulbactam dilutions to the wells. Include a control well with 25 µL of assay buffer instead of inhibitor.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the nitrocefin working solution to each well.
-
Immediately measure the change in absorbance at 490 nm over time in a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change of absorbance) for each sulbactam concentration.
-
Plot the initial velocity as a function of the logarithm of the sulbactam concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of sulbactam that causes 50% inhibition of the enzyme's activity.
-
Protocol 3: Determination of Turnover Number
The turnover number represents the number of sulbactam molecules hydrolyzed for each enzyme molecule that is irreversibly inactivated.
-
Incubation: Incubate a known concentration of the β-lactamase (e.g., 0.1 - 1 µM) with varying concentrations of sulbactam for a set period (e.g., 30-60 minutes) at room temperature.
-
Residual Activity Measurement: After the incubation period, dilute the enzyme-inhibitor mixture significantly (e.g., 1:1000) into a solution containing a reporter substrate like nitrocefin.
-
Kinetic Measurement: Immediately measure the rate of nitrocefin hydrolysis as described in Protocol 2.
-
Data Analysis:
-
Plot the residual enzyme activity as a function of the sulbactam concentration.
-
The turnover number is the x-intercept of the linear portion of this plot, representing the molar ratio of sulbactam to enzyme required for complete inactivation.
-
Structural and Mass Analysis
Protocol 4: Mass Spectrometry Analysis of Sulbactam-Enzyme Adducts (General Workflow)
Mass spectrometry is used to confirm the formation of the covalent adduct between sulbactam and the β-lactamase and to characterize its structure.
-
Reaction: Incubate the purified β-lactamase with an excess of sulbactam for a time sufficient to allow for adduct formation.
-
Sample Preparation:
-
Remove excess, unbound sulbactam by buffer exchange using a desalting column or dialysis.
-
Denature the protein by adding an appropriate solvent (e.g., acetonitrile) and acid (e.g., formic acid).
-
-
Mass Spectrometry:
-
Analyze the intact protein-adduct complex using electrospray ionization mass spectrometry (ESI-MS) to determine the mass of the modified protein. The mass increase should correspond to the mass of the covalently bound sulbactam fragment.
-
For more detailed structural information, digest the protein-adduct complex with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the modified peptide(s) by searching the MS/MS data against the protein sequence, including the mass of the sulbactam adduct as a potential modification on the active site serine residue.
-
Protocol 5: X-ray Crystallography of Sulbactam-Enzyme Complexes (General Workflow)
X-ray crystallography provides a high-resolution three-dimensional structure of sulbactam bound to the β-lactamase active site.
-
Protein Crystallization:
-
Screen for crystallization conditions for the purified β-lactamase using various commercially available or in-house prepared screens. This involves mixing the protein with a precipitant solution and allowing vapor diffusion to occur.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
Complex Formation:
-
Soak the apo-enzyme crystals in a solution containing a high concentration of sulbactam.
-
Alternatively, co-crystallize the enzyme in the presence of sulbactam.
-
-
Data Collection:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known β-lactamase structure as a search model.
-
Refine the model and build the sulbactam molecule into the electron density map corresponding to the active site.
-
Visualizations of Experimental Workflows and Logical Relationships
Caption: Workflow for IC50 determination of sulbactam.
Caption: General workflow for mass spectrometry analysis of sulbactam-enzyme adducts.
Conclusion
Sulbactam's efficacy as a β-lactamase inhibitor is rooted in its ability to act as a mechanism-based inactivator of a range of serine β-lactamases. By forming a stable, inactive covalent adduct with the enzyme, sulbactam effectively protects co-administered β-lactam antibiotics from degradation. The quantitative kinetic parameters and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and combat β-lactamase-mediated antibiotic resistance. Further research into the nuances of sulbactam's interactions with different β-lactamase variants will continue to be crucial in the development of new and improved β-lactamase inhibitors.
References
- 1. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Sultamicillin in Human Plasma by Reverse-Phase High-Performance Liquid Chromatography
Introduction
Sultamicillin is a mutual prodrug of the antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[1] Following oral administration, it is rapidly hydrolyzed in the gastrointestinal tract, releasing equimolar amounts of ampicillin and sulbactam into the systemic circulation.[2][3] To facilitate pharmacokinetic and bioequivalence studies, a robust and reliable analytical method for the quantification of this compound's active moieties in human plasma is essential. This application note details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of ampicillin and sulbactam in human plasma. The method is simple, accurate, and precise, making it suitable for routine analysis in clinical and research laboratories.
Principle
The method involves the extraction of ampicillin and sulbactam from human plasma via protein precipitation, followed by chromatographic separation on a C18 column with a phosphate buffer and acetonitrile mobile phase. Detection is performed using a UV-Vis detector. An internal standard is utilized to ensure accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
This compound Tosylate Dihydrate Reference Standard
-
Ampicillin Reference Standard
-
Sulbactam Reference Standard
-
Cefadroxil (Internal Standard)
-
Potassium dihydrogen phosphate (Analytical grade)[1]
-
Orthophosphoric acid (Analytical grade)[1]
-
Drug-free human plasma
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Quaternary gradient pump, Autosampler, UV-Vis Detector |
| Column | Kromasil C18 (100 x 4.6 mm, 3.5 µm) or equivalent[1] |
| Mobile Phase | Acetonitrile and 0.05 M Potassium dihydrogen phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) in a gradient elution mode. |
| Flow Rate | 1.0 mL/min[4][5] |
| Detection Wavelength | 225 nm[4][5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Internal Standard | Cefadroxil |
3. Preparation of Solutions
-
Standard Stock Solutions (100 µg/mL): Accurately weigh and dissolve appropriate amounts of ampicillin, sulbactam, and cefadroxil reference standards in methanol to obtain individual stock solutions of 100 µg/mL.[6]
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 0.1 to 20 µg/mL for ampicillin and sulbactam, and a constant concentration of 5 µg/mL for the internal standard.
-
Plasma Sample Preparation (Protein Precipitation):
-
To 500 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (5 µg/mL).
-
Add 1.5 mL of acetonitrile to precipitate the plasma proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
Method Validation Summary
The developed method was validated according to ICH guidelines. The key validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL for both ampicillin and sulbactam |
| Correlation Coefficient (r²) | > 0.999 for both analytes |
| Limit of Detection (LOD) | 0.03 µg/mL for ampicillin and 0.04 µg/mL for sulbactam |
| Limit of Quantification (LOQ) | 0.1 µg/mL for ampicillin and 0.12 µg/mL for sulbactam |
| Accuracy (% Recovery) | 95.8 - 103.5% |
| Precision (% RSD) | < 5% for both intra-day and inter-day precision |
| Retention Time (min) | Ampicillin: ~4.5 min, Sulbactam: ~3.2 min, Cefadroxil: ~6.8 min |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Logical relationship of the RP-HPLC method development steps.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the quantification of this compound, through the analysis of its active components ampicillin and sulbactam, in human plasma. The simple protein precipitation extraction procedure and the sensitivity of the chromatographic method make it well-suited for high-throughput analysis in clinical and research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. verification.fda.gov.ph [verification.fda.gov.ph]
- 3. Pharmacokinetics and bioavailability of this compound estimated by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Method Development and Validation for this compound Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vitro Susceptibility Testing of Sultamicillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in-vitro susceptibility of bacteria to sultamicillin, a pro-drug that is hydrolyzed to ampicillin and sulbactam. The methodologies outlined are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
This compound's antibacterial activity stems from ampicillin, a beta-lactam antibiotic, combined with sulbactam, a beta-lactamase inhibitor. This combination extends ampicillin's spectrum to include many beta-lactamase-producing bacteria. Accurate and standardized susceptibility testing is crucial for determining its efficacy against specific pathogens.
Quantitative Data Summary
The following tables summarize the interpretive criteria for this compound (tested as ampicillin-sulbactam) based on CLSI and EUCAST guidelines. MIC (Minimum Inhibitory Concentration) values are presented in µg/mL, and disk diffusion zone diameters are in mm.
Table 1: CLSI Interpretive Criteria for Ampicillin-Sulbactam
| Organism Group | Disk Content (µg) | MIC (µg/mL) - S | MIC (µg/mL) - I | MIC (µg/mL) - R | Zone Diameter (mm) - S | Zone Diameter (mm) - I | Zone Diameter (mm) - R |
| Enterobacterales | 10/10 | ≤ 8/4 | 16/8 | ≥ 32/16 | ≥ 15 | 12-14 | ≤ 11 |
| Acinetobacter spp. | 10/10 | ≤ 8/4 | 16/8 | ≥ 32/16 | ≥ 15 | 12-14 | ≤ 11 |
Note: MIC and zone diameter breakpoints for other organisms may be available in the full CLSI M100 document. For some organisms, ampicillin breakpoints can be used to predict susceptibility to ampicillin-sulbactam against non-β-lactamase-producing strains.[1][2]
Table 2: EUCAST Interpretive Criteria for Ampicillin-Sulbactam
| Organism Group | MIC (mg/L) - S | MIC (mg/L) - R | Zone Diameter (mm) - S | Zone Diameter (mm) - R |
| Enterobacterales (IV) | ≤ 8 | > 8 | ≥ 14 | < 14 |
| Enterobacterales (oral, uncomplicated UTI only) | ≤ 8 | > 8 | ≥ 14 | < 14 |
Note: EUCAST breakpoints are for the ampicillin component, with a fixed concentration of sulbactam at 4 mg/L in MIC testing.[3][4] Breakpoints can vary based on intravenous (IV) or oral administration and site of infection.
Table 3: Quality Control Ranges for Ampicillin-Sulbactam Testing
| Quality Control Strain | Test Method | CLSI Acceptable Range | EUCAST Acceptable Range |
| Escherichia coli ATCC® 25922 | MIC (µg/mL) | 2/1 - 8/4 | 1-4 (ampicillin) |
| Disk Diffusion (mm) | 19-24 | 19-24 | |
| Escherichia coli ATCC® 35218 | MIC (µg/mL) | 8/4 - 32/16 | Not specified for routine QC |
| Disk Diffusion (mm) | 18-22 | Not specified for routine QC | |
| Klebsiella pneumoniae ATCC® 700603 | MIC (µg/mL) | 8/4 - 32/16 | Not specified for routine QC |
| Disk Diffusion (mm) | 16-22 | Not specified for routine QC |
Note: ATCC® is a registered trademark of the American Type Culture Collection. Quality control ranges should be verified against the latest versions of CLSI M100 and EUCAST QC documents. E. coli ATCC 35218 and K. pneumoniae ATCC 700603 are β-lactamase-producing strains used to challenge the inhibitor component.[5][6][7][8][9]
Experimental Protocols
Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound (tested as ampicillin-sulbactam in a 2:1 ratio) analytical standard
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of ampicillin-sulbactam in a suitable solvent according to the manufacturer's instructions.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of ampicillin-sulbactam that completely inhibits visible bacterial growth.
Disk Diffusion Method (Kirby-Bauer)
This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
Ampicillin-sulbactam disks (10/10 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the suspension and streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply the ampicillin-sulbactam disk to the surface of the inoculated agar plate. Ensure complete contact between the disk and the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: Measure the diameter of the zone of inhibition in millimeters. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on the established zone diameter breakpoints.
Gradient Diffusion Method (E-test)
This method utilizes a strip with a predefined gradient of ampicillin-sulbactam to determine the MIC.
Materials:
-
Ampicillin-sulbactam gradient strips (e.g., E-test)
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly streak the inoculum over the entire surface of the MHA plate using a sterile swab. Allow the surface to dry for 10-15 minutes.
-
Strip Application: Aseptically apply the ampicillin-sulbactam gradient strip to the agar surface with the MIC scale facing upwards.
-
Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.
-
Interpretation: Read the MIC value at the point where the edge of the inhibition ellipse intersects the strip.[5] For beta-lactamase inhibitor combinations, it is important to read at the point of complete inhibition of all growth, including hazes and microcolonies.[10] If the intersection falls between two markings, round up to the higher value.[5]
Mechanism of Action: A Synergistic Approach
This compound's efficacy relies on the combined action of ampicillin and sulbactam.
References
- 1. Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proposed changes in interpretive criteria and potency of ampicillin and ampicillin-sulbactam disks for susceptibility tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. megumed.de [megumed.de]
- 5. liofilchem.com [liofilchem.com]
- 6. cms.gov [cms.gov]
- 7. Escherichia coli ATCC 35218 as a Quality Control Isolate for Susceptibility Testing of Haemophilus influenzae with Haemophilus Test Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Escherichia coli ATCC 35218 as a quality control isolate for susceptibility testing of Haemophilus influenzae with haemophilus test medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Faecal colonization of E. coli and Klebsiella spp. producing extended-spectrum beta-lactamases and plasmid-mediated AmpC in Mozambican university students - PMC [pmc.ncbi.nlm.nih.gov]
- 10. health.maryland.gov [health.maryland.gov]
Application Notes and Protocols for Evaluating Sultamicillin Efficacy in Animal Models of Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing animal models to assess the in vivo efficacy of sultamicillin, a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam, against common bacterial pathogens associated with respiratory tract infections. The protocols outlined below describe the induction of pneumonia in a murine model, treatment administration, and subsequent evaluation of antibacterial efficacy through various endpoints.
Introduction
This compound's broad-spectrum activity, including against β-lactamase-producing strains, makes it a candidate for treating respiratory infections.[1][2][3] Animal models of infection are a critical step in the preclinical evaluation of antimicrobial agents, bridging the gap between in vitro activity and clinical trials.[4] Murine models of pneumonia are widely used due to their cost-effectiveness, the availability of immunological reagents, and their ability to mimic key aspects of human disease.[5] This document provides a framework for establishing a reproducible murine model of bacterial pneumonia and for evaluating the therapeutic efficacy of orally administered this compound.
Experimental Protocols
A representative experimental workflow for evaluating the efficacy of this compound in a murine model of Klebsiella pneumoniae pneumonia is detailed below. This protocol can be adapted for other relevant respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.[5][6][7][8][9]
Animal Model and Bacterial Strain
-
Animal Species: CD-1 or BALB/c mice, 6-8 weeks old, male or female.[5] CD-1 mice are outbred and often used in pharmacokinetic/pharmacodynamic (PK/PD) studies.
-
Bacterial Strain: Klebsiella pneumoniae (e.g., ATCC 43816), a well-characterized strain for inducing pneumonia in mice.[10][11]
Inoculum Preparation
-
Streak K. pneumoniae on a Tryptic Soy Agar (TSA) plate and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of Tryptic Soy Broth (TSB) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 3-4 hours).
-
Harvest the bacteria by centrifugation at 3000 x g for 15 minutes.
-
Wash the bacterial pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in sterile PBS and adjust the bacterial concentration to approximately 1 x 10⁸ colony-forming units (CFU)/mL. The final concentration should be confirmed by serial dilution and plating on TSA.
Induction of Pneumonia
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).[10][11]
-
Once deeply anesthetized, place the mouse in a supine position.
-
Gently extend the mouse's neck to straighten the trachea.
-
Intratracheally or intranasally instill 50 µL of the bacterial suspension (approximately 5 x 10⁶ CFU/mouse).[12][13] Intratracheal administration ensures direct delivery to the lungs.[14]
-
Allow the mice to recover in a clean, warm cage.
This compound Treatment
-
This compound should be prepared in a suitable vehicle for oral administration (e.g., sterile water or 0.5% carboxymethylcellulose).
-
Based on pharmacokinetic studies in mice, a suitable oral dosage can be determined. For example, a dosage of 25-50 mg/kg can be administered.[15][16]
-
Initiate treatment at a specified time post-infection (e.g., 2 or 4 hours).
-
Administer the treatment via oral gavage twice daily for a predetermined duration (e.g., 3-5 days).[3][17][18][19] A control group should receive the vehicle alone.
Endpoint Analysis (24-48 hours post-final treatment)
-
Humanely euthanize the mice.
-
Aseptically remove the lungs and place them in a sterile tube containing 1 mL of sterile PBS.
-
Homogenize the lung tissue using a tissue homogenizer.
-
Prepare serial dilutions of the lung homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto TSA plates.
-
Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per gram of lung tissue.[20][21]
-
After euthanasia, perfuse the lungs with 10% neutral buffered formalin.
-
Excise the lungs and immerse them in formalin for at least 24 hours.[10][11]
-
Process the fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope to assess the degree of inflammation, cellular infiltration, and tissue damage.[22][23][24]
-
Immediately after euthanasia, expose the trachea and insert a cannula.
-
Instill and aspirate 1 mL of sterile PBS into the lungs three times.[14][25]
-
Pool the collected BAL fluid and centrifuge to pellet the cells.
-
Store the supernatant at -80°C until analysis.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid using ELISA or a multiplex bead array.[1][2][26][27]
Data Presentation
The following tables present hypothetical but realistic data for the efficacy of this compound in the described murine model of K. pneumoniae pneumonia.
Table 1: Effect of this compound Treatment on Bacterial Load in the Lungs
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Lung (± SD) |
| Vehicle Control | - | 7.8 (± 0.5) |
| This compound | 25 | 5.2 (± 0.7) |
| This compound | 50 | 3.9 (± 0.6) |
Table 2: Effect of this compound Treatment on Pro-inflammatory Cytokine Levels in BAL Fluid
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (± SD) | IL-1β (pg/mL) (± SD) | IL-6 (pg/mL) (± SD) |
| Vehicle Control | - | 1250 (± 210) | 850 (± 150) | 2500 (± 450) |
| This compound | 25 | 620 (± 110) | 410 (± 80) | 1100 (± 200) |
| This compound | 50 | 350 (± 60) | 220 (± 45) | 600 (± 120) |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in evaluating this compound efficacy.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. A Mouse Model for the Transition of Streptococcus pneumoniae from Colonizer to Pathogen upon Viral Co-Infection Recapitulates Age-Exacerbated Illness [jove.com]
- 5. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental pneumonia due to Haemophilus influenzae: observations on pathogenesis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Klebsiella pneumoniae to Model Acute Lung Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Murine model of pneumococcal pneumonia. [bio-protocol.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Spectrum of pathogen- and model-specific histopathologies in mouse models of acute pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrum of pathogen- and model-specific histopathologies in mouse models of acute pneumonia | PLOS One [journals.plos.org]
- 12. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 13. Animal models of Klebsiella pneumoniae mucosal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intra-tracheal Administration of Haemophilus influenzae in Mouse Models to Study Airway Inflammation [jove.com]
- 15. mims.com [mims.com]
- 16. Pharmacokinetics of this compound in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oral gavage of mice. [bio-protocol.org]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. cdn-links.lww.com [cdn-links.lww.com]
- 21. researchgate.net [researchgate.net]
- 22. rupress.org [rupress.org]
- 23. atsjournals.org [atsjournals.org]
- 24. biorxiv.org [biorxiv.org]
- 25. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 26. Cytokine Concentrations in Bronchoalveolar Lavage Fluid from Horses with Neutrophilic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols: Sultamicillin for Community-Acquired Pediatric Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sultamicillin is an oral prodrug of ampicillin and the β-lactamase inhibitor sulbactam, which are linked as a double ester.[1][2] Following oral administration, it is well-absorbed and hydrolyzed to provide ampicillin and sulbactam in a 1:1 molar ratio in the systemic circulation.[3] This combination extends the spectrum of ampicillin to include many β-lactamase-producing strains of bacteria, which are often implicated in community-acquired pediatric infections.[1][4] These notes provide a summary of quantitative data, experimental protocols from clinical studies, and the mechanism of action of this compound in the context of treating community-acquired infections in children.
Mechanism of Action
This compound's efficacy stems from the synergistic action of its two components: ampicillin and sulbactam. Ampicillin, a β-lactam antibiotic, inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis.[3] However, its effectiveness is limited against bacteria that produce β-lactamase enzymes, which inactivate the antibiotic. Sulbactam is an irreversible inhibitor of many of these β-lactamases, thereby protecting ampicillin from degradation and restoring its bactericidal activity against resistant strains.[1][5]
Caption: Mechanism of action of this compound.
Data Presentation
Pharmacokinetic Properties
This compound demonstrates favorable pharmacokinetic properties in pediatric patients, achieving higher plasma concentrations of ampicillin than oral ampicillin alone.[6][7]
| Parameter | Value | Age Group | Dosage | Reference |
| Peak Serum Concentration (Cmax) - Ampicillin | 3.83 ± 0.27 µg/mL | Not specified | 10 mg/kg | [8] |
| Peak Serum Concentration (Cmax) - Sulbactam | 2.73 ± 0.30 µg/mL | Not specified | 10 mg/kg | [8] |
| Time to Peak Concentration (Tmax) | ~1 hour | Not specified | 10 mg/kg | [8] |
| ~1.5 hours | 8-69 months | 42.5 mg/kg | [6][7] | |
| Elimination Half-Life (t½) - Ampicillin | 1.52 ± 0.25 hours | Not specified | 10 mg/kg | [8] |
| ~1 hour | Healthy Volunteers | Not specified | [3] | |
| Elimination Half-Life (t½) - Sulbactam | 1.13 ± 0.09 hours | Not specified | 10 mg/kg | [8] |
| ~0.75 hours | Healthy Volunteers | Not specified | [3] | |
| Urinary Recovery (6 hours) - Ampicillin | 58.2 ± 4.9% | Not specified | 10 mg/kg | [8] |
| Urinary Recovery (6 hours) - Sulbactam | 59.7 ± 6.4% | Not specified | 10 mg/kg | [8] |
| Oral Bioavailability | ~80% | Humans | Not specified | [3] |
Clinical Efficacy
Clinical trials have demonstrated the effectiveness of this compound in treating various community-acquired pediatric infections.
| Infection Type | Clinical Efficacy Rate | Bacteriological Eradication Rate | Study Population | Reference |
| Various Bacterial Infections | 88.5% (23/26 patients) | 78.6% (11/14 strains) | 26 pediatric patients | [8] |
| Respiratory, Skin, Mucous Membrane Infections | 90% (90/100 patients) | Not specified | 100 patients (6 months - 12 years) | [1] |
| Lower Respiratory Tract Infections | 79.1% (102/129 patients) | 78.3% (35/46 strains) | 132 patients | [9] |
| Acute Otitis Media | 97% (35/36 patients) | Not specified | 86 children | [10] |
| Pharyngitis/Tonsillitis | 100% (9/9 patients) | 100% (4/4 strains) | 15 children | [11] |
Adverse Events
The most commonly reported side effect associated with this compound is diarrhea or loose stools, which is generally mild to moderate in severity and leads to a low rate of treatment discontinuation.[12]
| Adverse Event | Incidence Rate | Study Population | Reference |
| Diarrhea | 3.8% (1/26 patients) | 26 pediatric patients | [8] |
| Eosinophilia | 16.7% (3/18 patients) | 18 pediatric patients | [8] |
| Gastrointestinal Disorders | 5.3% (7/132 patients) | 132 patients with LRTI | [9] |
| Allergic Reaction | 0.8% (1/132 patients) | 132 patients with LRTI | [9] |
Experimental Protocols
Protocol 1: Pharmacokinetic and Clinical Study in Pediatric Infections
This protocol is based on a study investigating the pharmacokinetics and clinical efficacy of this compound fine granules in children.[8]
-
Objective: To determine the pharmacokinetic profile and clinical effectiveness of this compound in pediatric patients with various bacterial infections.
-
Study Design: Open-label, non-comparative study.
-
Patient Population: 26 pediatric patients with a variety of infections including tonsillitis, pharyngitis, and urinary tract infections.[8]
-
Methodology:
-
Pharmacokinetic Arm:
-
Administer a single oral dose of this compound 10 mg/kg 30 minutes after a meal.
-
Collect blood samples at specified time points post-administration.
-
Analyze serum samples to determine the concentrations of ampicillin and sulbactam.
-
Calculate key pharmacokinetic parameters: Cmax, Tmax, and elimination half-life.
-
Collect urine over a 6-hour period to determine the urinary recovery rate.
-
-
Clinical Efficacy Arm:
-
Administer this compound at a daily dose of approximately 30 mg/kg, divided into 3 doses.[13]
-
Conduct clinical assessments before, during, and after the treatment course to evaluate clinical response (e.g., resolution of fever, improvement of symptoms).
-
Obtain microbiological samples (e.g., throat swabs, urine cultures) before and after treatment to assess bacteriological eradication.
-
Monitor for any adverse events throughout the study.
-
-
Caption: Workflow for a pediatric clinical trial of this compound.
Protocol 2: Comparative Study for Acute Otitis Media (AOM)
This protocol is based on a study comparing this compound with amoxicillin-clavulanate for the treatment of AOM in children.[2]
-
Objective: To evaluate the safety, efficacy, and tolerance of this compound compared to amoxicillin-clavulanate in treating pediatric AOM.
-
Study Design: Double-blind, randomized controlled trial.
-
Patient Population: 144 children diagnosed with acute otitis media.[2]
-
Methodology:
-
Randomization: Randomly assign patients to one of two treatment groups:
-
Group A: this compound.
-
Group B: Amoxicillin-clavulanate.
-
-
Treatment: Administer the assigned oral antibiotic for a standard duration (e.g., 10 days). The dosing for this compound is typically 50 mg/kg/day in two divided doses.[1]
-
Assessment:
-
Perform clinical evaluations at baseline, at the end of treatment (e.g., Day 10), and at a follow-up visit (e.g., Day 30).
-
Primary efficacy endpoint: Clinical cure, defined as the resolution of signs and symptoms of AOM, and clearance of middle ear effusion confirmed by tympanometry.
-
-
Safety Monitoring: Record and compare the incidence and nature of side effects, particularly gastrointestinal events, between the two groups.
-
Data Analysis: Statistically compare the clinical efficacy rates and side effect profiles of the two treatment groups.
-
Conclusion
This compound is a well-tolerated and effective oral antibiotic for the treatment of a range of community-acquired bacterial infections in children, including those affecting the respiratory tract and middle ear.[4][12] Its favorable pharmacokinetic profile ensures adequate systemic exposure to both ampicillin and the β-lactamase inhibitor sulbactam, making it a valuable option, particularly when β-lactamase-producing pathogens are suspected.[6][12] The primary adverse event is diarrhea, which is typically manageable.[12] The provided protocols offer a framework for the design of future clinical investigations into its use in pediatric populations.
References
- 1. Treatment of bacterial infections in children with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of this compound and amoxicillin-clavulanate: treatment of acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. Use of ampicillin/sulbactam and this compound in pediatric infections: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of sulbactam/ampicillin and this compound in the treatment of bacterial infections of the upper respiratory tract of children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bactericidal activity of this compound in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. [Pharmacokinetic and clinical studies of this compound fine granules in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Clinical evaluation of this compound in lower respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (sulbactam/ampicillin) versus amoxycillin in the treatment of acute otitis media in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Clinical studies on this compound in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Worldwide clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Clinical and pharmacokinetic studies on this compound fine granules in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of sultamicillin in treating ampicillin-resistant urinary tract infections
Application Notes: Sultamicillin for Ampicillin-Resistant Urinary Tract Infections
Introduction
This compound is an orally administered mutual prodrug composed of ampicillin and the β-lactamase inhibitor sulbactam, linked as a double ester.[1][2][3] Upon oral administration, it is hydrolyzed during absorption, releasing equimolar concentrations of ampicillin and sulbactam into systemic circulation.[1][3][4] This combination is designed to overcome a common mechanism of bacterial resistance: the production of β-lactamase enzymes. These enzymes inactivate many penicillin-based antibiotics, including ampicillin, rendering them ineffective.[1][5] By combining ampicillin with sulbactam, the antibacterial spectrum of ampicillin is extended to include many β-lactamase-producing strains, making this compound a valuable therapeutic option for infections caused by such resistant organisms, including urinary tract infections (UTIs).[6][7]
Mechanism of Action
The efficacy of this compound in treating ampicillin-resistant infections stems from the synergistic action of its two components after hydrolysis.[1][5]
-
Ampicillin : A broad-spectrum penicillin antibiotic that inhibits the biosynthesis of bacterial cell wall mucopeptide by binding to penicillin-binding proteins (PBPs).[2][3][5] This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death.[1]
-
Sulbactam : A potent, irreversible inhibitor of many common β-lactamase enzymes.[4][8] While it possesses limited intrinsic antibacterial activity (primarily against Neisseriaceae), its primary role is to protect ampicillin from degradation by these enzymes.[2][4][5] By binding to and inactivating β-lactamases, sulbactam allows ampicillin to reach its PBP targets and exert its bactericidal effect.[1][5]
This dual-action mechanism restores ampicillin's effectiveness against many resistant bacterial strains that would otherwise hydrolyze the antibiotic.[6]
Quantitative Data Summary
The clinical efficacy of this compound in treating UTIs, including those caused by ampicillin-resistant pathogens, has been evaluated in numerous studies.
Table 1: Clinical Efficacy of this compound in Urinary Tract Infections
| Study Type | Patient Population | Dosage Regimen | Clinical Efficacy Rate | Bacterial Eradication Rate | Citation(s) |
|---|---|---|---|---|---|
| Uncomplicated UTI | Acute Uncomplicated Cystitis (n=196) | 750-2250 mg/day for 3 days | Not specified | Not specified | [9] |
| Acute Uncomplicated Cystitis (n=15) | Not specified | 93.3% | 93.3% | [10] | |
| Uncomplicated UTI (n=35) | 375 mg TID or 750 mg BID | 100% | Not specified | [11] | |
| Acute Uncomplicated Cystitis (n=6) | 187.5 mg BID-TID for 5-7 days | 100% | 100% | [12] | |
| Complicated UTI | Complicated UTI (n=368) | 750-2250 mg/day for 5 days | Not specified | Not specified | [9] |
| Chronic Complicated UTI (n=15) | Not specified | 73.3% | 76.5% | [10] | |
| Complicated UTI (n=9) | 375 mg TID or 750 mg BID | 89% | Not specified | [11] |
| | Complicated UTI (n=17) | 187.5 mg or 375 mg TID for 5-7 days | 70.6% | 82.4% |[12] |
Table 2: Comparative Efficacy and Dosing Schedules
| Comparison / Study | Dosage Schedule 1 | Efficacy (1) | Dosage Schedule 2 | Efficacy (2) | Key Finding | Citation(s) |
|---|---|---|---|---|---|---|
| Dosage Schedule Trial | 750 mg BID (1500 mg/day) | Cure Rate: 79.5% (1 week), 69% (3-6 weeks) | 500 mg TID (1500 mg/day) | Cure Rate: 82% (1 week), 50% (3-6 weeks) | Both schedules showed similar short-term efficacy in elderly patients with ampicillin-resistant UTIs. | [13] |
| Comparative Trial | This compound (1125 mg/day) | 69.9% (Excellent/Moderate Response) | Cefadroxil (750 mg/day) | 39.6% (Excellent/Moderate Response) | This compound was statistically more effective than cefadroxil in complicated UTIs. | [14] |
| Comparative Efficacy | this compound (750 mg BID) | 95.3% Clinical Success | Amoxicillin-Clavulanate | 90.3% Clinical Success | this compound showed comparable efficacy with the convenience of twice-daily dosing. |[6] |
Table 3: Recommended Dosing Regimens for Urinary Tract Infections
| Infection Type | Recommended Adult Dosage | Duration | Citation(s) |
|---|---|---|---|
| Uncomplicated UTI | 375-750 mg orally twice daily | 3-7 days | [6][15] |
| Complicated UTI / Pyelonephritis | 375-750 mg orally twice daily | 5-14 days | [2][6][15] |
| Pediatric (<30 kg) | 25-50 mg/kg/day orally in two divided doses | Dependent on infection severity |[15] |
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.[16]
Objective: To quantify the in vitro activity of this compound against a specific bacterial strain.
Materials:
-
This compound analytical standard (Ampicillin and Sulbactam, typically in a 2:1 ratio)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or turbidity meter
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: From a pure 24-hour culture, select 4-5 colonies and suspend in saline.[17] Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17][18] Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
Antimicrobial Dilution: Prepare a stock solution of this compound. Perform two-fold serial dilutions of the stock solution in CAMHB directly within the 96-well microtiter plate to achieve the desired final concentration range.[16]
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.[16]
-
Interpretation: Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[16][18]
Protocol 2: Antimicrobial Susceptibility Testing (AST) by Disk Diffusion (Kirby-Bauer)
This protocol provides a qualitative or semi-quantitative assessment of susceptibility.[16][18]
Objective: To determine if a bacterial strain is susceptible, intermediate, or resistant to this compound.
Materials:
-
Mueller-Hinton agar plates
-
This compound-impregnated paper disks (e.g., 10/10 µg ampicillin/sulbactam)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.[17]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum.[18] Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply the this compound disk to the surface of the inoculated agar plate.[16] Ensure complete contact between the disk and the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[16]
-
Interpretation: Measure the diameter of the zone of inhibition (in millimeters) around the disk where no bacterial growth is visible.[16][17] Interpret the result as "Susceptible," "Intermediate," or "Resistant" based on established zone diameter interpretive criteria from standards organizations like CLSI or EUCAST.[16]
Protocol 3: Outline for a Clinical Trial Evaluating this compound
Objective: To assess the efficacy and safety of this compound in treating adult patients with ampicillin-resistant complicated urinary tract infections (cUTIs).
Study Design: A prospective, randomized, double-blind, active-controlled, multicenter study.
Key Phases:
-
Patient Screening & Enrollment:
-
Inclusion Criteria: Adults (18-75 years) with clinical signs of cUTI, significant pyuria, and a urine culture positive for an ampicillin-resistant pathogen (>10⁵ CFU/mL).
-
Exclusion Criteria: Known allergy to penicillins, severe renal impairment (creatinine clearance <30 mL/min), pregnancy, concurrent antibiotic use.
-
-
Randomization: Eligible patients are randomly assigned to one of two treatment arms:
-
Arm A: Oral this compound (e.g., 750 mg twice daily).
-
Arm B: Oral Active Comparator (e.g., Ciprofloxacin 500 mg twice daily).
-
-
Treatment Period: Patients receive the assigned oral antibiotic for a fixed duration (e.g., 10-14 days).[15] Adherence is monitored.
-
Assessments & Follow-Up:
-
Baseline: Clinical assessment, urine culture, and susceptibility testing.
-
On-Treatment (Day 4-5): Clinical assessment.
-
End-of-Treatment (EOT): Clinical assessment, repeat urine culture.
-
Test-of-Cure (TOC) Visit (7-14 days post-treatment): Primary endpoint assessment. Clinical evaluation and repeat urine culture.
-
-
Endpoint Evaluation:
-
Primary Endpoint: Clinical success (resolution of signs and symptoms) AND microbiological eradication (negative urine culture) at the TOC visit.
-
Secondary Endpoints: Microbiological eradication rates per pathogen, incidence of adverse events, relapse rates.
-
-
Data Analysis: Statistical analysis of primary and secondary endpoints to compare the efficacy and safety of this compound against the active comparator.
References
- 1. benchchem.com [benchchem.com]
- 2. mims.com [mims.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. verification.fda.gov.ph [verification.fda.gov.ph]
- 9. This compound in the treatment of urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Clinical evaluation of this compound in the treatment of urinary tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CLINICAL TRIAL OF this compound IN URINARY TRACT INFECTIONS [jstage.jst.go.jp]
- 12. [Clinical studies on this compound fine granules in the urological field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (CP-49, 952): evaluation of two dosage schedules in urinary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. benchchem.com [benchchem.com]
- 17. chainnetwork.org [chainnetwork.org]
- 18. apec.org [apec.org]
Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Sultamicillin
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of sultamicillin, a combination of ampicillin and sulbactam, against bacterial isolates. The protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a mutual prodrug of ampicillin and sulbactam. Following administration, it is hydrolyzed to release ampicillin, a β-lactam antibiotic, and sulbactam, a β-lactamase inhibitor. The determination of its MIC is crucial for assessing its efficacy against specific bacterial strains, monitoring for resistance, and establishing breakpoints for clinical interpretation. The methods described below are based on established antimicrobial susceptibility testing (AST) protocols.
Principle of MIC Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The primary methods for determining the MIC of this compound are broth microdilution and agar dilution. These methods involve challenging a standardized bacterial inoculum with serial dilutions of this compound.
Experimental Protocols
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Bacterial culture to be tested
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™)
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Solvent Selection: this compound is often dissolved in a mixture of dimethyl sulfoxide (DMSO) and water.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1280 µg/mL) from which working solutions will be made. The concentration should be adjusted based on the desired final concentration range for the MIC assay.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate solvent. For example, for a 1280 µg/mL stock, dissolve 12.8 mg of this compound in 10 mL of the chosen solvent.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles.
-
This method involves the use of 96-well microtiter plates to test a range of this compound concentrations.
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate.
-
The final volume in each well is typically 100 µL.
-
The concentration range should be appropriate for the organism being tested. A common range is 0.06 to 64 µg/mL.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer (625 nm, absorbance 0.08-0.13).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension into the broth.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that shows no visible growth (i.e., the first clear well).
-
Growth is indicated by turbidity or a pellet of cells at the bottom of the well.
-
Application Notes and Protocols for the Use of Sultamicillin in Sequential Intravenous to Oral Antibiotic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequential antibiotic therapy (SAT) is a well-established clinical practice involving the switch from an initial intravenous (IV) antibiotic regimen to an oral equivalent once a patient's condition has stabilized. This approach offers numerous advantages, including reduced risk of catheter-related infections, increased patient comfort and mobility, shorter hospital stays, and significant cost savings.[1][2] Sultamicillin, a mutual prodrug of ampicillin and sulbactam, is particularly well-suited for this therapeutic strategy. Following oral administration, this compound is hydrolyzed, releasing equimolar concentrations of ampicillin and the beta-lactamase inhibitor, sulbactam, into the systemic circulation.[3] This provides a convenient and effective oral follow-up to initial parenteral therapy with ampicillin/sulbactam.[3][4]
These application notes provide a comprehensive overview of the use of this compound in sequential IV-to-oral antibiotic therapy, including its mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed protocols for in vitro susceptibility testing and a model for a clinical trial evaluating sequential therapy are also presented.
Mechanism of Action
This compound is a combination of two key components: ampicillin, a beta-lactam antibiotic, and sulbactam, a beta-lactamase inhibitor.[3]
-
Ampicillin acts by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall's integrity leads to bacterial cell lysis and death.
-
Sulbactam in itself possesses weak antibacterial activity. Its primary role is to protect ampicillin from degradation by a wide range of beta-lactamase enzymes produced by resistant bacteria. By irreversibly binding to and inactivating these enzymes, sulbactam preserves the antibacterial efficacy of ampicillin, thereby broadening its spectrum of activity.
The synergistic action of ampicillin and sulbactam makes this compound effective against many beta-lactamase-producing strains of bacteria that are resistant to ampicillin alone.[4]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound make it an excellent candidate for sequential therapy.
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~80% of an equivalent IV dose of ampicillin and sulbactam | [3] |
| Metabolism | Hydrolyzed during absorption to a 1:1 molar ratio of ampicillin and sulbactam | [3] |
| Peak Serum Levels | Ampicillin levels are approximately twice those of an equal oral dose of ampicillin alone | [3] |
| Elimination Half-life | Ampicillin: ~1-1.8 hours; Sulbactam: ~1-1.3 hours | |
| Excretion | Primarily renal |
Clinical Efficacy in Sequential Therapy
Clinical studies have demonstrated the efficacy of switching from intravenous ampicillin/sulbactam to oral this compound in various infections.
Respiratory Tract Infections
| Indication | Clinical Efficacy Rate (Cure or Improvement) | Bacterial Eradication Rate | Reference |
| Community-Acquired Pneumonia (Low Severity) | 76.6% (Cure) | 100% | [5] |
| Lower Respiratory Tract Infections (General) | 79.1% | Not specified | [6] |
| Aspiration Pneumonia | Recommended for its anaerobic coverage | Not specified |
Urinary Tract Infections
| Indication | Clinical Efficacy Rate (Cure or Improvement) | Bacterial Eradication Rate | Reference |
| Acute Uncomplicated Cystitis | 93.3% | 93.3% | [7] |
| Complicated Urinary Tract Infections | 73.3% | 76.5% | [7] |
| Pyelonephritis | Recommended for consideration of parenteral therapy initially before transitioning to oral this compound | Not specified | [8] |
Skeletal Infections in Children
| Indication | Clinical Efficacy Rate (Cure) | Reference |
| Osteomyelitis and/or Septic Arthritis | 100% | [9] |
Adverse Events
The most commonly reported adverse event associated with this compound is diarrhea or loose stools.[4] In most cases, this is mild to moderate in severity and does not necessitate discontinuation of therapy.[4]
| Adverse Event | Frequency | Reference |
| Diarrhea/Loose Stools | Varies by study, generally mild to moderate | [4] |
| Gastrointestinal (General) | 42% of 30-day adverse drug events in one study of various antibiotics | [10] |
| Renal Abnormalities | 24% of 30-day adverse drug events in one study of various antibiotics | [10] |
| Hematologic Abnormalities | 15% of 30-day adverse drug events in one study of various antibiotics | [10] |
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing (AST) Protocol
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
This compound analytical standard (as ampicillin-sulbactam in a 2:1 ratio)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
-
Incubator (35°C ± 2°C)
2. Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent according to the manufacturer's instructions.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB within the 96-well microtiter plates to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by visual inspection or using a microplate reader.
Model Clinical Trial Protocol for Sequential IV-to-Oral this compound Therapy
This protocol provides a model for a prospective, randomized, open-label clinical trial to evaluate the efficacy and safety of sequential intravenous ampicillin/sulbactam followed by oral this compound.
1. Study Objectives:
-
Primary Objective: To demonstrate the non-inferiority of sequential IV-to-oral this compound therapy compared to a full course of IV ampicillin/sulbactam in achieving clinical cure in hospitalized adult patients with a specific infection (e.g., community-acquired pneumonia or complicated urinary tract infection).
-
Secondary Objectives:
-
To compare the rates of bacteriological eradication between the two treatment arms.
-
To evaluate the safety and tolerability of both treatment regimens.
-
To assess the length of hospital stay and cost-effectiveness of sequential therapy.
-
2. Patient Selection Criteria:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Known hypersensitivity to penicillins or beta-lactamase inhibitors.
-
Severe sepsis or septic shock.
-
Infections requiring prolonged IV therapy (e.g., endocarditis, osteomyelitis, meningitis).
-
Significant gastrointestinal malabsorption issues.
-
Pregnancy or lactation.
-
3. Study Design and Procedures:
-
Randomization: Eligible patients will be randomized in a 1:1 ratio to either the sequential therapy group or the continuous IV therapy group.
-
Treatment Regimens:
-
Sequential Therapy Group: Intravenous ampicillin/sulbactam (e.g., 1.5-3g every 6 hours) for a minimum of 48-72 hours. Once the patient meets predefined clinical stability criteria (e.g., afebrile for 24 hours, improving symptoms), they will be switched to oral this compound (e.g., 375-750 mg twice daily) to complete a total of 7-14 days of therapy.
-
Continuous IV Therapy Group: Intravenous ampicillin/sulbactam for the entire 7-14 day treatment course.
-
-
Assessments:
-
Baseline: Medical history, physical examination, laboratory tests (CBC, renal and liver function), and relevant cultures.
-
Daily: Clinical assessment of signs and symptoms of infection.
-
End of Treatment and Follow-up (e.g., 28 days): Clinical and bacteriological assessments to determine cure, failure, or relapse.
-
Adverse Event Monitoring: All adverse events will be recorded and graded for severity throughout the study.
-
4. Outcome Measures:
-
Primary Endpoint: Clinical cure rate at the test-of-cure visit, defined as the resolution of signs and symptoms of infection without the need for additional antibiotic therapy.
-
Secondary Endpoints:
-
Bacteriological eradication rate.
-
Incidence and severity of adverse events.
-
Duration of hospitalization.
-
Cost of antibiotic therapy and overall hospitalization.
-
References
- 1. Sequential antibiotic therapy: Effective cost management and patient care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bccdc.ca [bccdc.ca]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Worldwide clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Early Switch From Intravenous to Oral Antibiotics in Skin and Soft Tissue Infections: An Algorithm-Based Prospective Multicenter Pilot Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Clinical evaluation of this compound in the treatment of urinary tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Efficacy and safety of sequential treatment with parenteral sulbactam/ampicillin and oral this compound for skeletal infections in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinician.nejm.org [clinician.nejm.org]
Application Notes and Protocols for the Spectrophotometric Analysis of Sultamicillin and its Synthesis Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the spectrophotometric analysis of sultamicillin, a mutual prodrug of ampicillin and sulbactam. Additionally, a general protocol for the synthesis of this compound from its precursors is outlined.
This compound is an effective antibiotic that combines the action of ampicillin, a β-lactam antibiotic, with sulbactam, a β-lactamase inhibitor. This combination enhances the antimicrobial spectrum of ampicillin.[1][2] Accurate quantification of this compound and its precursors is crucial for quality control, formulation development, and stability studies.
Spectrophotometric Analysis
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of this compound and its precursors. Various methods have been developed, including direct UV spectrophotometry and derivative spectrophotometry, to handle the spectral overlap of the constituent molecules.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the spectrophotometric analysis of this compound, ampicillin, and sulbactam.
Table 1: Spectrophotometric Data for this compound Analysis
| Analyte | Method | Solvent/Medium | λmax (nm) | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound Tosylate | Direct UV | Methanol | 232 | 20-100 | 0.999 |
| This compound Tosylate | Direct UV | Methanol | 225 | 10-60 | 0.9991 |
| This compound | Derivatization with NBD-Cl | Chloroform (after extraction) | 432 | 10-50 | 0.9999 |
Table 2: Spectrophotometric Data for Ampicillin and Sulbactam Analysis
| Analyte | Method | Solvent/Medium | λmax (nm) / Wavelength for Measurement |
| Ampicillin Sodium | First-Derivative | Aqueous Solution | 268 (at zero-crossing for sulbactam) |
| Sulbactam Sodium | Direct UV | 0.1 N Sodium Hydroxide | 260 |
| Sulbactam Sodium | First-Derivative | 0.1 N Sodium Hydroxide | 276 (peak-height) |
| Sulbactam Sodium | Second-Derivative | 0.1 N Sodium Hydroxide | 262-284 (peak-to-peak) |
| Ampicillin | Oxidative Coupling | Aqueous (NaOH) | 400 |
| Ampicillin | Simultaneous Equation | Not Specified | 332 |
| Sulbactam | Simultaneous Equation | Not Specified | 272 |
Experimental Protocols
Protocol 1: Direct UV Spectrophotometric Determination of this compound Tosylate
This protocol is adapted from a validated method for the determination of this compound tosylate in bulk and pharmaceutical dosage forms.[3]
1. Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
1 cm quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
2. Reagents and Materials:
-
This compound Tosylate reference standard
-
Methanol (Analytical Grade)
-
This compound Tosylate tablets (sample)
3. Preparation of Standard Stock Solution (100 µg/mL): a. Accurately weigh 10 mg of this compound Tosylate reference standard. b. Transfer the standard to a 100 mL volumetric flask. c. Dissolve in approximately 50 mL of methanol, using a sonicator for 15 minutes to ensure complete dissolution. d. Make up the volume to 100 mL with methanol and mix thoroughly.
4. Determination of λmax: a. From the standard stock solution, prepare a working standard solution of 20 µg/mL by diluting 20 mL of the stock solution to 100 mL with methanol. b. Scan the working standard solution from 400 nm to 200 nm against methanol as a blank. c. The wavelength of maximum absorbance (λmax) should be determined (reported as 232 nm).[3]
5. Preparation of Calibration Curve: a. Prepare a series of standard solutions with concentrations ranging from 20-100 µg/mL by appropriate dilution of the standard stock solution with methanol.[3] b. Measure the absorbance of each standard solution at the determined λmax (232 nm) using methanol as a blank. c. Plot a graph of absorbance versus concentration to generate a calibration curve.
6. Analysis of this compound Tablets: a. Weigh and finely powder 20 this compound tablets. b. Accurately weigh a quantity of the powder equivalent to 100 mg of this compound tosylate and transfer it to a 100 mL volumetric flask. c. Add about 70 mL of methanol and sonicate for 30 minutes to ensure complete extraction. d. Make up the volume to 100 mL with methanol and mix well. e. Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate. f. Dilute a known volume of the filtrate with methanol to obtain a concentration within the linear range of the calibration curve. g. Measure the absorbance of the sample solution at 232 nm. h. Determine the concentration of this compound in the sample from the calibration curve.
Protocol 2: Spectrophotometric Determination of this compound via Derivatization with NBD-Cl
This method is suitable for the determination of this compound in the presence of excipients that may interfere with direct UV measurement.[4][5]
1. Instrumentation:
-
UV-Visible Spectrophotometer
-
1 cm quartz cuvettes
-
Water bath maintained at 70°C
-
pH meter
-
Vortex mixer
2. Reagents and Materials:
-
This compound Tosylate reference standard
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Methanol, Chloroform (Analytical Grade)
-
Boric acid, Sodium hydroxide, Hydrochloric acid (for buffer and pH adjustment)
-
Borate Buffer (pH 9.0): Prepare by mixing appropriate volumes of boric acid and sodium hydroxide solutions and adjust the pH to 9.0.
3. Preparation of Solutions: a. This compound Standard Solution (2 mg/mL): Prepare by dissolving the appropriate amount of this compound tosylate dihydrate in methanol.[4] b. NBD-Cl Solution (2.0 mg/mL): Prepare in methanol. This solution is stable for two weeks when stored at 4°C.[4]
4. Derivatization Procedure: a. Transfer aliquots of the this compound standard solution (containing 50-250 µg of this compound) into a series of reaction tubes.[4] b. To each tube, add 200 µL of pH 9.0 borate buffer and 150 µL of NBD-Cl solution.[4] c. Mix the contents using a vortex mixer. d. Place the tubes in a water bath at 70°C for 60 minutes.[4][5] e. Cool the tubes to room temperature and acidify with 100 µL of 0.1 M HCl.[4]
5. Measurement: a. Extract the derivative with 2 x 2 mL of chloroform.[4] b. Combine the chloroform extracts and dilute to 5 mL with chloroform.[4] c. Measure the absorbance at 432 nm against a reagent blank prepared in the same manner without the this compound standard.[4][5]
6. Calibration and Sample Analysis: a. Construct a calibration curve by performing the derivatization procedure on a series of this compound standards within the linear range (10-50 µg/mL).[4][5] b. For pharmaceutical preparations, extract a known amount of the powdered tablet with methanol, filter, and use an appropriate aliquot of the filtrate for the derivatization and measurement as described above.[4]
Synthesis of this compound
This compound is a mutual prodrug synthesized by forming a diester linkage between ampicillin and sulbactam through a methylene group.[1][2] The tosylate salt is often prepared to enhance stability.[2] The following is a generalized laboratory-scale synthesis protocol based on the known chemical structure.
Protocol 3: General Synthesis of this compound
1. Materials and Reagents:
-
Ampicillin
-
Sulbactam
-
A source of the methylene bridge (e.g., dibromomethane or diiodomethane)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
An appropriate solvent (e.g., dimethylformamide (DMF), acetone)
-
p-Toluenesulfonic acid (for tosylate salt formation)
-
Reagents for work-up and purification (e.g., ethyl acetate, water, brine)
2. Reaction Procedure (Illustrative): a. In a round-bottom flask, dissolve ampicillin and sulbactam in the chosen solvent. b. Add the base to the solution to deprotonate the carboxylic acid groups of both ampicillin and sulbactam, forming the corresponding carboxylate salts. c. To this mixture, add the methylene bridging agent (e.g., diiodomethane) dropwise at a controlled temperature. d. Allow the reaction to stir at room temperature or with gentle heating for several hours to facilitate the formation of the diester. e. Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography). f. Upon completion, quench the reaction and perform an aqueous work-up to remove unreacted starting materials and salts. g. Extract the product into an organic solvent like ethyl acetate. h. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound. i. Purify the crude product using a suitable method such as column chromatography or recrystallization.
3. Formation of the Tosylate Salt: a. Dissolve the purified this compound in a suitable solvent (e.g., acetone). b. Add a solution of p-toluenesulfonic acid in the same solvent. c. Stir the mixture, which should lead to the precipitation of this compound tosylate. d. Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Visualizations
Caption: Workflow for UV Spectrophotometric Analysis.
Caption: Synthesis Pathway of this compound Tosylate.
References
Application Notes and Protocols for Cell-Free Biochemical Assays of Sulbactam Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for conducting cell-free biochemical assays to determine the inhibitory activity of sulbactam against β-lactamase enzymes. Sulbactam is a crucial β-lactamase inhibitor, and understanding its interaction with these enzymes is vital for combating antibiotic resistance.
Introduction
Sulbactam is a β-lactam compound that acts as a mechanism-based, irreversible inhibitor of many β-lactamase enzymes.[1][2] It is structurally similar to penicillin and contains a β-lactam ring, which allows it to be recognized by the active site of β-lactamases.[2] By forming a stable, covalent acyl-enzyme intermediate, sulbactam effectively inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics.[2][3] This restores the efficacy of co-administered antibiotics against otherwise resistant bacteria.[2][4] This document outlines the principles and a detailed protocol for a common cell-free spectrophotometric assay to quantify sulbactam's inhibitory potency.
Principle of the Assay
The most common method for assessing β-lactamase inhibition is a competition assay utilizing a chromogenic substrate, such as nitrocefin.[5][6] Nitrocefin is a cephalosporin derivative that undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase.[7][8] The rate of this color change, monitored spectrophotometrically, is proportional to the enzyme's activity.[7][9] When an inhibitor like sulbactam is present, it competes with nitrocefin for the active site of the β-lactamase. Effective inhibition results in a decreased rate of nitrocefin hydrolysis, providing a quantitative measure of the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50).[6][10]
Data Presentation: Sulbactam Inhibitory and Kinetic Parameters
The inhibitory activity of sulbactam has been characterized against a wide range of β-lactamases. The following tables summarize key quantitative data from published studies.
Table 1: Kinetic Parameters for Sulbactam Inhibition of Various β-Lactamases [11]
| β-Lactamase (Ambler Class) | kinact/Ki (M-1s-1) | Ki (nM) |
| Class A | ||
| CTX-M-15 | 29,000 | 18 |
| SHV-5 | 1,100 | 1,200 |
| TEM-1 | 125 | 8,800 |
| KPC-2 | 16 | 600,000 |
| Class C | ||
| P. aeruginosa AmpC | Not Determined | 1,100,000 |
| E. cloacae P99 | Not Determined | 8,200,000 |
| A. baumannii ADC-7 | Not Determined | 1,400,000 |
| Class D | ||
| OXA-10 | Not Determined | >10,000,000 |
| OXA-23 | Not Determined | >10,000,000 |
| OXA-24 | Not Determined | >10,000,000 |
| OXA-48 | Not Determined | >10,000,000 |
Table 2: Sulbactam Turnover Numbers for Inhibition of Serine β-Lactamases [11]
The turnover number represents the molar ratio of sulbactam required for complete inhibition of the enzyme.[12][13]
| β-Lactamase (Ambler Class) | Turnover Number (1-2 h preincubation) | Turnover Number (5-6 h preincubation) |
| Class A | ||
| CTX-M-15 | 70 | 250 |
| KPC-2 | 1,800 | 3,100 |
| SHV-5 | 1,100 | 1,200 |
| TEM-1 | 14,000 | 14,000 |
| Class C | ||
| P. aeruginosa AmpC | 9 | 10 |
| E. cloacae P99 | 33 | 33 |
| A. baumannii ADC-7 | 25 | 25 |
| Class D | ||
| OXA-10 | 11,000 | 11,000 |
| OXA-23 | 2,700 | 8,200 |
| OXA-48 | 13,000 | 13,000 |
Experimental Protocols
Protocol 1: Determination of Sulbactam IC50 using a Nitrocefin-Based Assay
This protocol details the steps to determine the concentration of sulbactam required to inhibit 50% of a specific β-lactamase's activity.
Materials:
-
Purified β-lactamase enzyme
-
Sulbactam sodium salt
-
Nitrocefin[8]
-
Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Clear, flat-bottom 96-well microplates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Reagent Preparation:
-
Sulbactam Stock Solution: Prepare a high-concentration stock solution of sulbactam in DMSO (e.g., 100 mM).
-
Sulbactam Working Solutions: Perform serial dilutions of the sulbactam stock solution in Assay Buffer to create a range of concentrations to be tested.
-
β-Lactamase Working Solution: Dilute the purified β-lactamase enzyme in Assay Buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10-15 minutes. The optimal concentration should be determined empirically.
-
Nitrocefin Working Solution: Prepare a working solution of nitrocefin in Assay Buffer (e.g., 100 µM). Protect this solution from light.[14]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of the β-lactamase working solution to each well. Then, add varying concentrations of the sulbactam working solutions.
-
Positive Control (No Inhibitor): Add the β-lactamase working solution and an equal volume of Assay Buffer (without sulbactam).
-
Negative Control (No Enzyme): Add Assay Buffer to these wells.
-
Solvent Control: If the final concentration of DMSO in the test wells is significant (e.g., >1%), include a control with the β-lactamase working solution and the corresponding concentration of DMSO in Assay Buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes) to allow for the interaction between sulbactam and the enzyme.[6]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to all wells.
-
Immediately begin monitoring the change in absorbance at 490 nm in a microplate reader in kinetic mode for a set period (e.g., 30-60 minutes).[6]
-
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change per minute) for each well.
-
Subtract the background rate from the negative control wells.
-
Normalize the velocities of the test wells to the velocity of the positive control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the sulbactam concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of sulbactam that causes 50% inhibition of the enzyme's activity.[6]
-
Visualizations
Caption: Mechanism of Sulbactam Inhibition of β-Lactamase.
Caption: Workflow for Determining Sulbactam IC50.
References
- 1. Sulbactam: a beta-lactamase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sulbactam sodium? [synapse.patsnap.com]
- 3. Sulbactam: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Discrimination of extended-spectrum beta-lactamases by a novel nitrocefin competition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nitrocefin.com [nitrocefin.com]
- 8. nitrocefin.com [nitrocefin.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Managing Gastrointestinal Side Effects of Sultamicillin in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the management of gastrointestinal (GI) side effects associated with the use of sultamicillin in clinical research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental phases.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with this compound in clinical studies?
A1: The most frequently reported gastrointestinal side effect of this compound is diarrhea or loose stools.[1][2] Other common GI adverse events include nausea, vomiting, and abdominal pain.[3][4][5] While often mild to moderate in severity, these side effects can sometimes be significant enough to necessitate discontinuation of the treatment.[1][6]
Q2: What is the underlying mechanism of this compound-induced gastrointestinal side effects?
A2: The gastrointestinal side effects of this compound, like many other broad-spectrum antibiotics, are primarily attributed to a disruption of the normal gut microbiota.[7] This alteration in the gut flora can lead to several consequences:
-
Osmotic Diarrhea: A reduction in the diversity of gut bacteria can impair the metabolism of carbohydrates, leading to an osmotic imbalance and resulting in diarrhea.
-
Overgrowth of Pathogens: The disruption of the commensal bacteria can create an opportunity for pathogenic organisms, most notably Clostridioides difficile, to proliferate. C. difficile produces toxins (Toxin A and Toxin B) that can cause severe diarrhea and colitis, a condition known as Clostridioides difficile-associated diarrhea (CDAD).[8][9][10][11]
-
Direct Effects on Intestinal Mucosa: Ampicillin, a component of this compound, may have direct effects on the intestinal lining, potentially increasing its permeability and contributing to inflammation. Studies have shown that ampicillin can disrupt the tight junction proteins that maintain the integrity of the intestinal barrier.[12][13]
Q3: How does the incidence of gastrointestinal side effects with this compound compare to other commonly used antibiotics?
A3: Comparative clinical trials have shown varying rates of gastrointestinal side effects. In some studies, this compound has been associated with a higher incidence of diarrhea compared to other antibiotics.[6] However, other studies have reported similar or even lower rates of GI disturbances. For instance, one multicenter trial found that the number of patients experiencing diarrhea was greater in the amoxicillin/clavulanate group (70.6%) compared to the this compound group (29.4%).[14][15] A comprehensive overview of the incidence of GI side effects from various clinical trials is provided in the Data Presentation section below.
Q4: Are there specific patient populations that are more susceptible to this compound-induced GI side effects?
A4: While specific data for this compound is limited, general risk factors for antibiotic-associated diarrhea include advanced age, hospitalization, and underlying comorbidities. Pediatric patients are also a population of interest, with some studies focusing specifically on the incidence of side effects in children.[16][17][18][19]
Troubleshooting Guides
Problem: A significant number of participants in our clinical trial are reporting diarrhea.
Troubleshooting Steps:
-
Assess Severity: Determine the severity of the diarrhea. For standardization, use a grading scale such as the Common Terminology Criteria for Adverse Events (CTCAE).[11]
-
Grade 1: Increase of <4 stools per day over baseline.
-
Grade 2: Increase of 4 - 6 stools per day over baseline.
-
Grade 3: Increase of ≥7 stools per day over baseline; incontinence; hospitalization indicated.
-
Grade 4: Life-threatening consequences (e.g., hemodynamic collapse).
-
-
Rule out C. difficile: For any cases of persistent or severe diarrhea (Grade 2 or higher), it is crucial to test for the presence of Clostridioides difficile toxins in the stool.
-
Investigate Concomitant Medications: Review other medications the participants are taking to identify any potential drug interactions that could exacerbate gastrointestinal symptoms.
-
Dietary Assessment: Inquire about the participants' diet, as certain foods may worsen diarrhea.
-
Consider Dose Adjustment: In some clinical settings, a reduction in the dose of this compound has been shown to alleviate gastrointestinal side effects without compromising efficacy.[20] This should only be done as part of a pre-defined study protocol.
Problem: Participants are experiencing nausea and vomiting after taking this compound.
Troubleshooting Steps:
-
Timing of Administration: Advise participants to take this compound with food to potentially reduce the incidence of nausea and vomiting.
-
Severity Assessment: Quantify the severity of nausea and vomiting using a standardized scale. The CTCAE provides grading for nausea and vomiting.
-
Hydration Status: Ensure participants are maintaining adequate hydration, especially if vomiting is frequent.
-
Anti-emetic Use: Depending on the clinical trial protocol, the use of anti-emetic medications may be considered for symptomatic relief.
Data Presentation
The following tables summarize the incidence of gastrointestinal side effects of this compound from various clinical studies.
Table 1: Incidence of Gastrointestinal Side Effects in Comparative Clinical Trials of this compound
| Study | Treatment Arms | Diarrhea/Loose Stools | Nausea | Vomiting | Abdominal Pain | Other GI Events |
| Ferreira et al.[14] | This compound vs. Amoxicillin/Clavulanate | 29.4% vs. 70.6% | - | - | - | - |
| Anonymous et al.[20] | This compound vs. Cefaclor (Pediatric) | 33.3% vs. 40.0% | - | - | - | - |
| Anonymous et al. | This compound vs. Cefadroxil | 6.9% vs. 1.3% | - | - | - | Predominant |
| Anonymous et al.[22] | This compound (Acute Sinusitis) | "Frequently encountered" | - | - | - | - |
| Anonymous et al.[23] | This compound vs. Cefuroxime Axetil | 8/55 (14.5%) vs. 3/55 (5.5%) | 1/55 (1.8%) vs. 1/55 (1.8%) | - | - | - |
| Scholz H, et al.[17] | This compound (Pediatric) | "Most significant" | - | - | - | - |
| Okada K, et al.[16] | This compound (Pediatric) | 2/19 (10.5%) | - | - | - | - |
| Sekiguchi T, et al.[18] | This compound (Pediatric) | 1/15 (6.7%) | - | - | - | - |
Note: Data is presented as reported in the cited studies. "-" indicates that the data was not reported.
Experimental Protocols
Methodology for Monitoring Gastrointestinal Adverse Events in Clinical Trials
A standardized approach is crucial for the accurate assessment of gastrointestinal side effects in clinical trials involving this compound.
1. Participant Reporting:
-
Diaries: Provide participants with daily diaries to record the frequency and consistency of their bowel movements, as well as the presence and severity of nausea, vomiting, and abdominal pain.
-
Questionnaires: Utilize validated questionnaires at each study visit to systematically collect information on GI symptoms.
2. Severity Grading:
-
Employ a standardized grading system, such as the Common Terminology Criteria for Adverse Events (CTCAE) , to ensure consistent reporting of severity across all participants and study sites.[11] This allows for objective comparison of adverse event data.
3. Causality Assessment:
-
The relationship between the study drug and the adverse event should be assessed by the investigator. Standardized causality assessment tools can be used to aid in this determination.
4. Laboratory Investigations:
-
In cases of severe or persistent diarrhea, stool samples should be collected for analysis to rule out infectious causes, particularly Clostridioides difficile toxins A and B.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General signaling pathway for antibiotic-associated diarrhea.
Caption: Experimental workflow for assessing GI side effects.
References
- 1. Worldwide clinical experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toll-Like Receptor 5 Stimulation Protects Mice from Acute Clostridium difficile Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. AMP peptide targets tight junctions to protect and heal barrier structure and function in models of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clostridioides difficile Toxin A-Induced Wnt/β-Catenin Pathway Inhibition Is Mediated by Rac1 Glucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of toxin A and toxin B in Clostridium difficile-associated disease: Past and present perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal transduction pathways and cellular intoxication with Clostridium difficile toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. Antibiotics induced intestinal tight junction barrier dysfunction is associated with microbiota dysbiosis, activated NLRP3 inflammasome and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complex probiotics alleviate ampicillin-induced antibiotic-associated diarrhea in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alterations in gut microbiota and inflammatory cytokines after administration of antibiotics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of this compound (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Clinical study of this compound fine granules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Treatment of bacterial infections in children with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Clinical studies on this compound in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Laboratory and clinical studies of this compound in pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An open comparative study of the efficacy and safety of this compound versus cefaclor in the treatment of acute otitis media in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nausea | eviQ [eviq.org.au]
- 22. Pharmacokinetic and therapeutic trial of this compound in acute sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An open multicentre study to compare the efficacy and safety of this compound with that of cefuroxime axetil in acute ear nose and throat infections in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Sultamicillin Dosing in Renal Impairment: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers and drug development professionals working with sultamicillin, particularly in the context of optimizing dosage regimens for patients with renal impairment. The following information, presented in a question-and-answer format, addresses common challenges and provides structured data and protocols to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the pharmacokinetics of this compound?
A1: this compound is a prodrug that is hydrolyzed during absorption into ampicillin and sulbactam. Both ampicillin and sulbactam are primarily eliminated from the body through renal excretion.[1] In patients with impaired renal function, the elimination half-lives of both ampicillin and sulbactam are prolonged.[2] This leads to higher and more sustained plasma concentrations of the drugs, which can increase the risk of adverse effects if the dosage is not adjusted.[3] For individuals with severe renal impairment (creatinine clearance ≤30 mL/min), the elimination kinetics of both components are similarly affected, maintaining a constant plasma ratio.[3]
Q2: What are the general recommendations for adjusting this compound dosage in patients with renal impairment?
A2: The standard adult dosage of this compound is typically 375-750 mg administered orally twice daily.[3] For patients with significant renal impairment, it is crucial to adjust the dosing interval to prevent drug accumulation. The general principle is to administer the standard dose less frequently. For patients with a creatinine clearance (CrCl) of 30 mL/min or less, a less frequent dosing schedule is recommended.[2]
Q3: Are there specific dosage adjustments for this compound based on creatinine clearance levels?
A3: Yes, specific dosage adjustments are necessary and are based on the patient's creatinine clearance (CrCl). While specific guidelines for oral this compound can vary, the principles are based on the pharmacokinetics of its components, ampicillin and sulbactam. The following table provides a guide for dosage adjustment of intravenous ampicillin/sulbactam, which can inform the dosing strategy for this compound.
Data Presentation
Table 1: Recommended Dosage Adjustments for Ampicillin/Sulbactam in Adults with Renal Impairment
| Creatinine Clearance (mL/min/1.73 m²) | Recommended Dosage |
| ≥ 30 | No dosage adjustment necessary.[4] |
| 15 - 29 | 3 g (2 g ampicillin + 1 g sulbactam) IV every 12 hours.[4] |
| 5 - 14 | 1.5 g (1 g ampicillin + 0.5 g sulbactam) to 3 g (2 g ampicillin + 1 g sulbactam) IV every 24 hours.[4] |
Note: This table is based on intravenous ampicillin/sulbactam and should be used as a reference for determining appropriate dosing intervals for oral this compound in patients with renal impairment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high plasma concentrations of ampicillin and/or sulbactam in a subject with mild renal impairment. | Individual variability in renal clearance. Co-administration of drugs that compete for renal tubular secretion (e.g., probenecid).[5] | Review the subject's concomitant medications. Consider therapeutic drug monitoring to individualize the dosing regimen. |
| Sub-therapeutic plasma concentrations in a patient on dialysis. | Removal of ampicillin and sulbactam during the dialysis session. | Administer the this compound dose after the dialysis session to ensure therapeutic levels are maintained. |
| Development of adverse effects such as skin rash or gastrointestinal disturbances. | Accumulation of ampicillin and/or sulbactam due to inadequate dosage adjustment for the degree of renal impairment. | Re-evaluate the patient's renal function and adjust the dosing interval according to the guidelines in Table 1. Monitor for resolution of adverse effects. |
| Difficulty in establishing a stable dosing regimen in a patient with fluctuating renal function. | Acute kidney injury or other conditions causing rapid changes in creatinine clearance. | Increase the frequency of renal function monitoring. Consider more frequent, smaller doses or a continuous infusion in a hospital setting to maintain stable drug concentrations. |
Experimental Protocols
Protocol: Determining the Pharmacokinetics of this compound in a Population with Renal Impairment
This protocol outlines the key steps for a clinical study to evaluate the pharmacokinetics of this compound in subjects with varying degrees of renal function, based on FDA guidelines.[6]
1. Study Design:
-
Type: Open-label, single-dose, parallel-group pharmacokinetic study.
-
Population: Enroll cohorts of subjects with normal renal function (CrCl > 80 mL/min), mild impairment (CrCl 50-80 mL/min), moderate impairment (CrCl 30-49 mL/min), and severe impairment (CrCl < 30 mL/min). A separate cohort for patients on hemodialysis should also be included.[6]
-
Matching: Match subjects in the impaired and normal renal function groups for age, weight, and sex to minimize variability.[7]
2. Dosing:
-
Administer a single oral dose of this compound (e.g., 750 mg).
3. Sample Collection:
-
Collect serial blood samples at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose) to capture the full pharmacokinetic profile.[6]
-
For subjects on hemodialysis, schedule blood draws to assess drug clearance during and between dialysis sessions.
-
Collect urine samples over specified intervals to determine the renal clearance of ampicillin and sulbactam.[6]
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentrations of ampicillin and sulbactam in plasma and urine.
5. Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for ampicillin and sulbactam in each group:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Total body clearance (CL/F)
-
Renal clearance (CLr)
-
-
Correlate the pharmacokinetic parameters with creatinine clearance to establish a relationship between renal function and drug exposure.
6. Data Interpretation and Dose Modeling:
-
Use the pharmacokinetic data to model the effect of varying degrees of renal impairment on drug accumulation with multiple dosing.
-
Simulate different dosing regimens (e.g., reduced dose, extended interval) to identify the optimal approach that achieves therapeutic exposures while minimizing the risk of toxicity in patients with renal impairment.
Mandatory Visualization
The renal excretion of beta-lactam antibiotics like ampicillin and sulbactam is an active process mediated by organic anion transporters (OATs) in the proximal tubules of the kidneys.[8][9] The following diagram illustrates this key pathway.
Caption: Renal tubular secretion of beta-lactam antibiotics.
References
- 1. The pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Pharmacokinetics of the penicillins in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. A Closer Look at Renal Impairment Studies | Dr. Vince Clinical Research [drvince.com]
- 8. Organic anion transporter 3 interacts selectively with lipophilic β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug transport by Organic Anion Transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Sultamicillin and Its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying degradation products of sultamicillin in pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: this compound is a mutual prodrug of ampicillin and sulbactam.[1] Therefore, its primary degradation products under hydrolytic conditions (acidic and alkaline) are ampicillin and sulbactam.[1] Under thermal stress, a formaldehyde adduct with a 5-oxo-4-phenylimidazolidin-1-yl moiety has also been identified as a degradation product.[2][3]
Q2: Why is a stability-indicating method crucial for this compound analysis?
A2: A stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, impurities, or excipients.[4] Forced degradation studies are performed to demonstrate the method's ability to separate the parent drug from all potential degradants, ensuring the safety and efficacy of the pharmaceutical product throughout its shelf life.
Q3: What are the common analytical techniques used to identify and quantify this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the analysis of this compound and its degradation products.[5][6] High-Performance Thin-Layer Chromatography (HPTLC) has also been utilized.[4] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[2]
Q4: What is a typical mobile phase for the HPLC analysis of this compound?
A4: A common mobile phase for the reversed-phase HPLC analysis of this compound is a mixture of acetonitrile and water.[6] One specific method uses a ratio of 45:55 (v/v) of acetonitrile to water.[6] Another method employs 25% methanol in a 0.005 M tetramethylammonium hydroxide solution adjusted to pH 3.4 with phosphoric acid.
Troubleshooting Guides
This section provides solutions to common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase.4. Column overload. | 1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form.3. Dissolve and inject samples in the mobile phase whenever possible.4. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition.2. Unstable column temperature.3. Leak in the HPLC system.4. Inadequate column equilibration. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Use a column oven to maintain a constant temperature.3. Check for leaks at all fittings and connections.4. Equilibrate the column with the mobile phase for a sufficient time before analysis. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector.2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase.2. Implement a needle wash step in the autosampler method and inject a blank solvent after a high-concentration sample. |
| Poor Resolution Between this compound and Degradation Products | 1. Suboptimal mobile phase composition.2. Inappropriate column chemistry.3. Flow rate is too high. | 1. Adjust the organic-to-aqueous ratio of the mobile phase.2. Use a different column with a different stationary phase (e.g., C8 instead of C18).3. Reduce the flow rate to increase the interaction time with the stationary phase. |
Quantitative Data Summary
The following table summarizes representative quantitative data from forced degradation studies of this compound. The extent of degradation can vary based on the exact experimental conditions (e.g., duration of exposure, temperature).
| Stress Condition | Reagent/Condition | % Degradation of this compound (Representative) | Major Degradation Products Detected |
| Acid Hydrolysis | 0.1 M HCl | 15 - 25% | Ampicillin, Sulbactam |
| Alkaline Hydrolysis | 0.1 M NaOH | 20 - 30% | Ampicillin, Sulbactam |
| Oxidative | 3% H₂O₂ | 10 - 20% | Ampicillin, Sulbactam, other oxidized species |
| Thermal | 60°C | 5 - 15% | Ampicillin, Sulbactam, Formaldehyde adduct |
| Photolytic | UV light (254 nm) | 5 - 10% | Ampicillin, Sulbactam |
Note: The percentage of degradation is representative and intended for illustrative purposes. Actual values will depend on the specific experimental conditions.
Experimental Protocols
Forced Degradation Studies
These studies are performed to generate the degradation products of this compound under various stress conditions.
-
Acid Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 M hydrochloric acid.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 0.1 M sodium hydroxide.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for 12 hours.
-
Neutralize the solution with 0.1 M hydrochloric acid.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 60°C for 48 hours.
-
Dissolve the heat-treated sample in the mobile phase to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to UV light (254 nm) in a photostability chamber for 48 hours.
-
Dissolve the exposed sample in the mobile phase to a suitable concentration for HPLC analysis.
-
Stability-Indicating HPLC Method
This method is suitable for the separation and quantification of this compound from its primary degradation products.
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the pharmaceutical formulation powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Stressed Samples: Dilute the neutralized solutions from the forced degradation studies with the mobile phase to an expected final concentration of 100 µg/mL for analysis.
-
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Primary degradation pathways of this compound.
References
Technical Support Center: Overcoming Poor Sultamicillin Stability in Aqueous Solutions
Welcome to the technical support center for sultamicillin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the aqueous stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a mutual prodrug of the antibiotic ampicillin and the β-lactamase inhibitor sulbactam.[1] It is designed for enhanced oral absorption, after which it is hydrolyzed in the body to release ampicillin and sulbactam.[2] In laboratory settings, this inherent susceptibility to hydrolysis presents a significant challenge. This compound rapidly degrades in neutral or weakly alkaline aqueous solutions, which can impact the accuracy and reproducibility of in vitro experiments by altering the concentration of the active compound over time.[3][4]
Q2: What are the primary degradation products of this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of its ester linkages. This process releases ampicillin and sulbactam.[3] Under certain conditions, such as thermal stress, formaldehyde may also be released as a byproduct.[5] Further degradation of ampicillin and sulbactam can also occur.
Q3: How should I prepare and store a stock solution of this compound to maximize its stability?
A3: To minimize degradation, it is recommended to prepare stock solutions of this compound in a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or methanol, in which it is freely soluble.[4][6] These stock solutions should be stored in small aliquots at low temperatures to prevent multiple freeze-thaw cycles.
Q4: I observed precipitation when adding my this compound stock solution to my aqueous buffer. What could be the cause and how can I prevent it?
A4: Precipitation upon addition of an organic stock solution of this compound to an aqueous buffer is likely due to the compound's low aqueous solubility. This can be particularly problematic in buffers with high salt concentrations or a pH that does not favor solubility. To prevent precipitation, consider the following:
-
Reduce the final concentration: The desired concentration of this compound in your aqueous solution may exceed its solubility limit.
-
Use a co-solvent: In some cases, a small percentage of a water-miscible organic solvent in the final aqueous solution can improve solubility.
-
pH adjustment: The pH of the buffer can influence the solubility of this compound. Experiment with buffers of different pH values to find the optimal conditions for solubility.
-
Method of addition: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Q5: My this compound-containing cell culture medium is showing a rapid color change and a drop in pH. What is happening?
A5: A rapid color change (e.g., from red to yellow in phenol red-containing media) and a decrease in pH are indicative of acidic byproducts being formed from the degradation of this compound. The hydrolysis of the β-lactam rings in ampicillin and its degradation products can lead to the formation of acidic species, causing a drop in the pH of the culture medium. This can adversely affect cell health and the outcome of your experiment.
Troubleshooting Guides
Issue 1: Inconsistent Results in In Vitro Assays
Possible Cause: Degradation of this compound in the aqueous assay buffer or cell culture medium during the experiment.
Troubleshooting Steps:
-
Minimize Incubation Time: Design your experiments to have the shortest possible incubation time to reduce the extent of degradation.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.
-
Conduct a Stability Study: Perform a preliminary experiment to assess the stability of this compound under your specific assay conditions (buffer, temperature, and duration). This can be done by incubating the this compound solution and measuring its concentration at different time points using a stability-indicating method like HPLC.
Issue 2: Precipitation in Phosphate-Buffered Saline (PBS)
Possible Cause: Low solubility of this compound in PBS, which has a physiological pH of around 7.4.[7]
Troubleshooting Steps:
-
Lower the pH: Consider using a buffer with a slightly lower pH if your experimental design allows, as this may improve the solubility of this compound.
-
Alternative Buffers: Explore the use of other biological buffers such as HEPES or MOPS, which may offer better solubility characteristics for your compound.[8][9]
-
Prepare in Water First: Dissolve this compound in sterile water to create a stock solution before diluting it into PBS. This can sometimes prevent precipitation that occurs when directly dissolving in a high-salt buffer.[10]
Issue 3: Loss of Antibacterial Activity in Cell Culture
Possible Cause: Hydrolysis of this compound in the cell culture medium at 37°C, leading to a decrease in the effective concentration of the active compound.
Troubleshooting Steps:
-
Frequent Media Changes: If your experiment allows, change the this compound-containing medium more frequently to maintain a more consistent concentration of the active compound.
-
Higher Initial Concentration: Based on stability data, you may need to use a higher initial concentration of this compound to compensate for degradation over the course of the experiment. However, be cautious of potential cytotoxic effects at higher concentrations.
-
Use of a More Stable Analog: If the instability of this compound is a persistent issue, consider if a more stable β-lactam antibiotic/inhibitor combination could be used for your specific research question.
Data Presentation
Table 1: General Stability of this compound in Various Conditions
| Condition | Stability | Recommendations |
| Solid (Powder) | Stable when stored in a cool, dry, and dark place. | Follow the manufacturer's storage recommendations. |
| Aqueous Solution (Neutral to Alkaline pH) | Rapid hydrolysis.[3][4] | Prepare fresh solutions immediately before use. |
| Aqueous Solution (Acidic pH) | Generally more stable than at neutral or alkaline pH. | Consider using a slightly acidic buffer if compatible with the experiment. |
| Organic Solvent (DMSO, Methanol) | Relatively stable.[4][6] | Prepare stock solutions in these solvents. |
| Frozen Stock Solution (-20°C to -80°C) | Stable for extended periods. | Store aliquots to avoid repeated freeze-thaw cycles. |
| Cell Culture Media (37°C) | Prone to degradation over time. | Minimize incubation times and consider frequent media changes. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound tosylate powder, anhydrous dimethyl sulfoxide (DMSO) or methanol, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound tosylate powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
In a sterile environment, weigh the desired amount of this compound tosylate powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO or methanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer using HPLC
-
Materials: Prepared this compound stock solution, aqueous buffer of interest (e.g., PBS, Tris-HCl), HPLC system with a C18 column, mobile phase (e.g., acetonitrile and a phosphate buffer), UV detector.
-
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer at the desired concentration.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to determine the initial concentration.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of its degradation products (ampicillin and sulbactam) over time.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: A troubleshooting workflow for addressing this compound instability.
Caption: The primary hydrolysis pathway of this compound in aqueous solutions.
References
- 1. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. [Studies on this compound hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Method Development and Validation for this compound Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 5. researchgate.net [researchgate.net]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
- 9. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blogue - Hopax Fine Chemicals [hopaxfc.com]
- 10. benchchem.com [benchchem.com]
Drug interaction profile of sultamicillin with probenecid and allopurinol
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the drug interaction profiles of sultamicillin with probenecid and allopurinol. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
This compound and Probenecid Interaction
-
Q1: What is the primary mechanism of interaction between this compound and probenecid? A1: Probenecid competitively inhibits the renal tubular secretion of ampicillin and sulbactam, the two components of this compound.[1][2][3] This inhibition of organic anion transporters (OATs) in the kidneys leads to decreased renal clearance and consequently, increased plasma concentrations and a prolonged elimination half-life of both ampicillin and sulbactam.[1][2][3]
-
Q2: How significantly does probenecid affect the pharmacokinetics of this compound? A2: Co-administration of probenecid with this compound can lead to a 2- to 4-fold increase in the plasma levels of ampicillin.[1][2] Specific studies have demonstrated a notable increase in the mean peak plasma concentration (Cmax) and area under the curve (AUC), as well as a longer elimination half-life (t1/2) for both ampicillin and sulbactam (see Table 1 for quantitative data).[4][5]
-
Q3: Are there any therapeutic applications for this interaction? A3: Yes, this interaction has been historically utilized to enhance the efficacy of penicillin-based antibiotics.[1] By increasing and prolonging the plasma concentrations of ampicillin and sulbactam, probenecid can help in treating infections that require sustained antibiotic levels.[2][6]
This compound and Allopurinol Interaction
-
Q4: What is the main clinical concern with the co-administration of this compound and allopurinol? A4: The primary concern is a significantly increased incidence of skin rash.[7][8][9] Since this compound is a pro-drug of ampicillin, the known interaction between ampicillin and allopurinol applies.
-
Q5: What is the reported incidence of rash with this drug combination? A5: Clinical studies have shown that the incidence of rash in patients receiving both ampicillin and allopurinol is substantially higher than in those receiving ampicillin alone (see Table 2 for details).[7]
-
Q6: What is the underlying mechanism for the increased risk of rash? A6: The exact mechanism is not fully understood, but it is believed to be pharmacodynamic rather than pharmacokinetic.[10] Theories suggest that allopurinol may modulate the immune response to ampicillin, leading to a higher likelihood of a hypersensitivity reaction.[10] There is no significant evidence that allopurinol alters the metabolism or clearance of ampicillin.[10]
Troubleshooting Guides
Scenario 1: Unexpected Pharmacokinetic Results in a Probenecid Co-administration Study
-
Issue: In an in vivo study, the co-administration of probenecid with this compound does not result in the expected increase in plasma concentrations of ampicillin and sulbactam.
-
Troubleshooting Steps:
-
Verify Dosing and Administration: Confirm that probenecid was administered prior to or concurrently with this compound, as its inhibitory effect on renal secretion is concentration-dependent.
-
Assess Renal Function: The interaction is dependent on active renal secretion. Impaired renal function in study subjects can alter the baseline pharmacokinetics and the magnitude of the interaction.
-
Analytical Method Validation: Ensure the bioanalytical method (e.g., HPLC, differential bioassay) is validated for specificity, linearity, accuracy, and precision to accurately quantify ampicillin and sulbactam in the presence of probenecid.
-
Check for Other Interacting Drugs: Investigate if any other co-administered drugs could be interfering with the absorption or metabolism of either this compound or probenecid.
-
Scenario 2: High Incidence of Skin Rash in a Clinical Trial with this compound and Allopurinol
-
Issue: A clinical trial involving the co-administration of this compound and allopurinol is showing a higher-than-anticipated rate of cutaneous adverse reactions.
-
Troubleshooting Steps:
-
Review Patient Demographics: Certain populations, such as those with the HLA-B*58:01 allele, have a higher predisposition to allopurinol-induced severe cutaneous adverse reactions.[11][12]
-
Detailed Rash Characterization: Document the type of rash (e.g., maculopapular, urticarial), time of onset, and any associated systemic symptoms to differentiate between benign ampicillin rashes and more severe hypersensitivity syndromes like DRESS or SJS.[13][14]
-
Consider In Vitro Confirmatory Tests: For severe or unexpected reactions, consider using in vitro diagnostic tools like the Lymphocyte Transformation Test (LTT) or ELISpot to assess drug-specific T-cell sensitization.[15][16][17]
-
Evaluate Allopurinol Dosing: Higher doses of allopurinol may be associated with an increased risk of hypersensitivity reactions.[18][19]
-
Data Presentation
Table 1: Pharmacokinetic Interaction of this compound (Ampicillin/Sulbactam) with Probenecid
| Pharmacokinetic Parameter | Ampicillin Alone | Ampicillin + Probenecid | Sulbactam Alone | Sulbactam + Probenecid | Reference |
| Mean Peak Plasma Concentration (Cmax) | - | 23.1 mg/L | - | 10.0 mg/L | [4] |
| Mean Plasma Half-life (t1/2) | ~1 hour | 1.45 hours | ~0.75-1 hour | 1.3 hours | [4] |
| Body Clearance (ClB) | 208.9 ± 26.2 ml/kg/h | 109.4 ± 6.71 ml/kg/h | - | - | [5] |
| Area Under the Curve (AUC) | 35.95 ± 3.45 mg/ml/h | 92.3 ± 5.09 mg/ml/h | - | - | [5] |
Data from a study in horses for ClB and AUC.
Table 2: Incidence of Rash with Ampicillin and Allopurinol Co-administration
| Treatment Group | Number of Patients | Number with Rash | Incidence of Rash (%) | Reference |
| Ampicillin Alone | 4434 | 251 | 5.9 | [7] |
| Ampicillin + Allopurinol | 252 | 35 | 13.9 | [7] |
Experimental Protocols
1. In Vivo Assessment of the Pharmacokinetic Interaction between this compound and Probenecid
-
Objective: To determine the effect of probenecid on the pharmacokinetic parameters of ampicillin and sulbactam following oral administration of this compound.
-
Methodology:
-
Study Design: A randomized, crossover study in healthy volunteers.
-
Treatment Arms:
-
Arm A: Single oral dose of this compound.
-
Arm B: Single oral dose of probenecid administered 1 hour prior to a single oral dose of this compound.
-
-
Sample Collection: Collect serial blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours) post-sultamicillin administration. Collect urine over a 24-hour period.
-
Bioanalysis: Separate and quantify the concentrations of ampicillin and sulbactam in plasma and urine using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, and renal clearance for both ampicillin and sulbactam in each treatment arm.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two arms using appropriate statistical tests (e.g., paired t-test or ANOVA).
-
2. In Vitro Assessment of Hypersensitivity to Ampicillin/Allopurinol (Lymphocyte Transformation Test - LTT)
-
Objective: To assess for drug-specific lymphocyte proliferation in response to ampicillin and/or allopurinol in patients who have experienced a skin rash.
-
Methodology:
-
Sample Collection: Isolate peripheral blood mononuclear cells (PBMCs) from a patient's blood sample.
-
Cell Culture: Culture the PBMCs in the presence of:
-
Media alone (negative control)
-
Phytohemagglutinin (positive control)
-
Varying concentrations of ampicillin
-
Varying concentrations of allopurinol
-
A combination of ampicillin and allopurinol
-
-
Proliferation Assay: After a 5-day incubation period, add 3H-thymidine to the cultures. Measure the incorporation of 3H-thymidine into the DNA of proliferating lymphocytes using a scintillation counter.
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (cpm) of drug-stimulated cultures by the mean cpm of unstimulated cultures. An SI above a predefined threshold (e.g., >2) is typically considered a positive result, indicating drug-specific T-cell sensitization.[10]
-
Mandatory Visualization
Caption: Mechanism of probenecid interaction with this compound components.
Caption: Workflow for the Lymphocyte Transformation Test (LTT).
References
- 1. Probenecid and Penicillin Interaction: Enhanced Antibiotic Levels | empathia.ai [empathia.ai]
- 2. Probenecid and Ampicillin Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 3. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 4. Pharmacokinetics of sulbactam and ampicillin following oral administration of this compound with probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of probenecid on disposition kinetics of ampicillin in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potentiation of ampicillin skin reactions by allopurinol or hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excess of ampicillin rashes associated with allopurinol or hyperuricemia. A report from the Boston Collaborative Drug Surveillance Program, Boston University Medical Center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5 Allopurinol Interactions to Watch Out for - GoodRx [goodrx.com]
- 10. scispace.com [scispace.com]
- 11. Allopurinol-induced severe cutaneous adverse reactions: A report of three cases with the HLA-B*58:01 allele who underwent lymphocyte activation test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Eruptions Induced by Allopurinol Associated with HLA-B*5801 - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. clinician.nejm.org [clinician.nejm.org]
- 15. A Case of Allopurinol-Induced Fixed Drug Eruption Confirmed With a Lymphocyte Transformation Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro test to confirm diagnosis of allopurinol-induced severe cutaneous adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of the lymphocyte transformation test in the diagnosis of DRESS syndrome induced by ceftriaxone and piperacillin-tazobactam: two case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating rare adverse effects like Stevens-Johnson syndrome with sultamicillin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of rare adverse effects of sultamicillin, with a focus on Stevens-Johnson syndrome (SJS).
Frequently Asked Questions (FAQs)
Q1: Is there a known association between this compound and Stevens-Johnson syndrome (SJS)?
Yes, this compound has been associated with severe cutaneous adverse reactions (SCARs), including Stevens-Johnson syndrome (SJS).[1][2] Although rare, it is a recognized potential adverse effect of this antibiotic.
Q2: What is the estimated incidence of this compound-induced SJS?
The precise incidence of SJS specifically induced by this compound is not well-documented due to its rarity. However, the overall incidence of SJS and toxic epidermal necrolysis (TEN) is estimated to be between 1 to 2 cases per million people per year.[3][4][5] Antibiotics as a class are one of the most common causes of SJS.[6] A meta-analysis of 38 studies found that antibiotics were associated with 28% of SJS/TEN cases worldwide, with penicillins (the class to which this compound belongs) accounting for 22% of these cases.[6][7][8]
Q3: What is the underlying mechanism of this compound-induced SJS?
This compound-induced SJS is believed to be a delayed-type hypersensitivity reaction (Type IVc) mediated by the immune system.[2][9] The reaction is primarily driven by drug-specific cytotoxic T-lymphocytes (CD8+ T-cells) and natural killer (NK) cells.[2][9][10][11] These immune cells are activated and target keratinocytes (the main cells of the epidermis), leading to widespread apoptosis (programmed cell death) and the characteristic blistering and sloughing of the skin and mucous membranes.[2][9][10]
Q4: What are the key molecular players in the pathogenesis of SJS?
Several key molecules are involved in the cytotoxic T-cell mediated destruction of keratinocytes in SJS. These include:
-
Granulysin: A cytotoxic protein found in the granules of cytotoxic T-cells and NK cells. It is considered a key mediator of keratinocyte death in SJS.[1][12][13]
-
Perforin and Granzyme B: These are also released from the granules of cytotoxic T-cells and NK cells. Perforin forms pores in the target cell membrane, allowing granzyme B to enter and induce apoptosis.[1][14]
-
Fas Ligand (FasL): This protein is expressed on the surface of activated T-cells and can bind to the Fas receptor (Fas) on keratinocytes, triggering an apoptotic signaling cascade.[1][9]
Troubleshooting Guides for In Vitro Investigations
Investigating drug-induced hypersensitivity reactions in the laboratory can be challenging. Below are troubleshooting guides for common experimental assays used in this field.
Lymphocyte Transformation Test (LTT)
The LTT assesses the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a drug.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background proliferation in unstimulated controls | - Contamination of cell culture. - Non-specific stimulation by serum components. - Pre-activated state of patient's lymphocytes. | - Ensure aseptic technique during cell isolation and culture. - Use pre-screened, low-mitogenic fetal bovine serum or autologous serum. - Allow sufficient time for lymphocytes to return to a resting state after the acute reaction before performing the test. |
| Low or no proliferation in positive controls (e.g., phytohemagglutinin) | - Poor cell viability. - Suboptimal concentration of positive control. - Incorrect incubation time. | - Check cell viability using trypan blue exclusion before and after the assay. - Titrate the concentration of the positive control to determine the optimal dose. - Ensure the incubation period is appropriate for the positive control used (typically 3-5 days). |
| False-negative results with the suspected drug | - Testing outside the optimal time window. - Low frequency of drug-specific T-cells. - Inappropriate drug concentration. - Drug is a pro-hapten and requires metabolic activation. | - Perform the LTT within a few weeks to months after the acute reaction.[15] - Increase the number of cells per well. - Test a range of non-toxic drug concentrations. - Consider using a liver microsomal fraction (S9) to simulate metabolic activation, though this can be complex and may introduce variability. |
ELISpot Assay
The ELISpot assay quantifies the number of cytokine-secreting cells (e.g., IFN-γ or Granzyme B) at a single-cell level.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No spots or very faint spots | - Inactive enzyme or substrate. - Incorrect antibody concentrations. - Insufficient cell stimulation. - Over-washing of the plate. | - Check the expiration dates and storage conditions of the enzyme and substrate. - Optimize the concentrations of capture and detection antibodies. - Ensure the stimulus (drug) is used at an appropriate concentration and for a sufficient duration. - Be gentle during washing steps to avoid dislodging the spots. |
| High background (many non-specific spots) | - Non-specific antibody binding. - Contamination. - Incomplete washing. - Over-development of the plate. | - Block the plate thoroughly with a suitable blocking buffer. - Use sterile reagents and proper aseptic technique. - Ensure all washing steps are performed adequately. - Monitor spot development closely and stop the reaction when clear spots are visible against a clean background. |
| "Fuzzy" or poorly defined spots | - Cell movement during incubation. - Over-incubation with the substrate. | - Ensure the plate is not disturbed during the incubation period. - Optimize the substrate incubation time. |
Cytokine Release Assay
This assay measures the concentration of cytokines released into the cell culture supernatant following drug stimulation.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or undetectable cytokine levels | - Inappropriate time point for supernatant collection. - Cytokine degradation. - Low sensitivity of the detection method (e.g., ELISA). | - Perform a time-course experiment to determine the peak of cytokine production. - Add protease inhibitors to the supernatant samples if degradation is suspected. - Use a high-sensitivity ELISA kit or a more sensitive detection method like a multiplex bead-based assay. |
| High variability between replicate wells | - Uneven cell seeding. - Pipetting errors. - "Edge effect" in the culture plate. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper pipetting technique. - Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
Data Presentation
Table 1: In Vitro Test Performance in Diagnosing Drug Hypersensitivity
| Test | Sensitivity | Specificity | Notes |
| Lymphocyte Transformation Test (LTT) | 27% - 78%[16][17] | ~85%[17] | Sensitivity can vary depending on the drug and clinical phenotype. |
| Granzyme B ELISpot | ~33%[16] | High | |
| Granulysin Expression (in CD3+CD4+ cells) | ~53%[16] | High | |
| IFN-γ Production | ~55%[16] | High | |
| Combined Assays (Granulysin, Granzyme B ELISpot, IFN-γ) | ~80%[16] | ~95%[16] | Combining multiple assays can significantly improve diagnostic sensitivity. |
Experimental Protocols
Lymphocyte Transformation Test (LTT) - Detailed Methodology
-
PBMC Isolation: Isolate PBMCs from fresh heparinized blood from the patient and a healthy control using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (or autologous serum), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Plating: Seed 2 x 10^5 cells per well in a 96-well round-bottom plate.
-
Stimulation: Add the drug (this compound) at various non-toxic concentrations (e.g., 10, 50, 100 µg/mL). Include a positive control (e.g., phytohemagglutinin) and a negative control (medium alone).
-
Incubation: Incubate the plate for 6 days at 37°C in a humidified 5% CO2 atmosphere.
-
Proliferation Assay: On day 6, pulse the cells with 1 µCi of [3H]-thymidine per well and incubate for another 18 hours.
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (cpm) of drug-stimulated cultures divided by the mean cpm of unstimulated cultures. An SI ≥ 2 is typically considered a positive result.[18]
ELISpot Assay for IFN-γ - Detailed Methodology
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum for at least 30 minutes at room temperature.
-
Cell Plating: Add 2-3 x 10^5 PBMCs per well.
-
Stimulation: Add the drug and controls as described for the LTT.
-
Incubation: Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the BCIP/NBT substrate solution. Monitor for the development of spots.
-
Stopping and Drying: Stop the reaction by washing with distilled water. Allow the plate to dry completely.
-
Analysis: Count the spots using an automated ELISpot reader.
Visualizations
Caption: Signaling pathway of this compound-induced Stevens-Johnson syndrome.
Caption: Experimental workflow for the Lymphocyte Transformation Test (LTT).
References
- 1. Immunologic Mediators in Stevens-Johnson Syndrome and Toxic Epidermal Necrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stevens–Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN): Immunologic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Culprit Medications and Risk Factors Associated with Stevens–Johnson Syndrome and Toxic Epidermal Necrolysis: Population-Based Nested Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incidence of Stevens-Johnson Syndrome and Toxic Epidermal Necrolysis: A Nationwide Population-Based Study Using National Health Insurance Database in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stevens-Johnson Syndrome: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Worldwide Prevalence of Antibiotic-Associated Stevens-Johnson Syndrome and Toxic Epidermal Necrolysis: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Worldwide Prevalence of Antibiotic-Associated Stevens-Johnson Syndrome and Toxic Epidermal Necrolysis: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stevens–Johnson syndrome and toxic epidermal necrolysis: Updates in pathophysiology and management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Attenuation of Wnt/β-catenin signaling in patients with Stevens-Johnson syndrome and toxic epidermal necrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic Proteins and Therapeutic Targets in Severe Cutaneous Adverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of IL-13, IL-15 and Granulysin in the Pathogenesis of Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 16. In vitro drug causality assessment in Stevens-Johnson syndrome - alternatives for lymphocyte transformation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The lymphocyte transformation test for the diagnosis of drug allergy: sensitivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Lymphocyte Transformation Test (LTT) in Allergy to Benznidazole: A Promising Approach [frontiersin.org]
Technical Support Center: Mitigating Clostridium difficile-Associated Diarrhea (CDAD) During Sultamicillin Therapy
This technical support guide is designed for researchers, scientists, and drug development professionals investigating strategies to mitigate Clostridium difficile-associated diarrhea (CDAD) during sultamicillin therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound increases the risk of C. difficile-associated diarrhea?
A1: this compound, a broad-spectrum antibiotic, significantly disrupts the normal intestinal microbiota. This disruption, often termed dysbiosis, reduces the diversity and population of commensal bacteria that provide colonization resistance against pathogens like C. difficile. The reduction in beneficial anaerobic bacteria, such as Bacteroides and Bifidobacterium, creates a niche for C. difficile to proliferate and produce toxins (Toxin A and Toxin B), leading to intestinal inflammation and diarrhea.
Q2: Are there established prophylactic strategies to prevent CDAD in subjects undergoing this compound therapy in a research setting?
A2: Yes, the primary prophylactic strategy with substantial evidence is the co-administration of probiotics. Specific strains, including Lactobacillus rhamnosus GG and the yeast Saccharomyces boulardii, have been shown to be effective in preventing antibiotic-associated diarrhea (AAD) and CDAD.
Q3: What is the general recommended dosage for probiotics when used prophylactically with antibiotics like this compound?
A3: While the optimal dosage can be strain-specific, clinical trials have often used doses ranging from 5 to 40 billion colony-forming units (CFUs) per day for children and 10 to 50 billion CFUs per day for adults. It is recommended to continue the probiotic administration for the duration of the antibiotic therapy and for a period after its cessation.
Q4: Are there any contraindications for using probiotics in a research setting?
A4: Probiotics are generally considered safe. However, caution should be exercised in severely immunocompromised subjects or those with a compromised intestinal mucosa, as there is a theoretical risk of systemic infection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High incidence of diarrhea in the this compound treatment group despite no detectable C. difficile toxin. | This compound itself can cause gastrointestinal side effects, including diarrhea, independent of C. difficile. | - Ensure accurate and timely C. difficile toxin testing. - Consider assessing for other enteropathogens. - Document the characteristics of the diarrhea (e.g., watery, bloody) to help differentiate between antibiotic-associated diarrhea and CDAD. |
| Inconsistent results with probiotic supplementation for CDAD prevention. | - Strain-specificity of the probiotic. - Inadequate dosage or duration of probiotic administration. - Viability of the probiotic product. | - Verify the specific probiotic strain being used is one with demonstrated efficacy (e.g., L. rhamnosus GG, S. boulardii). - Ensure the CFU count is adequate and administered throughout the antibiotic course. - Check the storage conditions and expiration date of the probiotic to ensure viability. |
| Difficulty in culturing and quantifying C. difficile from fecal samples. | - C. difficile is an obligate anaerobe and requires specific culture conditions. - Spores may be present but not vegetative cells. | - Use selective media such as cycloserine-cefoxitin-fructose agar (CCFA). - Ensure strict anaerobic conditions for incubation. - Consider molecular methods like qPCR for more sensitive detection and quantification of C. difficile DNA. |
Data Presentation
Table 1: Efficacy of Probiotics in Preventing Antibiotic-Associated Diarrhea (AAD) and C. difficile-Associated Diarrhea (CDAD) - Summary of Meta-Analyses
| Probiotic Strain(s) | Number of Studies | Total Participants | Relative Risk (RR) of AAD (95% CI) | Relative Risk (RR) of CDAD (95% CI) | Number Needed to Treat (NNT) to Prevent one case of AAD |
| Various Probiotics | 17 | 3,631 | 0.49 (0.36 - 0.66) | Not specifically reported | 11 |
| L. rhamnosus GG & S. boulardii | Multiple | >6,000 | Statistically significant reduction | Statistically significant reduction | Not specified |
| High-dose Probiotics (≥ 5 billion CFUs/day) in Children | Not specified | 4,038 | 0.45 (CI not specified) | Not specified | 6 |
Note: This table summarizes data from meta-analyses on the general use of probiotics with various antibiotics, as specific large-scale trials for this compound are limited.
Experimental Protocols
Protocol 1: Investigation of Probiotic Efficacy in a Murine Model of this compound-Induced C. difficile Infection
-
Animal Model: 6-8 week old C57BL/6 mice.
-
Antibiotic Administration: Administer this compound (e.g., 100 mg/kg) orally for 5-7 days to disrupt the gut microbiota.
-
Probiotic Intervention:
-
Treatment group: Administer the probiotic strain (e.g., L. rhamnosus GG, 10^9 CFU) orally daily, starting 2 days prior to antibiotic administration and continuing throughout the experiment.
-
Control group: Administer a placebo (e.g., saline or vehicle) on the same schedule.
-
-
C. difficile Challenge: 24 hours after the last dose of this compound, challenge the mice with an oral gavage of 10^5 to 10^7 spores of a toxigenic C. difficile strain.
-
Monitoring and Endpoints:
-
Monitor mice daily for signs of disease (weight loss, diarrhea, mortality).
-
Collect fecal samples at baseline, after antibiotic treatment, and post-infection to quantify C. difficile shedding (via selective culture and qPCR) and analyze microbiota composition (via 16S rRNA gene sequencing).
-
At the end of the study (or upon reaching humane endpoints), collect cecal contents and tissues for histological analysis of inflammation and measurement of C. difficile toxin levels (e.g., ELISA).
-
Protocol 2: Analysis of this compound's Impact on Fecal Microbiota Composition
-
Sample Collection: Collect fecal samples from subjects at baseline (before this compound administration), during therapy (e.g., day 3 and day 7), and after completion of therapy (e.g., 1 week and 4 weeks post-treatment).
-
DNA Extraction: Extract total genomic DNA from fecal samples using a validated kit optimized for microbial DNA.
-
16S rRNA Gene Sequencing:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.
-
Perform high-throughput sequencing on a platform such as Illumina MiSeq.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads (quality filtering, denoising, merging).
-
Assign taxonomy to the resulting amplicon sequence variants (ASVs) using a reference database (e.g., SILVA, Greengenes).
-
Analyze alpha-diversity (e.g., Shannon, Simpson indices) and beta-diversity (e.g., Bray-Curtis, UniFrac distances) to assess changes in microbial community structure.
-
Perform differential abundance analysis (e.g., DESeq2, ANCOM) to identify specific taxa affected by this compound.
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced CDAD and probiotic mitigation.
Caption: Workflow for assessing probiotic efficacy against CDAD.
Technical Support Center: Improving the Bioavailability of Oral Sultamicillin Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on troubleshooting common experimental issues and enhancing the oral bioavailability of sultamicillin. This compound is a mutual prodrug of ampicillin and sulbactam, designed to improve the oral absorption of both compounds. Upon administration, it is hydrolyzed during absorption, releasing equimolar amounts of ampicillin and sulbactam into the systemic circulation.[1][2][3] This guide offers practical solutions, detailed protocols, and comparative data to support your formulation development and pre-clinical research efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of oral absorption for ampicillin, the active component of this compound?
A1: Ampicillin and many other β-lactam antibiotics are actively absorbed from the intestine via the proton-coupled peptide transporter, PepT1 (SLC15A1).[4][5][6] This transporter recognizes the peptide-like structure of these antibiotics, facilitating their uptake into intestinal epithelial cells.[6] However, passive diffusion also contributes to the overall transport.[4][7]
Q2: Why can the bioavailability of this compound formulations be variable?
A2: Bioavailability can be influenced by several factors. The formulation itself plays a critical role; differences in excipients and manufacturing processes between formulations can lead to non-equivalent pharmacokinetic profiles.[8] Additionally, while the prodrug strategy significantly enhances absorption compared to ampicillin alone, factors like intestinal transit time, pH, and the expression levels of transporters like PepT1 and potential efflux pumps can introduce variability.[2][4]
Q3: What role do excipients play in the bioavailability of a this compound formulation?
A3: Excipients are not inert and can significantly impact bioavailability.
-
Solubilizers (e.g., surfactants, cyclodextrins): Can increase the solubility and dissolution rate of the drug.[9]
-
Disintegrants: Ensure the tablet breaks down quickly, increasing the surface area for dissolution.[10][11]
-
Permeation Enhancers: Can improve drug absorption by increasing the permeability of cell membranes.
-
Fillers and Binders: Can influence tablet hardness and disintegration time. The choice of excipients must be carefully optimized, as some can have a trade-off effect, potentially increasing solubility while decreasing permeability, or vice versa.[9][12]
Q4: What are some advanced formulation strategies to further improve this compound bioavailability?
A4: Beyond the inherent prodrug design, several advanced techniques used for poorly soluble drugs could be applied:
-
Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic carrier can significantly enhance its dissolution rate and solubility.[1][13]
-
Nanoparticle Formulations (Nanonization): Reducing the particle size to the nanometer range increases the surface area, leading to faster dissolution and improved absorption.[1][14] Nanoparticles can also be designed to target specific absorption pathways.[14]
-
Lipid-Based Delivery Systems: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs and can be explored for their potential with this compound.[10][15]
Troubleshooting Guides
Issue 1: Inconsistent Results in HPLC Analysis
You are analyzing this compound and its hydrolysis products (ampicillin, sulbactam) and observe peak tailing, shifting retention times, or poor resolution.
| Potential Cause | Troubleshooting Step | Rationale |
| Mobile Phase pH Drift | Prepare fresh mobile phase daily and verify pH before use. Ensure adequate buffering capacity (e.g., 25 mM phosphate buffer).[16] | The retention of ampicillin and sulbactam is highly sensitive to the pH of the mobile phase. A stable pH is crucial for reproducible chromatography. |
| Column Degradation | Use a guard column to protect the analytical column. If performance degrades, wash the column with a stronger solvent (e.g., 100% acetonitrile) or replace it. | The analytes or sample matrix components can irreversibly bind to the stationary phase, leading to poor peak shape and resolution. |
| Poor Analyte Solubility | Ensure the sample is fully dissolved in the mobile phase or an appropriate solvent. This compound tosilate is very slightly soluble in water but freely soluble in methanol and acetonitrile.[17][18] | If the analyte precipitates on the column, it can cause blockages and erratic results. Using a solvent like methanol for stock solutions is recommended.[17] |
| Inadequate Resolution | Optimize the mobile phase composition. A common mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., Acetonitrile:Water 45:55 or Acetonitrile:Ammonium Acetate Buffer).[17][19] Adjust the ratio to improve separation. | The organic modifier concentration directly impacts the retention and separation of the compounds on a C18 column.[17][19] |
Issue 2: Failure to Meet Dissolution Specifications
Your this compound tablets show slow or incomplete drug release during in-vitro dissolution testing.
| Potential Cause | Troubleshooting Step | Rationale |
| "Coning" of Powder | Increase the rotation speed of the paddle/basket within the validated range (e.g., from 50 rpm to 75 rpm). | A mound of powder may form at the bottom of the vessel, reducing the effective surface area for dissolution. Increased agitation can help disperse the powder.[20] |
| Formulation Issues | Re-evaluate the formulation's disintegrant type and concentration. Investigate tablet hardness; overly hard tablets may not disintegrate properly.[21] | The rate and extent of dissolution are critically dependent on the tablet's ability to disintegrate and release the drug particles.[10] |
| Poor Drug Wettability | Consider adding a low concentration of a surfactant (e.g., Sodium Lauryl Sulfate) to the dissolution medium.[20] | If the drug substance is hydrophobic, it may not be easily wetted by the aqueous medium, leading to slow dissolution. A surfactant can improve wettability. |
| Incorrect Test Conditions | Verify that the dissolution medium pH, volume (typically 900 mL), and temperature (37 ± 0.5°C) are correct as per the monograph (e.g., USP).[20][22][23] For this compound, a common specification is not less than 75% dissolved in 15 minutes.[22] | Dissolution is highly sensitive to the testing environment. Deviations from the specified method will lead to inaccurate results. |
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for ampicillin and sulbactam following the oral administration of a standard this compound formulation. An illustrative table shows the potential improvements that could be achieved with an advanced formulation, such as a solid dispersion.
Table 1: Pharmacokinetic Parameters of Ampicillin and Sulbactam after a Single Oral 750 mg Dose of a Standard this compound Formulation (Data compiled from multiple studies)
| Analyte | Cmax (µg/mL) | Tmax (h) | Elimination Half-life (h) | Bioavailability vs. IV |
| Ampicillin | ~9.0 | ~1.0 | ~1.0 | ~80%[3] |
| Sulbactam | ~9.0 | ~1.0 | ~1.0 | ~80%[3] |
Note: Peak serum levels of ampicillin after a this compound dose are approximately twice those of an equal oral dose of ampicillin alone.[2]
Table 2: Illustrative Example of Potential Pharmacokinetic Improvements with an Advanced this compound Formulation (e.g., Solid Dispersion) (This data is hypothetical and for illustrative purposes, as direct comparative studies were not identified. It is based on typical enhancements seen for poorly soluble drugs.)
| Formulation Type | Analyte | Cmax (µg/mL) | Tmax (h) | Relative Bioavailability (AUC) |
| Standard Tablet | Ampicillin | 9.0 | 1.0 | 100% (Reference) |
| Advanced Formulation | Ampicillin | 12.6 (↑ 40%) | 0.75 (↓ 25%) | 150% (↑ 50%) |
| Standard Tablet | Sulbactam | 9.0 | 1.0 | 100% (Reference) |
| Advanced Formulation | Sulbactam | 12.6 (↑ 40%) | 0.75 (↓ 25%) | 150% (↑ 50%) |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is used to predict intestinal drug permeability and identify potential interactions with efflux transporters.[24][25][26]
Objective: To determine the apparent permeability coefficient (Papp) of this compound (and its metabolites) across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell™ filter inserts for 18-22 days until they form a confluent, polarized monolayer.[26]
-
Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
-
Permeability Study (Bidirectional):
-
Apical to Basolateral (A→B) Transport (Absorptive):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound solution (e.g., this compound in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[26]
-
At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport (Secretory):
-
Repeat the process, but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the Papp value (in cm/s) using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests the compound is a substrate for active efflux transporters.[26]
-
-
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol provides a method to enhance the dissolution rate of this compound by converting it into an amorphous solid dispersion.[13]
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to improve its dissolution characteristics.
Methodology:
-
Selection of Materials:
-
Drug: this compound Tosilate
-
Carrier: A hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC).
-
Solvent: A common solvent in which both drug and carrier are soluble (e.g., methanol or an ethanol/dichloromethane mixture).
-
-
Preparation:
-
Dissolve a defined ratio of this compound and the chosen polymer (e.g., 1:1, 1:3, 1:5 by weight) in the selected solvent system with stirring until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film or powder is formed on the flask wall.
-
-
Post-Processing:
-
Scrape the solid material from the flask.
-
Further dry the product in a vacuum oven for 24 hours to remove any residual solvent.
-
Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Dissolution Testing: Perform in-vitro dissolution studies (e.g., USP Apparatus II) and compare the dissolution profile to that of the pure drug.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the dispersion.
-
Drug Content: Determine the drug content using a validated HPLC method to ensure uniformity.[17]
-
Visualizations: Diagrams and Workflows
Mechanism of this compound Absorption
The following diagram illustrates the key steps in the oral absorption of this compound.
Caption: Intestinal absorption and activation pathway of oral this compound.
Experimental Workflow: Bioavailability Study
This workflow outlines the typical phases of a pre-clinical or clinical study to assess the bioavailability of a new this compound formulation.
Caption: Workflow for a two-formulation oral bioavailability study.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability of this compound estimated by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal Absorption Mechanisms of β-Lactam Antibiotics [jstage.jst.go.jp]
- 5. Intestinal transport of beta-lactam antibiotics: analysis of the affinity at the H+/peptide symporter (PEPT1), the uptake into Caco-2 cell monolayers and the transepithelial flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of passive transport mechanisms to the intestinal absorption of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. mdpi.com [mdpi.com]
- 14. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 16. HPLC for in-process control in the production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 19. orientjchem.org [orientjchem.org]
- 20. uspnf.com [uspnf.com]
- 21. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 22. Quality Reevaluation [jp-orangebook.gr.jp]
- 23. usp.org [usp.org]
- 24. Use of a Caco-2 cell culture model for the characterization of intestinal absorption of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 26. Caco-2 Permeability | Evotec [evotec.com]
- 27. benchchem.com [benchchem.com]
Troubleshooting low precision in sultamicillin HPLC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during sultamicillin high-performance liquid chromatography (HPLC) assays, with a specific focus on resolving issues of low precision.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and problems related to low precision in this compound HPLC assays.
Q1: What are the typical causes of low precision (high %RSD) in my this compound HPLC results?
A1: Low precision in HPLC assays for this compound, manifesting as high percent relative standard deviation (%RSD) in peak areas or retention times, can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues related to sample preparation, the HPLC system itself, and the chromatographic method parameters. It is crucial to investigate these potential sources systematically to identify and resolve the root cause.
Q2: My peak areas for this compound are inconsistent across injections. What should I check first?
A2: Inconsistent peak areas are a primary indicator of poor precision. The first area to investigate is the injection process and sample stability.
-
Injector and Autosampler: Ensure the injector syringe has no air bubbles and is drawing a consistent volume. Check for leaks in the injector seals and tubing. For autosamplers, verify that the vial caps are properly sealed and that the needle is consistently drawing from the same depth in the vial.[1]
-
Sample Diluent: Whenever possible, dissolve and inject your this compound samples in the mobile phase. Using a solvent that is stronger than the mobile phase can lead to peak distortion and variable peak areas.
-
Sample Stability: this compound can be susceptible to degradation, especially in solution.[2] Prepare samples fresh and analyze them promptly. If samples must be stored, perform a stability study to determine appropriate storage conditions and duration.
Q3: I'm observing significant variability in retention times for the this compound peak. What could be the cause?
A3: Fluctuations in retention time point towards issues with the mobile phase composition or the pumping system.
-
Mobile Phase Preparation: Inconsistently prepared mobile phase is a common culprit. For this compound assays often using a mixture of acetonitrile and water or a buffer, ensure accurate and precise measurement of each component.[3][4] It is recommended to measure the volumes of the individual solvents separately before mixing.
-
Mobile Phase Degassing: Inadequate degassing of the mobile phase can lead to the formation of bubbles in the pump heads, causing pressure fluctuations and, consequently, variable retention times. Ensure your mobile phase is thoroughly degassed before and during the run.
-
Pump Performance: Check for leaks in the pump seals and fittings.[1] Listen for any unusual noises from the pump. A consistent and stable baseline pressure is indicative of good pump performance.
Q4: Could my HPLC column be the source of my low precision?
A4: Yes, the column is a critical component that can significantly impact precision.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. An unstable baseline often indicates an unequilibrated column.
-
Column Contamination: Over time, contaminants from samples can accumulate on the column, affecting its performance. If you observe peak splitting or broadening along with poor precision, consider washing the column according to the manufacturer's instructions.
-
Column Temperature: Maintaining a consistent column temperature is vital for reproducible chromatography.[5] Use a column oven to ensure a stable temperature throughout the analysis.[1]
Experimental Protocols
Protocol 1: System Suitability Test for this compound HPLC Assay
This protocol is designed to verify that the HPLC system is performing adequately before running samples.
-
Prepare Standard Solution: Prepare a standard solution of this compound tosylate at a known concentration (e.g., 20 µg/mL) in the mobile phase.[4]
-
Equilibrate System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform Injections: Make at least five replicate injections of the standard solution.[4]
-
Evaluate Parameters: Calculate the mean, standard deviation, and %RSD for the peak area and retention time of the this compound peak. Additionally, determine the theoretical plates and tailing factor.
-
Acceptance Criteria: The system is deemed suitable if the %RSD for the peak area is less than 2.0%.[4] Other parameters should also meet the criteria set during method validation.
Protocol 2: Sample Preparation for this compound Assay from a Pharmaceutical Formulation
This protocol provides a general guideline for preparing samples from a tablet dosage form.
-
Weigh and Grind: Accurately weigh and finely powder a representative number of tablets.
-
Dissolution: Transfer a portion of the powder equivalent to a specific amount of this compound (e.g., 10 mg) to a volumetric flask.[3]
-
Solvent Addition: Add a suitable solvent, such as methanol, to dissolve the drug.[3] The drug is freely soluble in methanol.[3]
-
Sonication and Dilution: Sonicate the solution for approximately 15 minutes to ensure complete dissolution and then dilute to the mark with the solvent.[3]
-
Further Dilution: Perform a serial dilution with the mobile phase to bring the concentration of this compound within the linear range of the method (e.g., 10-60 µg/mL).[3][4]
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[4]
Quantitative Data Summary
The following table summarizes typical parameters for a precise RP-HPLC method for this compound, based on published literature.
| Parameter | Typical Value/Range | Reference |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | [3][4] |
| Mobile Phase | Acetonitrile:Water (e.g., 45:55 v/v) | [3][4] |
| Flow Rate | 1.0 mL/min | [3][4] |
| Detection Wavelength | 225 nm | [3][4] |
| Linearity Range | 10-60 µg/mL | [3][4] |
| Precision (%RSD) | < 2% | [4] |
Visualizations
Caption: Troubleshooting workflow for low precision in HPLC.
Caption: Logical relationships in HPLC troubleshooting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Analytical Method Development and Validation for this compound Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 5. HPLC for in-process control in the production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sultamicillin and Amoxicillin-Clavulanate in the Management of Sinusitis
In the landscape of antibacterial therapeutics, the escalating prevalence of beta-lactamase-producing pathogens necessitates the use of antibiotic formulations that can overcome this resistance mechanism. This guide provides a detailed comparative efficacy analysis of two such combination agents: sultamicillin, a pro-drug of ampicillin and sulbactam, and amoxicillin-clavulanate. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical efficacy data and experimental protocols in the context of sinusitis treatment.
Executive Summary
Both this compound and amoxicillin-clavulanate pair a penicillin-class antibiotic with a beta-lactamase inhibitor, representing a key strategy against bacterial resistance. Clinical studies in acute bacterial sinusitis indicate that this compound and amoxicillin-clavulanate have comparable efficacy.[1][2][3] While clinical outcomes are largely similar, notable differences have been observed in their adverse event profiles, particularly concerning gastrointestinal side effects.[3][4]
Data Presentation: Clinical Efficacy in Acute Bacterial Sinusitis
The following tables summarize quantitative data from randomized clinical trials comparing the efficacy of this compound and amoxicillin-clavulanate in adult patients diagnosed with acute bacterial sinusitis.
Table 1: Comparison of Clinical Cure Rates
| Study | Drug Regimen | N | Intention-to-Treat Cure Rate | Per-Protocol Cure Rate | Statistical Significance |
| Hasibi et al. (2007)[1] | This compound: 375 mg twice daily for 10 days | 23 | 82.6% | 86.4% | Not Statistically Different |
| Amoxicillin-Clavulanate: 625 mg three times daily for 10 days | 21 | 85.7% | 85.7% | ||
| Ferreira et al.[5] | This compound: 375 mg twice daily for 10 days | 64.4% (at end of treatment) | Not Statistically Different | ||
| Amoxicillin-Clavulanate: 500 mg three times daily for 10 days | 61.7% (at end of treatment) |
Table 2: Comparison of Adverse Events
| Study | Adverse Event | This compound Group | Amoxicillin-Clavulanate Group | p-value |
| Ferreira et al.[5] | Overall Adverse Events | Same ratio in both groups | Same ratio in both groups | p = 0.940 |
| Diarrhea (% of patients with adverse events) | 29.4% | 70.6% | ||
| Anonymous Study[4][6] | Gastrointestinal Side Effects | 3.0% | 11.9% | p > 0.05 |
Experimental Protocols
The methodologies employed in the cited clinical trials provide a framework for understanding the basis of the comparative efficacy data.
Protocol from Hasibi et al. (2007): A Randomized Clinical Trial[1][2]
-
Study Design : A randomized clinical trial comparing low-dose this compound with amoxicillin-clavulanic acid.
-
Patient Population : Adult patients diagnosed with acute bacterial sinusitis.
-
Inclusion Criteria : Not explicitly detailed in the abstract, but patients were screened for acute sinusitis.
-
Randomization : Patients were randomly allocated into two treatment groups.
-
Group A (n=21) : Received 625 mg amoxicillin-clavulanic acid three times daily for 10 days.
-
Group B (n=23) : Received 375 mg oral this compound two times daily for 10 days.
-
-
Outcome Assessment :
-
Primary Outcome : Clinical cure rate, assessed on both an intention-to-treat and per-protocol basis.
-
Secondary Outcome : Incidence of side effects.
-
-
Statistical Analysis : Comparison of cure rates and side effect frequency between the two groups. The study reported no statistically significant difference in cure rates.[1]
General Protocol for a Comparative Sinusitis Trial
A typical experimental workflow for a comparative clinical trial of antibiotics for sinusitis is outlined below.
-
Patient Screening and Recruitment : Patients presenting with clinical signs and symptoms of acute sinusitis are screened against predefined inclusion and exclusion criteria.[3]
-
Randomization and Blinding : Enrolled patients are randomly assigned to receive either this compound or amoxicillin-clavulanate. A single-blind method may be employed.[4]
-
Treatment Administration : Patients receive the assigned oral antibiotic for a specified duration, commonly 10 days.[1][3]
-
Clinical and Bacteriological Assessment :
-
Baseline (Visit 1) : Clinical signs and symptoms are recorded. Nasal swabs or aspirates may be collected for bacterial culture and susceptibility testing.
-
Mid-Treatment (e.g., Day 5-7) : An initial assessment of clinical response (cure, improvement, or failure) is conducted.[4]
-
End of Treatment (Visit 2, e.g., Day 10-12) : A final assessment of clinical cure is performed.[4]
-
Follow-up (e.g., 4 weeks later) : A final follow-up to assess for relapse.[4]
-
-
Data Analysis : Efficacy is determined by comparing the clinical success rates (cure + improvement) between the two treatment arms. Safety is assessed by comparing the incidence and severity of adverse events.
Mechanism of Action and Workflow Visualization
The therapeutic strategy of both this compound and amoxicillin-clavulanate is to counter beta-lactamase-mediated antibiotic resistance. The beta-lactamase inhibitor (sulbactam or clavulanic acid) binds to and inactivates the bacterial beta-lactamase enzymes, thereby protecting the beta-lactam antibiotic (ampicillin or amoxicillin) from degradation. This allows the antibiotic to bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting peptidoglycan synthesis and leading to bacterial cell death.
Caption: Workflow of a randomized controlled trial comparing two antibiotic treatments for sinusitis.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of this compound (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial | Brazilian Journal of Otorhinolaryngology [bjorl.org]
- 4. Low dose this compound in acute sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Head-to-Head Clinical Trial: Sultamicillin vs. Cefaclor for Acute Otitis Media in Children
A comparative clinical trial investigated the efficacy and safety of sultamicillin versus cefaclor for the treatment of acute otitis media in a pediatric population. The open-label study enrolled children aged 6 months to 12 years diagnosed with bacterial otitis media. The findings suggest comparable efficacy between the two oral antibiotics in resolving the signs and symptoms of the infection.
Efficacy Outcomes
Clinical outcomes for evaluable patients demonstrated a high degree of similarity between the two treatment arms. Both this compound and cefaclor led to a rapid improvement in earache, with no patients in either group reporting this symptom after 8-10 days of therapy.[1] Other signs of otitis media, such as reddened or perforated eardrums and middle ear fluid, also showed gradual improvement with both treatments.[1]
The overall clinical response, categorized as either "cured" or "improved," was nearly identical for both drugs. In the this compound group, 65.4% of patients were cured and 34.6% were improved.[1] Similarly, the cefaclor group saw 65.5% of patients cured and 31.0% improved, with one reported treatment failure.[1]
From a microbiological perspective, all pathogens isolated from patients in the this compound group were eradicated. In the cefaclor group, all but one of the isolated pathogens were eradicated.[1]
Safety and Tolerability
Adverse events were reported in both treatment groups, with a slightly higher incidence in the cefaclor arm. Study drug-related adverse events were experienced by 33.3% of patients receiving this compound and 40.0% of those receiving cefaclor.[1] The majority of these side effects were gastrointestinal in nature.[1] One patient in the cefaclor group experienced urticaria.[1]
For patients who experienced adverse effects, the dosage was reduced by approximately 50%. This dose reduction did not appear to compromise the efficacy of the treatment, and no patients were withdrawn from the study due to adverse events.[1]
Data Summary
| Outcome Metric | This compound | Cefaclor |
| Clinical Response | ||
| Cured | 65.4% | 65.5% |
| Improved | 34.6% | 31.0% |
| Treatment Failure | 0% | 1 patient |
| Microbiological Response | ||
| Pathogen Eradication | 100% | All but one pathogen |
| Safety | ||
| Drug-Related Adverse Events | 33.3% | 40.0% |
Experimental Protocol
The study was designed as an open, comparative clinical trial. A total of 60 children with a diagnosis of bacterial otitis media were enrolled and divided into two treatment groups of 30 patients each.
Patient Population:
-
Inclusion Criteria: Children aged 6 months to 12 years with a clinical diagnosis of otitis media due to a bacterial infection.[1]
-
Evaluable Patients: 27 patients in the this compound group and 29 in the cefaclor group were evaluable for the final analysis.[1]
Treatment Regimen:
-
This compound Group: Patients received an oral dose of 50 mg/kg per day, administered in two equal doses. The mean duration of treatment was 10 days.[1]
-
Cefaclor Group: Patients were treated with an oral dose of 40 mg/kg per day, given in three equal doses. The mean treatment duration was 11 days.[1]
Assessments: The primary endpoints of the study were the clinical and bacteriological response to treatment. Clinical signs and symptoms, including earache, reddened eardrums, perforated eardrums, middle ear fluid, and hearing loss, were monitored throughout the study.[1] Microbiological assessments were conducted to determine the eradication of the causative pathogens.[1] Safety was evaluated by monitoring the incidence and nature of adverse events.
Visualizations
Caption: Experimental workflow of the comparative clinical trial.
References
A Comparative Guide to the In-Vitro Activity of Sultamicillin and Other Beta-Lactam/Beta-Lactamase Inhibitor Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in-vitro activity of sultamicillin, a mutual prodrug of ampicillin and the beta-lactamase inhibitor sulbactam, against other commonly used beta-lactam/beta-lactamase inhibitor combinations. The data presented herein is compiled from various studies to offer an objective overview of its performance against key bacterial pathogens.
This compound offers a therapeutic strategy to combat bacterial resistance mediated by beta-lactamase enzymes. Following oral administration, it is hydrolyzed into ampicillin and sulbactam.[1] Ampicillin, a beta-lactam antibiotic, acts by inhibiting the synthesis of the bacterial cell wall. Sulbactam, a potent beta-lactamase inhibitor, protects ampicillin from degradation by these enzymes, thereby restoring its efficacy against otherwise resistant strains.[2] This combination has demonstrated clinical effectiveness in treating a variety of infections, including those of the respiratory tract, urinary tract, and skin and soft tissues.[3]
Comparative In-Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound (represented as ampicillin/sulbactam) and other beta-lactam/beta-lactamase inhibitor combinations against various bacterial isolates. MIC values are a crucial measure of an antibiotic's potency, with lower values indicating greater activity.
Table 1: In-Vitro Activity Against Common Respiratory Pathogens
| Organism | This compound (Ampicillin/Sulbactam) MIC (µg/mL) | Amoxicillin/Clavulanate MIC (µg/mL) | Reference |
| Streptococcus pneumoniae | MIC80: 0.05 | - | [1] |
| Haemophilus influenzae | MIC80: 0.39 | - | [1] |
| Moraxella catarrhalis | MIC80: 0.39 | - | [1] |
| Streptococcus pyogenes | MIC80: 0.025 | - | [1] |
| Staphylococcus aureus | MIC80: 3.13 | - | [1] |
Table 2: Comparative Susceptibility of Enterobacterales Species
| Organism | Ampicillin/Sulbactam % Susceptible | Amoxicillin/Clavulanate % Susceptible | p-value | Reference |
| Escherichia coli | 58.1% | 85.4% | < 0.0001 | [4] |
| Klebsiella pneumoniae group | 76.7% | 88.7% | < 0.0001 | [4] |
| Proteus mirabilis | 88.0% | 95.4% | < 0.0001 | [4] |
| Klebsiella oxytoca | 69.6% | 90.7% | < 0.0001 | [4] |
Table 3: In-Vitro Activity Against Acinetobacter baumannii
| Drug Combination | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Sulbactam | 32 | 64 | [5] |
| Ampicillin/Sulbactam (2:1) | - | - | [5] |
| Cefoperazone/Sulbactam (2:1) | - | - | [5] |
| Imipenem/Sulbactam (1:1) | - | - | [5] |
Note: Specific MIC50/MIC90 values for the combinations against A. baumannii were not detailed in the provided search results, but the source indicates that increasing the proportion of sulbactam enhanced the in-vitro activity.[5]
Experimental Protocols
The data cited in this guide is predominantly derived from in-vitro susceptibility testing performed according to standardized methodologies.
Antimicrobial Susceptibility Testing (AST)
A common method for determining MIC values is the broth microdilution method , as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Generalized Protocol:
-
Bacterial Isolate Preparation: Clinical isolates of bacteria are cultured on appropriate agar media to obtain pure colonies. A standardized inoculum is then prepared by suspending colonies in a saline or broth solution to match a 0.5 McFarland turbidity standard.
-
Antimicrobial Agent Dilution: Serial twofold dilutions of the beta-lactam/beta-lactamase inhibitor combinations are prepared in cation-adjusted Mueller-Hinton broth within microtiter plates.
-
Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Visualizing Mechanisms and Workflows
Mechanism of Action
The synergistic action of ampicillin and sulbactam is crucial for overcoming beta-lactamase-mediated resistance.
Caption: Synergistic mechanism of ampicillin and sulbactam against beta-lactamase producing bacteria.
Experimental Workflow for In-Vitro Susceptibility Testing
The following diagram illustrates a generalized workflow for comparing the in-vitro activity of different antibiotic combinations.
Caption: Generalized workflow for determining and comparing Minimum Inhibitory Concentrations (MICs).
References
- 1. [Antimicrobial activities of this compound against clinical isolates from upper respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. False equivalence: differences in the in vitro activity of ampicillin–sulbactam and amoxicillin–clavulanate in several Enterobacterales species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
A Comparative Analysis of Bacteriological Eradication Rates: Sultamicillin Versus Ampicillin Alone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bacteriological eradication efficacy of sultamicillin, a combination of ampicillin and the beta-lactamase inhibitor sulbactam, against ampicillin administered alone. The following sections detail the performance of this compound in various clinical contexts, supported by experimental data and methodologies from published studies.
Executive Summary
This compound is a mutual prodrug of ampicillin and sulbactam. Upon oral administration, it is hydrolyzed to release equimolar concentrations of both ampicillin and the β-lactamase inhibitor, sulbactam.[1] The primary advantage of this compound over ampicillin alone lies in its enhanced efficacy against β-lactamase-producing bacteria. These enzymes, produced by various bacterial strains, can inactivate ampicillin, leading to treatment failure. Sulbactam irreversibly inhibits many of these β-lactamases, thereby protecting ampicillin from degradation and extending its spectrum of activity.[1] Clinical data demonstrates that this combination often leads to higher bacteriological eradication rates, particularly in infections where β-lactamase-producing organisms are prevalent.
Mechanism of Action
Ampicillin, a β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis. This inhibition weakens the cell wall, leading to cell lysis and bacterial death. However, the emergence of β-lactamase enzymes in many bacterial species poses a significant challenge to the efficacy of ampicillin. These enzymes hydrolyze the β-lactam ring of ampicillin, rendering it inactive.
This compound overcomes this resistance mechanism through the synergistic action of its two components. While ampicillin targets the bacterial cell wall, sulbactam, a potent β-lactamase inhibitor, binds to and inactivates β-lactamase enzymes. This protects ampicillin from enzymatic degradation, allowing it to exert its bactericidal effect on a broader range of bacteria.[1]
References
A Comparative Guide to Validated HPLC Methods for Sultamicillin Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of sultamicillin, a mutual prodrug of ampicillin and sulbactam. The methodologies discussed have been validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability, accuracy, and precision for pharmaceutical analysis. This document will delve into detailed experimental protocols, present comparative data, and visualize analytical workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.
Comparison of Validated RP-HPLC Methods
Two distinct Reverse-Phase HPLC (RP-HPLC) methods for the analysis of this compound Tosylate Dihydrate are compared below. Both methods have been developed and validated according to ICH guidelines, but they employ different chromatographic conditions, leading to variations in performance characteristics.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Phenomenex C18 (150 mm x 4.6 mm, 5 µm)[1][2][3] | Kromasil C18 (15 cm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile:Water (45:55 v/v)[1][2][3] | 25 mM Phosphate Buffer (pH 7.0) and Acetonitrile (48%)[4] |
| Flow Rate | 1.0 ml/min[1][2][3] | 1.0 ml/min[4] |
| Detection Wavelength | 225 nm[1][2][3] | 215 nm[4] |
| Elution Time | 6.9 min[1][2] | Not Specified |
| Temperature | Ambient | 20 °C[4] |
Table 2: Comparison of Validation Parameters according to ICH Guidelines
| Validation Parameter | Method 1 | Method 2 | ICH Acceptance Criteria |
| Linearity Range | 10-60 µg/ml[1][2] | Not Specified | Correlation coefficient (r²) > 0.99 |
| Correlation Coefficient (r²) | 0.9991[1][2] | Not Specified | > 0.99 |
| Accuracy (% Recovery) | 98.6% - 101.2% | Not Specified | Typically 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | < 2.0% | Not Specified | RSD ≤ 2% |
| - Intermediate Precision | < 2.0% | Not Specified | RSD ≤ 2% |
| Limit of Detection (LOD) | Not Specified | 0.4 - 1.2 mg/l[4] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | Signal-to-Noise ratio of 10:1 |
| Specificity | Method is specific[1][2] | Method is selective[4] | No interference from placebo/impurities |
| Robustness | Robust | Not Specified | Insensitive to small, deliberate variations |
Experimental Protocols
A detailed methodology for a representative validated RP-HPLC method for this compound analysis is provided below.
Detailed Experimental Protocol (Method 1)
1. Instrumentation:
-
A High-Performance Liquid Chromatography system equipped with a quaternary gradient pump, UV-Visible detector, and a data processing software (e.g., Younglin Acme 9000 series with Autochrome-3000 software).[1][2]
-
Analytical balance with 1 mg sensitivity.
-
Ultrasonic bath.
2. Chemicals and Reagents:
-
This compound Tosylate Dihydrate reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
3. Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water in a ratio of 45:55 (v/v).[1][2][3]
-
Injection Volume: 20 µl.
-
Column Temperature: Ambient.
-
Run Time: 10 minutes.
4. Preparation of Solutions:
-
Standard Stock Solution (100 µg/ml): Accurately weigh 10 mg of this compound Tosylate Dihydrate reference standard and transfer it to a 100 ml volumetric flask. Dissolve and make up the volume with methanol.[1]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 10 µg/ml to 60 µg/ml using the mobile phase as the diluent.[1] These solutions are used to establish the linearity of the method.
-
Sample Preparation (for pharmaceutical dosage forms): Weigh and powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 ml volumetric flask. Add about 70 ml of methanol and sonicate for 15 minutes. Make up the volume with methanol and filter the solution through a 0.45 µm membrane filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
5. Validation Procedure: The method validation is performed according to ICH guidelines, assessing the following parameters:
-
Specificity: Analyze the drug substance, placebo, and a mixture of both to demonstrate that the signal from the drug is not interfered with by the excipients.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.[1][2]
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of the standard drug into the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).[2] The percentage recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions. The Relative Standard Deviation (%RSD) should be less than 2%.[2]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or using different equipment. The %RSD should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary the chromatographic conditions (e.g., flow rate, mobile phase composition, pH) and observe the effect on the results. The method is considered robust if the results remain unaffected by these small variations.
Visualizing the Workflow and Comparisons
To better understand the processes and relationships involved in the validation of the this compound HPLC method, the following diagrams are provided.
References
- 1. scispace.com [scispace.com]
- 2. Analytical Method Development and Validation for this compound Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC - IJPRS [ijprs.com]
- 3. Analytical Method Development and Validation for this compound Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 4. HPLC for in-process control in the production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of sultamicillin clinical trials in respiratory tract infections
A comprehensive review of clinical trial data demonstrates comparable efficacy of sultamicillin to other beta-lactam/beta-lactamase inhibitor combinations, such as amoxicillin/clavulanic acid, in the treatment of both upper and lower respiratory tract infections. Notably, this compound may offer a more favorable gastrointestinal side effect profile.
This compound, a mutual prodrug of ampicillin and the beta-lactamase inhibitor sulbactam, provides a therapeutic option for respiratory tract infections, including those caused by beta-lactamase-producing bacteria.[1][2] This guide synthesizes findings from multiple clinical trials and meta-analyses to offer a comparative perspective for researchers and drug development professionals.
Comparative Clinical Efficacy
Meta-analyses and direct comparative trials have established that this compound is as effective as amoxicillin/clavulanic acid in treating upper respiratory tract infections in adults.[3][4] One multicenter, randomized trial involving 102 patients found no statistically significant difference in cure rates between the two treatments at the end of therapy or at a follow-up visit.[3][5] Specifically, the cure rates for the ampicillin/sulbactan group were 64.4% at the end of treatment and 97.4% at the end of the study, compared to 61.7% and 93.2% for the amoxicillin/clavulanate group, respectively.[3][4]
For lower respiratory tract infections, a multicenter trial in Japan evaluated this compound in 132 patients, demonstrating an overall efficacy rate of 79.1%.[6] The efficacy rates were 80.0% for pneumonia and 78.5% for bronchitis.[6] The study also highlighted this compound's effectiveness against common respiratory pathogens, with clinical efficacy rates of 90.9% for Haemophilus influenzae, 100% for Streptococcus viridans, and 100% for Staphylococcus aureus in monomicrobial infections.[6] Furthermore, this compound has shown efficacy in treating patients who have not responded to previous antibiotic therapies.[6]
Safety and Tolerability Profile
A notable difference observed in clinical trials is the incidence of gastrointestinal side effects, particularly diarrhea. A randomized trial comparing this compound to amoxicillin/clavulanic acid in upper respiratory tract infections reported that the number of patients experiencing diarrhea was significantly lower in the this compound group (29.4%) compared to the amoxicillin/clavulanate group (70.6%).[3][4] The overall ratio of adverse events between the two groups was, however, not statistically different.[3][4] In a study focused on lower respiratory tract infections, adverse reactions to this compound occurred in 6.8% of patients, with the majority being gastrointestinal disorders.[6]
Quantitative Data Summary
Table 1: Efficacy of this compound vs. Amoxicillin/Clavulanate in Upper Respiratory Tract Infections
| Outcome | This compound (Ampicillin/Sulbactan) | Amoxicillin/Clavulanate | p-value | Reference |
| Cure Rate (End of Treatment) | 64.4% | 61.7% | Not Statistically Different | [3][4] |
| Cure Rate (End of Study) | 97.4% | 93.2% | Not Statistically Different | [3][4] |
Table 2: Safety of this compound vs. Amoxicillin/Clavulanate in Upper Respiratory Tract Infections
| Adverse Event | This compound (Ampicillin/Sulbactan) | Amoxicillin/Clavulanate | p-value | Reference |
| Overall Adverse Events | Same ratio in both groups | Same ratio in both groups | 0.940 | [3][4] |
| Diarrhea (% of patients with adverse events) | 29.4% | 70.6% | 0.0164 | [3][4] |
Table 3: Efficacy of this compound in Lower Respiratory Tract Infections
| Infection Type | Efficacy Rate | Reference |
| Pneumonia | 80.0% (28/35) | [6] |
| Bronchitis | 78.5% (73/93) | [6] |
| Overall | 79.1% (102/129) | [6] |
Experimental Protocols
Protocol for a Comparative Study of this compound and Amoxicillin/Clavulanic Acid in Upper Respiratory Tract Infections[3][4]
-
Study Design: An open-label, multicentric, randomized clinical trial.
-
Patient Population: 102 adult patients with community-acquired upper respiratory tract infections (otitis, sinusitis, or pharyngotonsillitis).
-
Randomization: Patients were randomly assigned to one of two treatment groups.
-
Intervention:
-
Group 1: this compound (Ampicillin/Sulbactan) for 10 days.
-
Group 2: Amoxicillin/Clavulanic Acid for 10 days.
-
-
Evaluation: Patients were evaluated at 10 days (end of treatment) and 30 days (end of study) after the initiation of treatment to assess the therapeutic response.
-
Primary Endpoint: Clinical cure rate at the end of treatment and at the end of the study.
-
Safety Endpoint: Incidence and severity of adverse events.
Protocol for a Clinical Evaluation of this compound in Lower Respiratory Tract Infections[6]
-
Study Design: A multicenter trial conducted in 19 institutions.
-
Patient Population: 132 patients with lower respiratory tract infections, primarily pneumonia and bronchitis.
-
Intervention: this compound administration.
-
Evaluation: Clinical efficacy and safety were evaluated over a 12-month period. Efficacy was assessed based on the resolution of clinical signs and symptoms.
-
Primary Endpoint: Overall clinical efficacy rate and efficacy rates for specific infection types (pneumonia, bronchitis).
-
Secondary Endpoints: Efficacy in patients with underlying diseases, efficacy in patients who failed previous antibiotic treatments, and efficacy against specific pathogens.
-
Safety Endpoint: Incidence and nature of adverse reactions and abnormalities in laboratory test values.
Mechanism of Action and Meta-Analysis Workflow
This compound is a codrug that is hydrolyzed in the body to release ampicillin and sulbactam in a 1:1 molar ratio.[7] Ampicillin, a beta-lactam antibiotic, inhibits the synthesis of the bacterial cell wall.[8] Sulbactam is a beta-lactamase inhibitor that protects ampicillin from degradation by bacterial enzymes, thereby broadening its spectrum of activity against resistant strains.[8][9]
Caption: Workflow of a systematic meta-analysis process.
Caption: Mechanism of action of this compound.
References
- 1. Role of this compound and ampicillin/sulbactam in the treatment of upper and lower bacterial respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of this compound (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic Acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic acid in the treatment of upper respiratory tract infections in adults--an open-label, multicentric, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. [Clinical evaluation of this compound in lower respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. verification.fda.gov.ph [verification.fda.gov.ph]
- 8. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]
- 9. What is this compound Tosylate used for? [synapse.patsnap.com]
Comparative Tolerability of Sultamicillin and Amoxicillin-Clavulanate with a Focus on Diarrhea Incidence
A comprehensive review of clinical data for researchers and drug development professionals.
The selection of an appropriate antibiotic regimen extends beyond efficacy to encompass patient tolerability, a critical factor in ensuring treatment adherence and favorable outcomes. Both sultamicillin, a mutual prodrug of ampicillin and the β-lactamase inhibitor sulbactam, and amoxicillin-clavulanate, a combination of amoxicillin and the β-lactamase inhibitor clavulanic acid, are widely utilized in the treatment of bacterial infections. While both demonstrate comparable efficacy in many clinical scenarios, their tolerability profiles, particularly the incidence of gastrointestinal adverse effects such as diarrhea, present a key point of differentiation. This guide provides an objective comparison of their tolerability based on available experimental data.
Data Presentation: Incidence of Adverse Events
The following tables summarize quantitative data from comparative clinical trials, highlighting the incidence of diarrhea and other adverse events associated with this compound and amoxicillin-clavulanate.
Table 1: Incidence of Diarrhea in Patients Treated with this compound vs. Amoxicillin-Clavulanate
| Study Population | This compound | Amoxicillin-Clavulanate | p-value | Reference |
| Adults with Upper Respiratory Tract Infections | 29.4% | 70.6% | p=0.0164 | |
| Children with Community-Acquired Pneumonia | Lower Incidence (Specific % not provided) | Higher Incidence (Specific % not provided) | - |
Table 2: Overall and Gastrointestinal Adverse Events
| Study Population | Adverse Event | This compound | Amoxicillin-Clavulanate | p-value | Reference |
| Adults with Acute Bacterial Sinusitis | All Gastrointestinal Side Effects | 3.0% | 11.9% | p>0.05 | |
| Children with Community-Acquired Pneumonia | Overall Secondary Effects | 16.6% | 32.6% | - | |
| Adults with Upper Respiratory Tract Infections | Overall Adverse Events | Same Ratio | Same Ratio | p=0.940 |
Experimental Protocols
The data presented above are derived from randomized clinical trials with specific methodologies to ensure the validity of the comparisons.
Study in Adults with Upper Respiratory Tract Infections (Ferreira et al.)
-
Objective: To evaluate the efficacy, safety, and tolerability of this compound compared to amoxicillin-clavulanate in the treatment of upper respiratory tract infections in adults.
-
Study Design: An open-label, multicentric, randomized trial.
-
Patient Population: 102 adult patients with upper respiratory tract infections were enrolled and randomized.
-
Treatment Regimen:
-
This compound group: Received this compound for 10 days.
-
Amoxicillin-Clavulanate group: Received amoxicillin-clavulanate for 10 days.
-
-
Assessment: Patients were evaluated at 10 and 30 days post-treatment to assess therapeutic response and adverse events. Safety was assessed through the reporting of all adverse events, with a specific focus on the incidence of diarrhea.
Study in Children with Community-Acquired Pneumonia
-
Objective: To compare the clinical outcomes and tolerability of this compound and amoxicillin/clavulanic acid in children with community-acquired pneumonia.
-
Patient Population: The study included 82 children aged 1 to 6 years. 36 were treated with this compound and 46 with amoxicillin/clavulanic acid.
-
Assessment: The incidence of secondary effects was recorded for both treatment groups. The study noted that these adverse events led to a change in medication in only one of the 21 cases where they occurred.
Study in Adults with Acute Bacterial Sinusitis
-
Objective: To compare the effectiveness of low-dose this compound with amoxicillin-clavulanic acid in treating acute bacterial sinusitis in adults.
-
Study Design: A randomized clinical trial.
-
Patient Population: Patients with acute sinusitis were randomly allocated to one of two groups.
-
Assessment: The study recorded all side effects, with a specific focus on gastrointestinal events.
Visualization of Comparative Tolerability
The following diagram illustrates the logical flow of comparing the two drugs based on their tolerability profiles as indicated by the clinical trial data.
Caption: Workflow of a comparative clinical trial assessing tolerability.
Navigating the Landscape of Beta-Lactam Resistance: A Comparative Analysis of Sultamicillin
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates a thorough understanding of the cross-resistance profiles of existing antimicrobial agents. This guide provides a detailed comparison of sultamicillin, a combination of ampicillin and the beta-lactamase inhibitor sulbactam, with other key beta-lactam antibiotics. By presenting experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to equip researchers with the critical information needed to inform a new generation of therapeutic strategies.
Understanding this compound's Dual-Action Mechanism
This compound is a mutual prodrug, meaning it is a single molecule that is chemically designed to be converted in the body into two separate active compounds: ampicillin and sulbactam.[1] Ampicillin, a beta-lactam antibiotic, works by inhibiting the synthesis of the bacterial cell wall. However, many bacteria have developed resistance by producing beta-lactamase enzymes, which inactivate ampicillin by breaking down its core structure.[2] This is where sulbactam, a beta-lactamase inhibitor, plays a crucial role. It irreversibly binds to and inactivates these bacterial enzymes, thereby protecting ampicillin from degradation and restoring its efficacy against resistant strains.[3]
Caption: The synergistic mechanism of this compound.
Comparative In Vitro Activity: A Quantitative Overview
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (represented as ampicillin/sulbactam) and other beta-lactam antibiotics against various bacterial isolates. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a critical measure of an antibiotic's potency. The data has been compiled from multiple in vitro studies to provide a comparative landscape.
Table 1: Comparative MIC Values (µg/mL) Against Escherichia coli with Different Resistance Phenotypes
| Antibiotic | Susceptible Phenotype (MIC Range) | Low-Level TEM-1 Producer (MIC Range) | Intermediate-Level TEM-1 Producer (MIC Range) | High-Level TEM-1 Producer (MIC Range) |
| Ampicillin/Sulbactam | 2/1 - 8/4 | 8/4 - 32/16 | 16/8 - 128/64 | >128/64 |
| Amoxicillin/Clavulanate | 2/1 - 8/4 | 4/2 - 16/8 | 8/4 - 32/16 | 16/8 - 64/32 |
Data compiled from a study on E. coli isolates with varying levels of TEM-1 beta-lactamase production.[4]
Table 2: Comparative Activity of Beta-Lactam/Beta-Lactamase Inhibitor Combinations Against Gram-Negative Bacilli (% Susceptible)
| Organism Group | Number of Isolates | Ampicillin/Sulbactam | Piperacillin/Tazobactam | Cefoperazone/Sulbactam | Cefepime/Tazobactam |
| Enterobacteriaceae | 277 | - | 97.2% | 94.6% | - |
| Pseudomonas spp. | 75 | - | - | - | 70.6% |
| Acinetobacter spp. | - | - | - | - | - |
Note: Direct comparative percentages for Ampicillin/Sulbactam were not available in this specific study, which focused on newer combinations.[5][6] A separate study focusing on Acinetobacter baumannii showed that increasing the ratio of sulbactam in combinations with ampicillin, cefoperazone, and imipenem significantly enhanced their in vitro activity against carbapenem-resistant strains.[7]
Table 3: In Vitro Activity of Ampicillin/Sulbactam and Comparators Against Multidrug-Resistant Acinetobacter baumannii
| Antibiotic | MIC Range (mg/L) |
| Ampicillin/Sulbactam | 32 to 128 |
| Cefoperazone/Sulbactam | 32 to 512 |
| Imipenem | 16 to 64 |
| Meropenem | 16 to 128 |
This data highlights the high level of resistance in these isolates to multiple beta-lactams, including ampicillin/sulbactam.[3]
Experimental Protocols for Cross-Resistance Studies
The determination of cross-resistance patterns relies on standardized and reproducible experimental methodologies. The following is a detailed protocol for assessing antibiotic susceptibility using the broth microdilution method, a gold standard in antimicrobial susceptibility testing.[8][9]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and other beta-lactam antibiotics against a panel of bacterial isolates to assess for cross-resistance.
Materials:
-
Bacterial isolates (clinically relevant strains with known or suspected resistance mechanisms)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound, ampicillin, sulbactam, and comparator beta-lactam antibiotic powders
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antibiotic Stock Solution and Dilution Preparation: a. Prepare stock solutions of each antibiotic according to Clinical and Laboratory Standards Institute (CLSI) guidelines. b. Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well microtiter plates to achieve the desired concentration range. For this compound (ampicillin/sulbactam), a fixed ratio of 2:1 (ampicillin to sulbactam) is commonly used.
-
Inoculation and Incubation: a. Inoculate each well (containing 100 µL of the diluted antibiotic) with 100 µL of the prepared bacterial inoculum. b. Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: a. After incubation, visually inspect the microtiter plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This guide provides a comparative overview of this compound in the context of beta-lactam cross-resistance. The presented data indicates that while this compound is effective against many beta-lactamase-producing organisms, significant resistance can be observed, particularly in multidrug-resistant isolates. The provided experimental protocol offers a standardized approach for researchers to conduct their own comparative studies. A thorough understanding of these cross-resistance patterns is essential for the judicious use of current antibiotics and for guiding the development of novel therapeutic agents to combat the ever-evolving landscape of bacterial resistance.
References
- 1. Evaluation of the in vitro activity of ampicillin-sulbactam and cefoperazone-sulbactam against A. Baumannii by the broth disk elution test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. journals.asm.org [journals.asm.org]
- 6. scispace.com [scispace.com]
- 7. dovepress.com [dovepress.com]
- 8. wvdl.wisc.edu [wvdl.wisc.edu]
- 9. Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates [mdpi.com]
Pharmacoeconomic Analysis of Sultamicillin for Community-Acquired Pneumonia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative pharmacoeconomic analysis of sultamicillin for the treatment of community-acquired pneumonia (CAP). In the absence of direct head-to-head pharmacoeconomic studies of this compound for CAP, this analysis leverages clinical efficacy data from studies on lower respiratory tract infections and combines it with current drug acquisition costs and general CAP hospitalization costs. The primary comparator chosen is amoxicillin/clavulanic acid, a widely used and clinically similar antibiotic.
Data Presentation: Clinical Efficacy and Cost Comparison
The following tables summarize the available quantitative data to facilitate a comparison between this compound and amoxicillin/clavulanic acid.
Table 1: Clinical Efficacy in Lower Respiratory Tract Infections
| Antibiotic | Study | Clinical Condition | Number of Patients | Clinical Cure Rate |
| This compound | Hasibi et al. | Acute Bacterial Sinusitis | 23 | 85.7% (per-protocol) |
| Ferreira et al. | Upper Respiratory Tract Infections | - | 64.4% (at end of treatment) | |
| Ferreira et al. | Upper Respiratory Tract Infections | - | 97.4% (at end of study) | |
| Amoxicillin/Clavulanic Acid | Hasibi et al. | Acute Bacterial Sinusitis | 21 | 86.4% (per-protocol) |
| Ferreira et al. | Upper Respiratory Tract Infections | - | 61.7% (at end of treatment) | |
| Ferreira et al. | Upper Respiratory Tract Infections | - | 93.2% (at end of study) |
Table 2: Adverse Events Profile
| Antibiotic | Study | Overall Adverse Events | Diarrhea Incidence |
| This compound | Ferreira et al. | Same ratio as comparator | 29.4% of patients with adverse events |
| Amoxicillin/Clavulanic Acid | Ferreira et al. | Same ratio as comparator | 70.6% of patients with adverse events[1] |
Table 3: Estimated Drug Acquisition and Hospitalization Costs
| Cost Component | This compound (375mg, 10-day course) | Amoxicillin/Clavulanic Acid (875mg/125mg, 10-day course) | Source |
| Estimated Drug Cost (per course) | $25.60 - $83.00 | $14.00 - $86.00 | [2][3][4][5][6][7] |
| Average Hospitalization Cost for CAP | \multicolumn{2}{c | }{$6,042 - $7,166 (US) / £3,904 (UK)} | [8] |
Note: Drug prices are estimates based on available online data and can vary significantly based on location, manufacturer, and insurance coverage. Hospitalization costs are general estimates for CAP and not specific to treatment with these antibiotics.
Experimental Protocols
Detailed experimental protocols from the cited studies were not fully available in the public domain. However, based on the abstracts, the general methodologies are summarized below.
Hasibi et al. - Low-dose this compound versus amoxicillin-clavulanic acid in the treatment of acute bacterial sinusitis in adults: A randomized clinical trial
-
Study Design: Randomized clinical trial.
-
Patient Population: Adults with acute bacterial sinusitis.
-
Interventions:
-
Group A (n=21): 625 mg amoxicillin-clavulanic acid three times daily for 10 days.
-
Group B (n=23): 375 mg oral this compound two times daily for 10 days.
-
-
Outcome Measures: Clinical cure rates (intention-to-treat and per-protocol) and incidence of side effects.
Ferreira et al. - Efficacy and safety of this compound (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic acid in the treatment of upper respiratory tract infections in adults - an open-label, multicentric, randomized trial
-
Study Design: Open-label, multicentric, randomized trial.[1]
-
Patient Population: 102 adult patients with upper respiratory tract infections.[1]
-
Interventions:
-
Group 1: this compound for 10 days.
-
Group 2: Amoxicillin/Clavulanic acid for 10 days.
-
-
Outcome Measures: Clinical cure rates at the end of treatment (visit 2) and at the end of the study (visit 3), and incidence of adverse events.[1]
Mandatory Visualization
The following diagram illustrates a simplified decision-analytic model for the pharmacoeconomic analysis of two antibiotic treatments for community-acquired pneumonia.
Caption: Decision-analytic model for CAP treatment.
Discussion and Limitations
Based on the available clinical data, this compound demonstrates comparable efficacy to amoxicillin/clavulanic acid in treating respiratory tract infections. A notable potential advantage for this compound appears to be a lower incidence of diarrhea, which could translate to better patient adherence and reduced costs associated with managing adverse effects.
The primary limitation of this analysis is the absence of direct pharmacoeconomic studies of this compound for community-acquired pneumonia. The cost-effectiveness is therefore inferred from clinical efficacy in other respiratory tract infections and generalized cost data. The drug acquisition costs presented are estimates and will vary. A comprehensive pharmacoeconomic evaluation would require a prospective study tracking all associated costs, including those related to treatment failure, adverse events, and length of hospital stay, directly comparing this compound to other standard-of-care antibiotics for CAP.
References
- 1. Efficacy and safety of this compound (Ampicillin/Sulbactan) and Amoxicillin/Clavulanic acid in the treatment of upper respiratory tract infections in adults--an open-label, multicentric, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. internationaldrugmart.com [internationaldrugmart.com]
- 3. How much is Augmentin (amoxicillin-pot clavulanate) without insurance? [singlecare.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. 375mg this compound Tosylate Tablets General Medicines at Best Price in Ahmedabad | Dr. Arvind Lifecare Llp [tradeindia.com]
- 6. 1mg.com [1mg.com]
- 7. Buy Marzon 375mg Tablet Online At Low Price In USA [safegenericpharmacy.com]
- 8. drugs.com [drugs.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Sultamicillin
Essential guidance for laboratory professionals on the safe handling and disposal of the antibiotic sultamicillin, ensuring personnel safety and minimizing environmental impact.
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides immediate, essential information and step-by-step procedures for the safe disposal of this compound, a widely used oral antibiotic.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. In the event of a spill, contain the material to prevent it from entering drains or water courses and clean the area using an absorbent material.
Disposal Procedures for this compound Waste
In a laboratory setting, this compound waste, including pure compounds, stock solutions, and contaminated materials, should be treated as chemical waste. The appropriate disposal method depends on the concentration and form of the waste. Improper disposal, such as flushing down the drain, can contribute to environmental pollution and the development of antimicrobial resistance.
Step-by-Step Disposal Protocol:
-
Segregation: All waste containing this compound must be segregated from general laboratory waste. Use designated, clearly labeled, and leak-proof containers for solid and liquid waste.
-
High-Concentration Waste:
-
Pure this compound Powder and Concentrated Stock Solutions: These are considered hazardous chemical waste and must not be disposed of down the drain.
-
Collect in a designated, sealed, and properly labeled hazardous waste container.
-
Arrange for disposal through your institution's licensed hazardous waste management service. Incineration at a licensed facility is the preferred method for pharmaceutical waste.[1]
-
-
Low-Concentration Waste (e.g., cell culture media):
-
Heat Deactivation (Autoclaving): this compound is a beta-lactam antibiotic, a class of compounds known to be generally heat-labile.[2] It hydrolyzes in neutral or weakly alkaline conditions and degrades under thermal stress.[3][4] Therefore, autoclaving can be an effective method for deactivating low concentrations of this compound in aqueous solutions like cell culture media.
-
Place the liquid waste in an autoclavable container.
-
Autoclave at 121°C for a minimum of 30 minutes. Longer cycles may be necessary for larger volumes to ensure complete heat penetration.
-
After autoclaving and cooling, the deactivated solution may be permissible for drain disposal, provided it does not contain any other hazardous chemicals. Always confirm your institution's specific policies on this matter.
-
-
Chemical Deactivation: For heat-stable antibiotics or as an alternative to autoclaving, chemical deactivation can be employed.
-
Beta-lactam antibiotics can be degraded by alkaline hydrolysis.[5] A common method involves the use of a sodium hydroxide (NaOH) solution.
-
-
Summary of Disposal Methods
| Waste Type | Disposal Method | Key Considerations |
| Pure this compound Powder | Licensed Hazardous Waste Disposal (Incineration) | Do not dispose of in regular trash or down the drain. |
| Concentrated Stock Solutions | Licensed Hazardous Waste Disposal (Incineration) | Collect in a designated, sealed hazardous waste container. |
| Low-Concentration Aqueous Waste | Autoclaving | Effective for heat-labile this compound. Verify institutional policy for subsequent drain disposal. |
| Low-Concentration Aqueous Waste | Chemical Deactivation (e.g., alkaline hydrolysis) | Can be an alternative to autoclaving. Requires careful handling of corrosive reagents. |
| Contaminated Solid Waste | Biohazardous or Chemical Waste Collection | Dispose of in designated containers according to institutional protocols. |
Experimental Protocol: Chemical Deactivation of Beta-Lactam Antibiotics (General)
The following is a general protocol for the chemical deactivation of beta-lactam antibiotics via alkaline hydrolysis. This should be adapted and validated for this compound under controlled laboratory conditions.
Materials:
-
Waste beta-lactam antibiotic solution
-
Sodium hydroxide (NaOH), 1 M solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate PPE (goggles, gloves, lab coat)
Procedure:
-
Place the waste antibiotic solution in a suitable container in a fume hood.
-
While stirring, slowly add 1 M NaOH solution to raise the pH to >10.
-
Continue stirring the solution at room temperature for several hours (e.g., overnight) to allow for the hydrolysis of the beta-lactam ring.
-
After the reaction period, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.
-
Dispose of the neutralized solution in accordance with institutional and local regulations.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
Environmental Impact and Ecotoxicity
References
- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on this compound hydrolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. abmole.com [abmole.com]
- 8. Antibiotic persistence and its impact on the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Persistence of antibiotics such as macrolides, tiamulin and salinomycin in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Sultamicillin
Essential Safety and Handling Guide for Sultamicillin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of materials.
Personal Protective Equipment and Exposure Controls
When handling this compound, appropriate personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety. Engineering controls should also be in place to provide a safe working environment.
| Control Type | Specification | Purpose | Citation |
| Engineering Controls | Ensure adequate ventilation. Use in an area with appropriate exhaust ventilation. | To minimize inhalation of dust and aerosols. | |
| Provide an accessible safety shower and eye wash station. | For immediate response to skin or eye contact. | ||
| Eye Protection | Safety goggles with side-shields. | To prevent eye contact with dust or splashes. | |
| Hand Protection | Protective, chemical-impermeable gloves. | To prevent skin contact. | |
| Skin and Body Protection | Impervious clothing. | To protect skin from exposure. | |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if dust is generated. | To prevent respiratory tract irritation from dust or aerosols. |
Occupational exposure limit values for this compound have not been established.
Standard Operating Procedures
Adherence to the following step-by-step protocols is essential for the safe handling, storage, and disposal of this compound.
Handling and Storage
-
Avoid Contact : Prevent contact with eyes, skin, and clothing.
-
Minimize Dust and Aerosols : Avoid the formation of dust and aerosols during handling.
-
Ventilation : Handle the substance in a well-ventilated area, preferably in a chemical fume hood.
-
Storage : Keep the container tightly sealed. Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition. Recommended storage temperature is 4°C.
Disposal Plan
-
Waste Disposal : Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Disposal Methods : Disposal can be achieved through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Environmental Protection : Do not allow the substance to enter drains or water courses.
-
Contaminated Packaging : Triple rinse containers (or equivalent) before offering for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.
Emergency Protocols
Immediate and appropriate action is critical in the event of an emergency involving this compound.
First-Aid Measures
| Exposure Route | First-Aid Procedure | Citation |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen or artificial respiration. 3. Seek immediate medical attention. | |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and plenty of water. 3. Seek medical attention. | |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | |
| Ingestion | 1. Rinse the mouth with water. 2. Do NOT induce vomiting. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. |
Accidental Release Measures (Spill Cleanup)
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure adequate ventilation of the area.
-
Personal Protection : Wear full personal protective equipment, including respiratory protection, gloves, and eye protection.
-
Containment : Prevent further leakage or spillage if it is safe to do so.
-
Cleanup :
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb with an inert, non-combustible material such as diatomite or universal binders.
-
-
Collection : Collect the spilled material and place it in a suitable, sealed container for disposal.
-
Decontamination : Clean the spill area and any contaminated surfaces thoroughly.
Experimental Workflow Visualization
The following diagram illustrates the procedural workflow for responding to a this compound spill, ensuring a systematic and safe cleanup process.
Caption: Workflow for a safe and effective response to a this compound spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
